molecular formula C4H9NO3 B1674389 S-(+)-GABOB CAS No. 7013-05-0

S-(+)-GABOB

Katalognummer: B1674389
CAS-Nummer: 7013-05-0
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: YQGDEPYYFWUPGO-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-4-Amino-3-hydroxybutyric acid [(S)-GABOB] can be prepared starting from ethyl (S)-4-chloro-3-hydroxybutyrate.>GABOB, also known as γ-Amino-β-hydroxybutyric acid, β-hydroxy-γ-aminobutyric acid, β-hydroxy-GABA, is an anticonvulsant which is used for the treatment of epilepsy in Europe, Japan, and Mexico. It is also an endogenous active metabolite and analogue of the neurotransmitter γ-aminobutyric acid (GABA), and for this reason, may function as a neurotransmitter itself.

Eigenschaften

IUPAC Name

(3S)-4-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDEPYYFWUPGO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342720
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-05-0
Record name gamma-Amino-beta-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the physiologically active enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA) found in the mammalian central nervous system (CNS).[1][2] As a GABA analogue, this compound exerts its effects primarily by modulating the GABAergic system, which is the main inhibitory neurotransmitter system in the brain.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with GABA receptors. It includes a detailed summary of its receptor pharmacology, quantitative data on its binding affinities and functional activities, descriptions of key experimental protocols used in its characterization, and visualizations of relevant signaling pathways.

Introduction: this compound as a GABA Analogue

This compound, also known as β-hydroxy-γ-aminobutyric acid, is a structural analogue of GABA.[5] Unlike GABA, this compound possesses a hydroxyl group at the β-position, which introduces a chiral center and allows for greater capacity to cross the blood-brain barrier.[5] This structural modification is crucial for its distinct pharmacological profile. This compound is recognized for its anticonvulsant properties and is considered more potent in this regard than its corresponding R-(-) enantiomer.[5][6][7] Its mechanism of action is intrinsically linked to its ability to interact with and modulate the function of various GABA receptor subtypes.

Interaction with GABA Receptors

This compound interacts with all three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C (now classified as a subtype of GABA-A receptors, specifically ρ receptors).[1][5] The nature of this interaction—agonist, partial agonist, or antagonist—and its potency are dependent on the specific receptor subtype and its subunit composition.

This compound acts as an agonist at GABA-A receptors.[5] The affinity of this compound for GABA-A receptors is higher than that of its R-(-) enantiomer, which is the opposite of their enantioselectivity at GABA-B and GABA-C receptors.[1][8] GABA-A receptors are ionotropic receptors that form a chloride ion channel.[9][10] Upon agonist binding, the channel opens, allowing the influx of chloride ions (Cl-) into the neuron.[9][11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[9][11]

At GABA-B receptors, this compound functions as a partial agonist.[5] In contrast, the R-(-) enantiomer is a more potent agonist at these receptors.[1][5] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[12][13] Activation of GABA-B receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[13] These subunits then modulate downstream effectors, such as adenylyl cyclase and ion channels.[13][14] Specifically, Gβγ subunits can activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal.[13]

This compound is a full agonist at wild-type ρ1 GABA-C receptors.[1][2] Interestingly, its pharmacological activity at this receptor is highly sensitive to the amino acid composition of the binding site. In a key study, mutation of threonine 244 to serine (T244S) in the ρ1 receptor transformed this compound from a full agonist to a competitive antagonist.[1][15] This highlights the critical role of the hydroxyl group of T244 in the enantioselective action of GABOB at this receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the activity of this compound at ρ1 GABA-C receptors.

Receptor SubtypeLigandActivityEC50 (μM)Imax (%)Reference
ρ1 wild-typeThis compoundFull Agonist45100[1][15]
ρ1 wild-typeR-(-)-GABOBFull Agonist19100[1][15]
Receptor SubtypeLigandActivityIC50 (μM)K_B_ (μM)Reference
ρ1 T244S mutantThis compoundCompetitive Antagonist417.4204.0 ± 14.3[1][15]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

To investigate the role of specific amino acid residues in the GABA receptor binding site, site-directed mutagenesis is employed. In the study of this compound's action at ρ1 receptors, the threonine at position 244 was mutated to a serine. The experimental workflow is as follows:

  • Mutagenesis: The gene encoding the ρ1 receptor subunit is altered to replace the codon for threonine with one for serine at position 244.

  • cRNA Synthesis: The mutated ρ1 receptor cDNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNA is injected into Xenopus laevis oocytes. The oocytes' cellular machinery then translates the cRNA, expressing the mutant receptors on their plasma membrane.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes to measure the ion currents elicited by the application of GABA and this compound. This allows for the determination of agonist, partial agonist, or antagonist activity and the quantification of parameters like EC50, IC50, and KB.

This technique is used to measure the ion flow across the membrane of a cell, such as a Xenopus oocyte expressing a specific receptor.

  • Oocyte Preparation: An oocyte expressing the receptor of interest is placed in a recording chamber and perfused with a saline solution.

  • Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding value (e.g., -70 mV).

  • Drug Application: The oocyte is exposed to known concentrations of agonists (like GABA or this compound) and/or antagonists.

  • Current Measurement: The current required to maintain the holding potential is measured. An inward flow of chloride ions, for example, will be detected as an inward current.

  • Data Analysis: Concentration-response curves are generated by plotting the measured current against the drug concentration, allowing for the calculation of pharmacological parameters.

Signaling Pathways and Experimental Workflow Diagrams

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABA_A_R GABA-A Receptor (Ion Channel) S_GABOB->GABA_A_R Binds to Cl_ion Cl- GABA_A_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A Receptor Signaling Pathway for this compound.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABA_B_R GABA-B Receptor (GPCR) S_GABOB->GABA_B_R Binds to G_Protein G-Protein (αβγ) GABA_B_R->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Ca_Channel Voltage-Gated Ca2+ Channel Inhibit_NT_Release Inhibition of Neurotransmitter Release Ca_Channel->Inhibit_NT_Release Reduced Ca2+ influx G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits

Caption: GABA-B Receptor Signaling Pathway for this compound.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis of Receptor cDNA cRNA_Synth In Vitro cRNA Synthesis Mutagenesis->cRNA_Synth Oocyte_Inject cRNA Injection into Xenopus Oocytes cRNA_Synth->Oocyte_Inject Incubation Incubation for Receptor Expression Oocyte_Inject->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impalement Impale with Two Microelectrodes Mount_Oocyte->Impalement Voltage_Clamp Set Holding Potential (Voltage Clamp) Impalement->Voltage_Clamp Drug_App Apply this compound and other ligands Voltage_Clamp->Drug_App Record_Current Record Membrane Current Drug_App->Record_Current CR_Curve Generate Concentration- Response Curves Record_Current->CR_Curve Calc_Params Calculate EC50, IC50, KB CR_Curve->Calc_Params Conclusion Determine Pharmacological Profile Calc_Params->Conclusion

Caption: Experimental Workflow for Receptor Characterization.

Conclusion

The mechanism of action of this compound is multifaceted, involving interactions with multiple GABA receptor subtypes. Its primary role is that of a GABAergic modulator, generally promoting inhibitory neurotransmission, which underlies its anticonvulsant effects. The stereoselectivity of its interactions, with higher affinity for GABA-A receptors and distinct activities at GABA-B and GABA-C receptors compared to its R-(-) enantiomer, underscores the importance of its three-dimensional structure. The intriguing conversion from a full agonist to a competitive antagonist at the ρ1 GABA-C receptor due to a single amino acid mutation provides a valuable tool for probing the intricacies of GABA receptor pharmacology and offers a foundation for the rational design of novel, subtype-selective GABAergic drugs. Further research into the precise subunit composition of the GABA-A receptors that this compound preferentially targets will provide a more detailed understanding of its physiological and therapeutic effects.

References

S-(+)-GABOB: A Technical Guide to its Function as a GABA Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the dextrorotatory enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As a chiral molecule, this compound exhibits distinct pharmacological properties from its levorotatory counterpart, R-(-)-GABOB. This technical guide provides an in-depth analysis of this compound's activity as a GABA receptor agonist, summarizing its binding affinity and functional potency at GABA_A, GABA_B, and GABA_C receptor subtypes. Detailed experimental protocols for characterizing its pharmacological profile are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction to this compound and its Interaction with GABA Receptors

This compound acts as a direct agonist at ionotropic GABA_A and GABA_C (also known as GABA_A-ρ) receptors and as a partial agonist at the metabotropic GABA_B receptor.[1] The stereochemistry of the hydroxyl group at the 3-position is a critical determinant of its receptor selectivity and potency. Notably, this compound displays a higher affinity for GABA_A receptors compared to R-(-)-GABOB.[1] Conversely, R-(-)-GABOB is the more potent agonist at GABA_B and GABA_C receptors.[1][2] This enantioselectivity highlights the specific molecular interactions between GABOB isomers and the distinct binding pockets of the GABA receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the enantiomers of GABOB at the three major GABA receptor subtypes. While there is a scarcity of specific binding and functional potency values for this compound at GABA_A and GABA_B receptors in the reviewed literature, data for the R-(-)-enantiomer and for both enantiomers at the GABA_C receptor provide valuable context for understanding the compound's general activity and stereoselectivity.

Table 1: Binding Affinity of GABOB Enantiomers at GABA Receptors

CompoundReceptor SubtypeAssay TypeRadioligandPreparationIC_50 / K_iCitation
R-(-)-GABOBGABA_ARadioligand Binding[³H]GABA or [³H]muscimolRat Brain SynaptosomesIC_50 = 1 µM[3]
R-(-)-GABOBGABA_BRadioligand Binding[³H]GABARat Brain MembranesIC_50 = 0.35 µM[3]
This compoundGABA_ARadioligand Binding[³H]GABA or [³H]muscimolRat Brain MembranesHigher affinity than R-(-)-GABOB (Specific value not found)[1]
This compoundGABA_BRadioligand Binding[³H]GABARat Brain MembranesLower affinity than R-(-)-GABOB (Specific value not found)[1]

Table 2: Functional Potency of GABOB Enantiomers at GABA Receptors

CompoundReceptor SubtypeAssay TypeModel SystemParameterValueCitation
This compoundGABA_C (ρ1)Two-Electrode Voltage ClampXenopus oocytes expressing human ρ1EC_5045 µM[2]
R-(-)-GABOBGABA_C (ρ1)Two-Electrode Voltage ClampXenopus oocytes expressing human ρ1EC_5019 µM[3]
This compoundGABA_AElectrophysiologyVarious (e.g., HEK293 cells, neurons)EC_50Agonist activity confirmed, specific value not found[1]
This compoundGABA_B[³⁵S]GTPγS BindingMembranes from cells expressing GABA_B1/B2EC_50 / % Max ResponsePartial agonist activity confirmed, specific values not found

Signaling Pathways

The interaction of this compound with GABA receptors initiates distinct downstream signaling cascades depending on the receptor subtype.

GABA_A and GABA_C Receptor Signaling

GABA_A and GABA_C receptors are ligand-gated ion channels. Upon agonist binding, they undergo a conformational change that opens an integral chloride (Cl⁻) channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

GABA_A_C_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAR GABA_A / GABA_C Receptor S_GABOB->GABAR Binds to Cl_channel Chloride Channel (Open) GABAR->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Cl_ion Cl⁻ Cl_ion->Cl_channel Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA_A and GABA_C Receptor Signaling Pathway

GABA_B Receptor Signaling

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals. As a partial agonist, this compound activates this pathway, but to a lesser extent than a full agonist like GABA.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABABR GABA_B Receptor (GABAB1 + GABAB2) S_GABOB->GABABR Binds to G_protein Gαi/oβγ GABABR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca²+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux K_channel->K_efflux Causes Ca_influx Ca²+ Influx Ca_channel->Ca_influx Reduces

GABA_B Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with GABA receptors.

Radioligand Binding Assay for GABA_A Receptors

This protocol determines the binding affinity (K_i) of this compound for GABA_A receptors through competition with a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of this compound for the GABA_A receptor binding site.

Materials:

  • Membrane Preparation: Synaptosomal membranes from rat cerebral cortex or membranes from HEK293 cells stably expressing a specific GABA_A receptor subtype (e.g., α1β2γ2).

  • Radioligand: [³H]muscimol or [³H]GABA.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled GABA (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of [³H]muscimol (at a final concentration close to its K_d, e.g., 2-5 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC_50 value from the resulting sigmoidal curve using non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer/GABA - this compound - [³H]muscimol - Membranes Membrane_Prep->Assay_Setup Incubation Incubate at 4°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC_50 - Calculate K_i Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Electrophysiological Recording for GABA_A and GABA_C Receptors

This protocol measures the functional potency (EC_50) of this compound by recording the ion currents it evokes in cells expressing the target receptors.

Objective: To determine the half-maximal effective concentration (EC_50) of this compound at GABA_A or GABA_C receptors.

Materials:

  • Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA receptor subunits (e.g., human ρ1 for GABA_C, or α, β, and γ subunits for GABA_A).

  • Electrophysiology Rig: Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) setup.

  • Recording Solutions: Appropriate external and internal recording solutions. For example, for oocytes, a standard Ringer's solution.

  • Drug Application System: A perfusion system for rapid application and washout of this compound.

Procedure:

  • Cell Preparation: Inject Xenopus oocytes with cRNA encoding the receptor subunits and incubate for 2-5 days. For patch-clamp, plate transfected mammalian cells onto coverslips.

  • Recording Setup: Place the oocyte or coverslip in the recording chamber and perfuse with the external solution. For oocytes, impale with two microelectrodes filled with KCl. For patch-clamp, establish a whole-cell recording configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Drug Application: Apply increasing concentrations of this compound to the cell for a fixed duration, followed by a washout period. Record the inward chloride current evoked by each concentration.

  • Data Acquisition: Record the peak current amplitude at each concentration of this compound.

  • Data Analysis: Normalize the peak current at each concentration to the maximal current evoked by a saturating concentration of this compound or a reference full agonist (e.g., GABA). Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC_50 value.

[³⁵S]GTPγS Binding Assay for GABA_B Receptors

This functional assay measures the activation of G-proteins coupled to GABA_B receptors, allowing for the characterization of this compound's partial agonism.

Objective: To determine the EC_50 and maximal efficacy of this compound at GABA_B receptors.

Materials:

  • Membrane Preparation: Membranes from cells co-expressing GABA_B1 and GABA_B2 subunits (e.g., CHO or HEK293 cells).

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Reference Agonist: GABA.

  • Assay Buffer: Containing Tris-HCl, MgCl₂, GDP, and NaCl.

  • Filtration System and Scintillation Counter .

Procedure:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer.

    • Varying concentrations of this compound or GABA.

    • Membrane preparation.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC_50 and E_max (maximal effect) for both this compound and GABA. The efficacy of this compound is expressed as a percentage of the maximal response induced by GABA.

Conclusion

This compound is a valuable pharmacological tool for probing the function of GABA receptors. Its enantioselective profile, with a preference for GABA_A receptors, distinguishes it from its R-(-) counterpart. While a full quantitative characterization of its activity at GABA_A and GABA_B receptors requires further investigation, the available data and established experimental protocols outlined in this guide provide a solid foundation for future studies. The detailed methodologies and workflow diagrams presented herein are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this compound and related compounds in modulating GABAergic neurotransmission.

References

A Comprehensive Technical Guide on the Stereoselectivity of GABOB and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB) is an endogenous metabolite of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3][4] The introduction of a hydroxyl group at the beta-position of the GABA backbone creates a chiral center, resulting in two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1] This structural feature imparts distinct pharmacological profiles to each isomer, a phenomenon known as stereoselectivity. Understanding the stereoselective interactions of GABOB isomers with their biological targets is paramount for the rational design of novel therapeutics with improved potency and specificity.

This technical guide provides an in-depth analysis of the stereoselectivity of GABOB, focusing on its synthesis, pharmacological activity at GABA receptors, and the underlying molecular interactions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Stereoselective Synthesis of GABOB Isomers

The differential pharmacological activities of GABOB enantiomers necessitate stereospecific synthesis or effective resolution of the racemic mixture. A variety of synthetic strategies have been developed to achieve high enantiomeric purity.[5]

Common approaches include:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of a GABOB precursor, allowing for the separation of the two isomers.[6]

  • Chiral Pool Synthesis: This strategy employs naturally occurring chiral molecules, such as D-mannitol or L-carnitine, as starting materials to synthesize the desired GABOB enantiomer.[6]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer.[5] For instance, the asymmetric dihydroxylation of allyl bromide has been a successful starting point for the synthesis of (R)-(-)-GABOB.[6]

The choice of synthetic route depends on factors such as desired scale, cost-effectiveness, and the required level of enantiomeric excess.

Stereoselective Pharmacodynamics

The biological effects of GABOB are primarily mediated through its interaction with GABA receptors, which are broadly classified into ionotropic GABA_A and GABA_C receptors, and metabotropic GABA_B receptors.[4] The stereoisomers of GABOB exhibit distinct affinities and efficacies at these receptor subtypes.

GABA_B Receptor Activity

The GABA_B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[7][8] It exists as an obligate heterodimer of GABA_B1 and GABA_B2 subunits.[9] Studies have consistently demonstrated that the (R)-(-)-isomer of GABOB is the more potent agonist at GABA_B receptors compared to the (S)-(+)-isomer.[10][11] This stereoselectivity is also observed for other GABA_B receptor agonists like baclofen, where the R-(-)-enantiomer is significantly more active.[12] The higher affinity of (R)-(-)-GABOB for the GABA_B receptor is a key determinant of its pharmacological activity.[10]

GABA_A and GABA_C Receptor Activity

In contrast to GABA_B receptors, the stereoselectivity of GABOB at ionotropic GABA receptors is reversed. The (S)-(+)-isomer of GABOB is a more potent agonist at GABA_A receptors than the (R)-(-)-isomer.[10][13] Both enantiomers of GABOB act as full agonists at wild-type human recombinant rho1 GABA_C receptors, with the (R)-isomer showing slightly higher potency than the (S)-isomer (R>S).[13]

A fascinating example of stereoselectivity is observed at a mutated GABA_C ρ1 receptor (ρ1T244S). At this mutant receptor, (R)-(−)-GABOB acts as a weak partial agonist, whereas (S)-(+)-GABOB behaves as a competitive antagonist.[1][2] This highlights the critical role of specific amino acid residues in the receptor binding pocket in determining the pharmacological response to each enantiomer.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activity of GABOB isomers at different GABA receptor subtypes.

Table 1: Activity of GABOB Isomers at Wild-Type ρ1 GABA_C Receptors

CompoundReceptorActivityEC50 (μM)
(R)-(-)-GABOBρ1 wild-typeFull Agonist19[2][3][4]
(S)-(+)-GABOBρ1 wild-typeFull Agonist45[2][3][4]

Table 2: Differentiated Activity of GABOB Isomers at Mutated ρ1T244S GABA_C Receptors

CompoundReceptorActivityPotency Metric
(R)-(-)-GABOBρ1T244SWeak Partial Agonist1 mM activates 26% of GABA EC50 current[1][2][3][4]
(S)-(+)-GABOBρ1T244SCompetitive AntagonistK_B = 204.0 ± 14.3 μM[1][2][3]

Experimental Protocols

Radioligand Binding Assay for GABA_B Receptors

This protocol is used to determine the binding affinity of GABOB isomers to GABA_B receptors.

Objective: To measure the displacement of a high-affinity radiolabeled GABA_B receptor antagonist, such as [3H]CGP54626, by unlabeled GABOB isomers.[14]

Materials:

  • Rat brain membranes (cerebellum or cortex)

  • [3H]CGP54626 (radioligand)

  • (R)-(-)-GABOB, (S)-(+)-GABOB, and racemic GABOB

  • Baclofen (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [3H]CGP54626 and varying concentrations of the unlabeled test compounds (GABOB isomers, baclofen).

  • To determine non-specific binding, add a high concentration of an unlabeled GABA_B agonist (e.g., GABA or baclofen) to a separate set of tubes.

  • Initiate the binding reaction by adding the membrane preparation to each tube.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 values (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the activity of GABOB isomers at GABA receptors expressed in Xenopus oocytes.

Objective: To measure the ion currents elicited by the application of GABOB isomers to oocytes expressing specific GABA receptor subunits.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA receptor subunits (e.g., ρ1 for GABA_C)

  • Collagenase solution

  • Barth's solution

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes filled with 3 M KCl

  • Perfusion system

  • GABA (control agonist)

  • (R)-(-)-GABOB and (S)-(+)-GABOB solutions

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by incubation in collagenase solution.

  • Inject the oocytes with the cRNA encoding the GABA receptor subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in a recording chamber and perfuse with Barth's solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply GABA at its EC50 concentration to elicit a control current response.

  • Apply varying concentrations of the GABOB isomers and record the resulting currents.

  • To test for antagonistic activity, co-apply the GABOB isomer with GABA.

  • Analyze the current responses to generate concentration-response curves and determine EC50 (for agonists) or IC50/K_B (for antagonists) values.

Visualizations

GABA_B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABOB GABOB (R-isomer) GABAB_R GABA_B Receptor (GABAB1/GABAB2) GABOB->GABAB_R Binds G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to Gαi/o G_betagamma Gβγ G_protein->G_betagamma and Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to K_channel GIRK K+ Channel K_ion K_channel->K_ion Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca_channel->Ca_ion Influx G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits

Caption: GABA_B receptor signaling cascade initiated by (R)-GABOB.

Experimental Workflow for Determining Stereoselective Activity

Stereoselectivity_Workflow start Start: Racemic GABOB or Pure Isomers synthesis Stereoselective Synthesis or Resolution start->synthesis isomers Pure (R)-GABOB and (S)-GABOB synthesis->isomers binding Radioligand Binding Assays (GABA_A, GABA_B, GABA_C) isomers->binding functional Functional Assays (e.g., Electrophysiology) isomers->functional data_analysis Data Analysis (IC50, Ki, EC50) binding->data_analysis functional->data_analysis conclusion Determine Stereoselectivity and Potency data_analysis->conclusion

Caption: Workflow for assessing the stereoselectivity of GABOB isomers.

Logical Relationship of GABOB Isomers and GABA Receptors

GABOB_Receptor_Interaction R_GABOB (R)-(-)-GABOB GABAB_R GABA_B Receptor R_GABOB->GABAB_R High Potency Agonist GABAA_R GABA_A Receptor R_GABOB->GABAA_R Lower Potency Agonist GABAC_R GABA_C Receptor R_GABOB->GABAC_R Full Agonist (Slightly > S) S_GABOB (S)-(+)-GABOB S_GABOB->GABAB_R Low Potency Partial Agonist S_GABOB->GABAA_R Higher Potency Agonist S_GABOB->GABAC_R Full Agonist

Caption: Stereoselective interactions of GABOB isomers with GABA receptors.

Conclusion

The stereochemistry of GABOB is a critical determinant of its pharmacological profile. The (R)- and (S)-enantiomers exhibit distinct and sometimes opposing activities at the different subtypes of GABA receptors. Specifically, (R)-(-)-GABOB is a potent GABA_B receptor agonist, while (S)-(+)-GABOB shows preference for the GABA_A receptor. This stereoselectivity underscores the importance of considering the three-dimensional structure of ligands in drug design and development. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the creation of novel therapeutic agents targeting the GABAergic system with enhanced specificity and reduced off-target effects.

References

The Pharmacological Profile of S-(+)-GABOB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the dextrorotatory enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with GABA receptors, and summarizes available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in the field of GABAergic modulation.

Introduction

GABOB, a naturally occurring amino acid, has garnered interest for its anticonvulsant properties.[2][3] The presence of a chiral center at the 3-position of the butanoic acid backbone gives rise to two stereoisomers: this compound and R-(-)-GABOB. These enantiomers exhibit distinct pharmacological activities, highlighting the stereoselectivity of GABA receptors.[1][2] this compound is noted to be a more potent anticonvulsant than its R-(-) counterpart and displays a higher affinity for GABAA receptors.[1] Conversely, R-(-)-GABOB is a more potent agonist at GABAB and GABAC receptors.[2] This guide focuses specifically on the pharmacological characteristics of the S-(+)-enantiomer.

Mechanism of Action and Receptor Interactions

This compound exerts its effects by directly interacting with multiple classes of GABA receptors. Its activity is stereoselective, with varying affinities and efficacies at GABAA, GABAB, and GABAC receptor subtypes.

GABAA Receptors

This compound is an agonist at ionotropic GABAA receptors.[1] The affinity of this compound for GABAA receptors is higher than that of R-(-)-GABOB.[2] Activation of GABAA receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the cell membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

GABAB Receptors

At metabotropic GABAB receptors, this compound acts as a partial agonist.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade. This cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a prolonged and slow inhibitory postsynaptic potential.

GABAC Receptors

This compound is a full agonist at wild-type ρ1 GABAC receptors, which are also ligand-gated chloride channels.[2][4] Interestingly, its activity is dramatically altered by a single amino acid mutation in the receptor. In the ρ1T244S mutant receptor, this compound acts as a competitive antagonist, highlighting the critical role of specific amino acid residues in the binding and gating of this receptor subtype by this compound.[2][4]

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity and Potency of GABOB Enantiomers

EnantiomerReceptor SubtypeParameterValue (µM)Species/SystemReference(s)
This compound GABAA-Higher affinity than R-(-)-GABOB-[2]
GABABPartial Agonist--[2]
GABAC (ρ1 wild-type)EC5045Human recombinant (Xenopus oocytes)[2][4]
GABAC (ρ1 T244S mutant)KB204.0 ± 14.3Human recombinant (Xenopus oocytes)[2]
R-(-)-GABOB GABAAIC501Rat Brain Synaptosomes[4]
GABABIC500.35Rat Brain Synaptosomes[4]
GABAC (ρ1 wild-type)EC5019Human recombinant (Xenopus oocytes)[2][4]

Note: The IC50 values for R-(-)-GABOB are provided for comparative purposes to illustrate the stereoselectivity of GABOB's interactions with GABA receptors.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. The available data is primarily for the racemic mixture of GABOB (DL-GABOB).

Table 2: Pharmacokinetic Parameters of DL-GABOB in Rats

ParameterRouteDoseValueReference(s)
Absorption p.o.50 mg/kgWell absorbed, serum levels similar to i.v.[5]
Distribution p.o.50 mg/kg or 200 mg/kgHighest concentrations in liver and kidneys. Brain radioactivity not directly related to serum levels.[5]
Metabolism --GABOB is a metabolite of GABA and can be formed from putrescine. Specific metabolic pathways for this compound are not detailed.[2]
Excretion p.o.50 mg/kg~26.5% in urine and ~1.6% in feces within 6 days.[5]
i.v.50 mg/kg~10.15% in urine and ~1.75% in feces within 6 days.[5]
Blood-Brain Barrier --GABOB is suggested to have a greater capacity to cross the blood-brain barrier than GABA.[1]

It is important to exercise caution when extrapolating these findings to the specific S-(+)-enantiomer, as pharmacokinetic properties can be stereoselective.

Experimental Protocols

GABAA Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a compound to GABAA receptors in rat brain membranes using a radiolabeled ligand.

Materials:

  • Rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compound (e.g., this compound)

  • Centrifuge capable of 140,000 x g

  • Homogenizer

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in deionized water and homogenize.

    • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging three times.

    • Resuspend the final pellet in binding buffer and store at -80°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, add the membrane suspension.

    • For total binding, add [3H]muscimol (e.g., 5 nM).

    • For non-specific binding, add [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For competition binding, add [3H]muscimol and varying concentrations of the test compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the expression of GABA receptors in Xenopus oocytes and the subsequent electrophysiological recording of ligand-gated currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the GABA receptor subunits of interest

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Collagenase solution

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Select healthy, stage V-VI oocytes.

    • Inject oocytes with the desired GABA receptor subunit cRNA (e.g., 50 nL per oocyte).

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound (e.g., this compound) at various concentrations via the perfusion system.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the peak current response at each concentration of the test compound.

    • Construct a dose-response curve by plotting the normalized current response against the logarithm of the agonist concentration.

    • Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

    • For antagonists, co-apply with a fixed concentration of agonist to determine the KB value.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABAAR GABAA Receptor (Ligand-gated Cl- channel) This compound->GABAAR Binds to receptor Hyperpolarization Membrane Hyperpolarization GABAAR->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: this compound activates GABA-A receptors, leading to neuronal inhibition.

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABABR GABAB Receptor (GPCR) This compound->GABABR Binds to receptor G_Protein G-Protein (Gi/o) GABABR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Inhibition Neuronal Inhibition Ca_influx->Inhibition Hyperpolarization->Inhibition

Caption: this compound at GABA-B receptors initiates a G-protein signaling cascade.

Experimental Workflow for TEVC

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Two Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Set Holding Potential Electrode_Impale->Voltage_Clamp Drug_Application Apply this compound Voltage_Clamp->Drug_Application Record_Current Record Membrane Current Drug_Application->Record_Current Measure_Response Measure Peak Current Response Record_Current->Measure_Response Dose_Response Construct Dose- Response Curve Measure_Response->Dose_Response Calculate_Params Calculate EC50/ KB Dose_Response->Calculate_Params

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound is a stereoselective GABA receptor agonist with a complex pharmacological profile. Its higher affinity for GABAA receptors compared to its R-(-) enantiomer, and its distinct actions at GABAB and GABAC receptors, make it a valuable tool for dissecting the roles of different GABAergic pathways. While the available quantitative data provides a solid foundation, further research is needed to fully elucidate the specific binding affinities (Ki values) of this compound at GABAA and GABAB receptor subtypes. Additionally, enantiomer-specific pharmacokinetic and metabolic studies are required to provide a complete picture of its in vivo disposition. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and contribute to the development of novel therapeutics targeting the GABAergic system.

References

S-(+)-GABOB: A Technical Guide to its Discovery, History, and Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-γ-Amino-β-hydroxybutyric acid (S-(+)-GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a subject of neuroscientific research for decades.[1][2] Its unique stereoselective interactions with both major classes of GABA receptors, GABA-A and GABA-B, have positioned it as a molecule of interest for understanding GABAergic neurotransmission and as a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, history, and neuropharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and History

The racemic mixture of GABOB was synthesized and investigated for its anticonvulsant properties in the mid-20th century. Subsequent research focused on the stereoisomers, R-(-)-GABOB and this compound, revealing distinct pharmacological profiles. Early enantioselective synthesis methods, such as those starting from chiral precursors like L-aspartic acid, were crucial in enabling the separate investigation of these isomers. A significant advancement in the understanding of GABOB's stereoselectivity came from comparative studies in the 1980s that characterized the differential affinities of the enantiomers for GABA receptor subtypes.

Quantitative Pharmacological Data

The pharmacological activity of this compound is characterized by its dual action as a GABA-A receptor agonist and a GABA-B receptor partial agonist. The following table summarizes the available quantitative data for the interaction of GABOB enantiomers with these receptors.

Receptor SubtypeLigandAssay TypeParameterValue (μM)Brain Region/SystemReference
GABA-A (S)-(+)-GABOB (S-3-OH-GABA)Inhibition of [3H]muscimol bindingIC502.8Rat brain membranes[2]
(R)-(-)-GABOB (R-3-OH-GABA)Inhibition of [3H]muscimol bindingIC50>1000Rat brain membranes[2]
GABA-B (S)-(+)-GABOB (S-3-OH-GABA)Inhibition of [3H]GABA bindingIC5011Rat brain membranes[2]
(R)-(-)-GABOB (R-3-OH-GABA)Inhibition of [3H]GABA bindingIC500.35Rat brain membranes[2]

Experimental Protocols

The quantitative data presented above are typically determined using radioligand binding assays and functional electrophysiological recordings.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using [3H]muscimol as the radioligand.

1. Membrane Preparation:

  • Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in buffer and washed multiple times to remove endogenous GABA.[3]

  • The final pellet is resuspended in an appropriate buffer, and protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing the membrane preparation, [3H]muscimol (e.g., 2 nM), and varying concentrations of this compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

  • The mixture is incubated, typically at 4°C for a specified time (e.g., 20 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined by non-linear regression analysis of the competition curve.

Electrophysiological Recording for GABA-B Receptor Activity

Whole-cell patch-clamp recording from cultured neurons or brain slices can be used to functionally characterize the partial agonist activity of this compound at GABA-B receptors.

1. Cell/Slice Preparation:

  • Primary neurons (e.g., hippocampal or cortical) are cultured, or acute brain slices are prepared.

  • The preparation is continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • This compound is applied to the cell via the perfusion system at various concentrations.

  • The resulting changes in membrane current, often mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, are recorded.

3. Data Analysis:

  • The concentration-response curve for this compound is generated by plotting the current amplitude against the drug concentration.

  • The EC50 (concentration for half-maximal effect) and the maximal response relative to a full agonist (intrinsic activity) are determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways

The dual activity of this compound results in the modulation of two distinct signaling pathways.

GABA-A Receptor Signaling

As an agonist at GABA-A receptors, this compound directly activates the intrinsic chloride ion channel of the receptor.[4][5][6] This leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[4][5][6]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1: this compound Activation of the GABA-A Receptor Pathway.

GABA-B Receptor Signaling

As a partial agonist at GABA-B receptors, this compound activates a G-protein-coupled receptor pathway. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[7] The Gβγ subunit can directly activate GIRK channels, leading to potassium efflux and hyperpolarization.[8][9] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7][10][11]

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_B GABA-B Receptor This compound->GABA_B Binds G_protein G-Protein (αβγ) GABA_B->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization K+ Efflux G_alpha->AC Inhibits G_betagamma->GIRK Activates Inhibition Neuronal Inhibition cAMP->Inhibition Hyperpolarization->Inhibition

Figure 2: this compound Activation of the GABA-B Receptor Pathway.

Conclusion

This compound remains a valuable pharmacological tool for the study of the GABAergic system. Its stereoselective and dual-receptor activity provides a unique profile for dissecting the roles of GABA-A and GABA-B receptors in neuronal function and dysfunction. Further research into the specific subunit compositions of GABA-A receptors that this compound preferentially targets, and a more detailed characterization of its functional effects in different neuronal circuits, will continue to enhance our understanding of this intriguing endogenous molecule.

References

Investigating the Anticonvulsant Properties of S-(+)-GABOB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of epilepsy. S-(+)-GABOB (S-(+)-γ-amino-β-hydroxybutyric acid), an enantiomer of the GABA analogue GABOB, has demonstrated anticonvulsant properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticonvulsant effects, its proposed mechanisms of action through the GABAergic system, and detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily act by modulating neuronal excitability. A significant portion of these drugs target the GABAergic system, aiming to enhance inhibitory neurotransmission.[1] GABOB, a hydroxy derivative of GABA, has shown promise as an anticonvulsant agent. The stereoisomers of GABOB, this compound and R-(-)-GABOB, exhibit differential pharmacological profiles, underscoring the importance of stereoselectivity in drug design and development. This guide focuses on the S-(+) enantiomer and its potential as an anticonvulsant.

Quantitative Data on Anticonvulsant Properties

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the known anticonvulsant effects of GABOB (racemic mixture) and the stereoselectivity observed for its enantiomers. Further research is required to establish a more detailed quantitative profile for this compound.

Table 1: Anticonvulsant Activity of GABOB in Preclinical Models

Experimental ModelAnimal SpeciesRoute of AdministrationObserved EffectCitation
Penicillin-induced epilepsyCatTopical & IntravenousDecrease in voltage and frequency of epileptic bursts.[2][2]
Pentylenetetrazol (PTZ)-induced convulsionsRatIntraventricularElevation of seizure threshold.[2][2]

Table 2: Stereoselectivity of GABOB Enantiomers for GABA Receptors

Receptor SubtypeEnantiomer with Higher AffinityMethodCitation
GABA-AThis compoundIn vitro binding assays[3]
GABA-BR-(-)-GABOBIn vitro binding assays[3]

Experimental Protocols

Detailed protocols for evaluating the anticonvulsant properties of this compound are outlined below. These are based on established preclinical models for epilepsy research.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.

  • Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Procedure:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The endpoint is the abolition of the tonic hindlimb extension.

  • Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to evaluate drugs for their efficacy against myoclonic and absence seizures.

  • Objective: To determine the ability of this compound to increase the threshold for clonic convulsions induced by the chemical convulsant pentylenetetrazol.

  • Animals: Male Swiss albino mice (18-22 g) or Wistar rats (150-200 g).

  • Procedure:

    • Administer this compound or vehicle control.

    • After a predetermined pretreatment time, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice).

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body).

    • The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Kindling Model of Epilepsy

Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation leads to a progressive intensification of seizure activity.

  • Objective: To assess the effect of this compound on the development (epileptogenesis) and expression of kindled seizures.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Surgically implant an electrode into a specific brain region, such as the amygdala or hippocampus.

    • Deliver a brief, low-intensity electrical stimulus daily.

    • Monitor and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).

    • Once animals are fully kindled (i.e., consistently exhibit generalized seizures), administer this compound or vehicle prior to the daily stimulation.

    • To study the effect on epileptogenesis, administer this compound throughout the kindling acquisition phase.

  • Data Analysis: The effects of this compound are evaluated by comparing seizure severity scores, afterdischarge duration (measured via EEG), and the number of stimulations required to reach a fully kindled state between the drug-treated and vehicle-treated groups.

Signaling Pathways and Mechanism of Action

The anticonvulsant effects of this compound are believed to be primarily mediated through its interaction with the GABAergic system, particularly the GABA-A receptor.

GABA-A Receptor-Mediated Inhibition

This compound exhibits a higher affinity for the GABA-A receptor compared to its R-(-) enantiomer.[3] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAA_R GABA-A Receptor S_GABOB->GABAA_R Binds to GABA GABA GABA->GABAA_R Binds to Cl_Channel Chloride Channel (Integral to Receptor) GABAA_R->Cl_Channel Activates Cl_ion Cl- Cl_Channel->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition (Anticonvulsant Effect) Hyperpolarization->Inhibition

Caption: this compound binding to the GABA-A receptor enhances chloride influx and neuronal inhibition.

Potential Modulation of GABA-B Receptors

While this compound has a lower affinity for GABA-B receptors, its interaction cannot be entirely ruled out. GABA-B receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, both contributing to neuronal inhibition.

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAB_R GABA-B Receptor S_GABOB->GABAB_R Binds to (Lower Affinity) G_Protein G-protein GABAB_R->G_Protein Activates K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Potential modulation of GABA-B receptors by this compound leading to reduced neuronal excitability.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the precise mechanism of action of this compound, a systematic experimental workflow is proposed.

Experimental_Workflow Start Hypothesis: This compound has anticonvulsant properties via GABAergic modulation In_Vivo In Vivo Anticonvulsant Testing (MES, PTZ, Kindling) Start->In_Vivo Receptor_Binding Receptor Binding Assays (Determine Ki/IC50 for GABA-A/B) In_Vivo->Receptor_Binding If active Electrophysiology Electrophysiology (Patch-clamp on cultured neurons) Receptor_Binding->Electrophysiology Confirm target engagement Signaling_Analysis Downstream Signaling Analysis (e.g., cAMP, ion flux assays) Electrophysiology->Signaling_Analysis Characterize functional effects Conclusion Elucidation of the Anticonvulsant Mechanism of this compound Signaling_Analysis->Conclusion

Caption: A proposed experimental workflow for investigating the anticonvulsant mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anticonvulsant therapies. Its stereoselective interaction with the GABA-A receptor highlights the potential for designing more targeted and efficacious drugs with potentially fewer off-target effects. However, a significant gap remains in the literature regarding specific quantitative data on its potency and efficacy in various preclinical models. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the ED50 values of this compound in MES, PTZ, and kindling models to establish a clear dose-response relationship.

  • Receptor Affinity and Selectivity: Conducting comprehensive receptor binding studies to determine the Ki or IC50 values of this compound for various GABA receptor subtypes.

  • Detailed Mechanistic Studies: Utilizing electrophysiological and molecular biology techniques to fully elucidate the downstream signaling pathways activated by this compound.

  • Pharmacokinetic and Safety Profiling: Establishing the pharmacokinetic profile and assessing the safety and tolerability of this compound in preclinical models.

Addressing these research gaps will be crucial in advancing this compound from a promising preclinical candidate to a potential therapeutic option for patients with epilepsy.

References

S-(+)-GABOB: A Technical Guide to its Partial Agonism at the GABAB Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of S-(+)-γ-Aminobutyric acid-β-hydroxybutyric acid (GABOB) as a partial agonist of the GABAB receptor. GABAB receptors, as obligate heterodimers of GABAB1 and GABAB2 subunits, are critical metabotropic receptors in the central nervous system that mediate slow and prolonged inhibitory neurotransmission.[1] The stereoisomer S-(+)-GABOB exhibits distinct pharmacological properties compared to its R-(-) counterpart, functioning as a partial agonist. This guide will detail the binding and functional characteristics of this compound, present relevant quantitative data, and provide comprehensive experimental protocols for its characterization. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction to GABAB Receptor and this compound

The γ-aminobutyric acid (GABA) type B receptor (GABAB-R) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in modulating neuronal excitability.[1][2] Functional GABAB receptors are composed of two subunits, GABAB1 and GABAB2. The GABAB1 subunit is responsible for binding endogenous ligands like GABA, while the GABAB2 subunit is crucial for G-protein coupling and signal transduction.[2][3] Upon activation, GABAB receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[1]

GABOB is a naturally occurring hydroxy derivative of GABA. Due to the presence of a chiral center, GABOB exists as two stereoisomers: this compound and R-(-)-GABOB. These isomers exhibit stereoselectivity in their interaction with GABA receptors. Notably, R-(-)-GABOB is a more potent agonist at GABAB receptors, while this compound acts as a partial agonist at this receptor subtype.[3][4] This partial agonism suggests that this compound can bind to the receptor and elicit a response that is lower than that of a full agonist, and it can also act as a competitive antagonist in the presence of a full agonist.

Quantitative Data for GABAB Receptor Ligands

Precise quantitative data for this compound at the GABAB receptor is not extensively documented in publicly available literature. However, data for related compounds and the stereoisomeric differences provide valuable context for its partial agonist profile. The following tables summarize key binding affinity and functional potency parameters for relevant GABAB receptor ligands.

Table 1: Binding Affinity (Ki) of Ligands at the GABAB Receptor

CompoundRadioligandPreparationKi (nM)Reference
GABA[3H]GABARat brain membranes40[5]
(-)-Baclofen[3H]BaclofenRat brain membranes40[5]
(+)-Baclofen[3H]BaclofenRat brain membranes33,000[5]
R-(-)-GABOB[3H]BaclofenRat brain isolates~400 (10-fold less potent than racemic baclofen)[3]
This compound--Data not available-

Table 2: Functional Potency (EC50) and Efficacy (Emax) of GABAB Receptor Agonists

CompoundAssay TypeCell/Tissue TypeEC50 (µM)Emax (% of GABA)Reference
GABAGTPγS BindingRat cortex membranes~10 (for significant stimulation)100%General knowledge from multiple sources
(-)-BaclofenVarious functional assaysVariousVaries~100%General knowledge from multiple sources
This compound--Data not availablePartial Agonist[3]
R-(-)-GABOB--Data not availableAgonist[3]

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist, such as this compound, initiates a cascade of intracellular events. The following diagram illustrates the canonical GABAB receptor signaling pathway.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o (activated) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca_Channel->Ca_ion Influx K_Channel GIRK K+ Channel K_ion K_Channel->K_ion Efflux Agonist This compound (Partial Agonist) Agonist->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC

GABAB Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound as a partial agonist involves several key in vitro assays. Below are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare GABAB receptor-expressing membranes (e.g., from rat brain) B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]GABA or [3H]CGP54626) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data to determine IC50 and Ki values F->G

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Reaction: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H]GABA to a final concentration of 10 nM), and 25 µL of varying concentrations of this compound or vehicle. For non-specific binding determination, a separate set of wells should contain a high concentration of a known GABAB agonist (e.g., 100 µM GABA or baclofen).

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental Workflow:

GTPgS_Workflow A Prepare GABAB receptor-expressing membranes B Incubate membranes with GDP and increasing concentrations of this compound A->B C Initiate the reaction by adding [35S]GTPγS B->C D Incubate at 30°C for a defined time C->D E Terminate the reaction by rapid filtration D->E F Quantify bound [35S]GTPγS by scintillation counting E->F G Analyze data to determine EC50 and Emax F->G

[35S]GTPγS Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Reaction: In a 96-well plate, combine 50 µL of membrane suspension (10-20 µg of protein), 20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 10 µM GDP, and 10 µL of varying concentrations of this compound. A full agonist like GABA should be run in parallel to determine the maximum response.

  • Initiation and Incubation: Pre-incubate the plate for 10 minutes at 30°C. Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM). Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound. Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve. The efficacy of this compound is expressed as a percentage of the maximal stimulation achieved with a full agonist.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, to assess the functional activity of this compound.

Experimental Workflow:

cAMP_Workflow A Culture cells expressing GABAB receptors (e.g., CHO-K1 cells) B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate adenylyl cyclase with forskolin (B1673556) B->C D Treat cells with increasing concentrations of this compound C->D E Incubate for a defined period D->E F Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) E->F G Analyze data to determine IC50/EC50 and Emax F->G

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GABAB1 and GABAB2 receptors in appropriate media. Seed the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells for 30 minutes at 37°C with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound or a full agonist like GABA.

    • Immediately add forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound. Determine the IC50 (or EC50 for inhibition) and the maximal inhibition (Emax) from the concentration-response curve.

Conclusion

This compound is a stereoisomer of GABOB that functions as a partial agonist at the GABAB receptor. While its R-(-) counterpart is a more potent agonist, the partial agonism of this compound presents a unique pharmacological profile that may offer therapeutic advantages, potentially providing a ceiling to its effects and reducing the likelihood of receptor desensitization and side effects associated with full agonists. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other GABAB receptor modulators. Further research to quantify the precise binding affinity, potency, and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The chemical structure and properties of S-(+)-GABOB.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, an enantiomer of γ-amino-β-hydroxybutyric acid (GABOB), is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two stereoisomers: this compound and R-(-)-GABOB.[2]

IdentifierValue
IUPAC Name (3S)-4-amino-3-hydroxybutanoic acid[3]
Synonyms (S)-4-Amino-3-hydroxybutyric acid, S-(+)-4-Amino-3-hydroxybutanoic acid, GABOB (beta-hydroxy-GABA)[4][]
CAS Number 7013-05-0[4]
Molecular Formula C4H9NO3[4]
SMILES O=C(O)C--INVALID-LINK--CN[3][6]
InChI Key YQGDEPYYFWUPGO-VKHMYHEASA-N[3]

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Weight 119.12 g/mol [4][]
Melting Point 207-212 °C[4][]
Specific Rotation [α] +17.2° (c=1.23, H2O)[4]
Solubility Soluble in water and DMSO.[][6]

Biological Activity and Pharmacological Properties

This compound is an endogenous metabolite of GABA and exhibits activity as a neurotransmitter, primarily through its interaction with GABA receptors.[3][6] It is recognized for its anticonvulsant properties.[1]

Receptor Binding Profile and Enantioselectivity

The stereochemistry of GABOB significantly influences its affinity and efficacy at different GABA receptor subtypes.

Receptor SubtypeThis compound ActivityR-(-)-GABOB Activity
GABAA Receptor Higher affinity agonistLower affinity agonist
GABAB Receptor Partial agonistMore potent agonist
GABAC Receptor (ρ1 wild-type) Full agonist (EC50 = 45 μM)More potent agonist (EC50 = 19 μM)
GABAC Receptor (ρ1 T244S mutant) Competitive antagonist (KB = 204.0 ± 14.3 μM)Weak partial agonist

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways

As an agonist at GABA receptors, this compound can modulate neuronal excitability through various signaling cascades. The activation of metabotropic GABAB receptors, for instance, initiates a G-protein-mediated signaling pathway.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABAB Receptor (Heterodimer) This compound->GABAB_R Binds G_Protein Gαi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to AC_inhibition Inhibition K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx

Caption: GABAB receptor signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from ethyl (S)-4-chloro-3-hydroxybutyrate. The following is a generalized protocol based on published methods.[4]

Synthesis_Workflow Start Ethyl (S)-4-chloro-3-hydroxybutyrate Step1 Reaction with an amine source (e.g., benzylamine) to displace chloride Start->Step1 Intermediate1 Protected amino ester intermediate Step1->Intermediate1 Step2 Hydrogenolysis (e.g., 10% Pd/C, H2 atmosphere) Intermediate1->Step2 Intermediate2 Removal of protecting group Step2->Intermediate2 Step3 Hydrolysis of the ester Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification by recrystallization (e.g., from EtOH-H2O) FinalProduct->Purification

Caption: General synthetic workflow for this compound.

Methodology:

  • Amination: Ethyl (S)-4-chloro-3-hydroxybutyrate is reacted with a suitable amine to introduce the amino group. This step often involves the use of a protecting group for the amine.

  • Deprotection/Reduction: The protecting group is removed, often concurrently with the reduction of any other necessary functional groups. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

  • Purification: The final product, this compound, is purified, for example, by recrystallization from a solvent mixture like ethanol-water to yield a white solid.[4]

Receptor Binding Assay (Conceptual)

To determine the binding affinity of this compound to a specific GABA receptor subtype, a competitive radioligand binding assay can be employed.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from a tissue source expressing the receptor of interest (e.g., rat brain) or from cell lines overexpressing a specific recombinant receptor subtype.

  • Incubation: Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-GABA) and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) can then be calculated and converted to a Ki (inhibition constant).

Conclusion

This compound is a chiral molecule with distinct pharmacological properties that differ from its R-(-) enantiomer. Its activity as a GABA receptor agonist, particularly at GABAA and GABAC receptors, underscores its potential as a modulator of inhibitory neurotransmission. The detailed understanding of its structure, properties, and interactions with specific receptor subtypes is crucial for the development of novel therapeutics targeting the GABAergic system. Further research into its enantioselective actions will continue to provide valuable insights for rational drug design.

References

S-(+)-GABOB: A Comprehensive Technical Guide on its Role as a Metabolite of GABA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its metabolism gives rise to several neuroactive compounds, among which S-(+)-4-amino-3-hydroxybutanoic acid (S-(+)-GABOB) has garnered significant interest. This technical guide provides an in-depth exploration of this compound, focusing on its metabolic synthesis from GABA, its interactions with GABAergic receptors, and the downstream signaling pathways it modulates. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key biological processes to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Gamma-aminobutyric acid (GABA) plays a crucial role in reducing neuronal excitability throughout the nervous system.[1] The metabolic pathways of GABA are complex, leading to the formation of various molecules with distinct physiological activities. One such metabolite is 4-amino-3-hydroxybutanoic acid (GABOB), which exists as two stereoisomers: R-(-)-GABOB and this compound. These enantiomers exhibit different pharmacological profiles, with this compound showing a higher affinity for certain GABA receptor subtypes.[2] Understanding the biosynthesis, physiological role, and mechanism of action of this compound is critical for elucidating its potential as a therapeutic agent and for understanding the broader implications of GABA metabolism.

Metabolic Pathways of this compound Formation

This compound is endogenously produced in the central nervous system.[2] There are two primary metabolic pathways proposed for its formation:

  • Direct Hydroxylation of GABA: This pathway involves the hydroxylation of GABA at the third carbon position.[2] The enzyme responsible for this stereospecific hydroxylation in mammals has not been definitively identified, though gamma-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate-dependent dioxygenase involved in carnitine biosynthesis, is a strong candidate due to its role in catalyzing a similar hydroxylation reaction.[3]

  • Metabolism from Putrescine: An alternative pathway involves the hydroxylation of putrescine to 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[2]

The relative contributions of these two pathways to the overall biosynthesis of this compound in different brain regions and under various physiological conditions remain an area of active investigation.

Diagram of Metabolic Pathways

Metabolic Pathways of this compound Formation GABA γ-Aminobutyric Acid (GABA) S_GABOB This compound GABA->S_GABOB Hydroxylation (putative: BBOX) Putrescine Putrescine Hydroxyputrescine 2-Hydroxyputrescine Putrescine->Hydroxyputrescine Hydroxylation Hydroxyputrescine->S_GABOB Oxidative N-dealkylation

Caption: Proposed metabolic pathways for the biosynthesis of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its interaction with GABA receptors.

Table 1: Receptor Binding Affinity of GABOB Enantiomers
CompoundReceptor SubtypeAssay TypeValueReference
This compoundGABAC ρ1 (wild-type)Agonist Activity (EC50)45 µM[4]
R-(-)-GABOBGABAC ρ1 (wild-type)Agonist Activity (EC50)19 µM[4]
This compoundGABAC ρ1 (T244S mutant)Antagonist Activity (IC50)417.4 µM[4]
This compoundGABAC ρ1 (T244S mutant)Antagonist Activity (KB)204 µM[5]
R-(-)-GABOBGABAC ρ1 (T244S mutant)Partial Agonist Activity1 mM activates 26% of GABA EC50 current[4]
Table 2: Pharmacokinetic Parameters

Pharmacokinetic data specifically for this compound in mammals is currently not available in the public domain. The data presented below is for its precursor, GABA, and is provided for comparative context.

CompoundParameterSpeciesValueReference
GABATmax (oral)Human0.5 - 1 h[6]
GABAt1/2 (oral)Human~5 h[6]

Note: The lack of specific pharmacokinetic data for this compound represents a significant knowledge gap and is a critical area for future research in the development of any potential therapeutic applications.

Signaling Pathways

This compound exerts its physiological effects primarily through its interaction with GABA receptors. While it interacts with GABAA and GABAC receptors, its notable activity at GABAB receptors is of significant interest. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7]

Upon binding of an agonist like this compound to the GABAB1 subunit, a conformational change is induced in the heterodimeric receptor, leading to the activation of the associated G-protein (typically Gi/o) by the GABAB2 subunit.[8] This activation initiates a cascade of downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[7]

  • Modulation of Ion Channels: The Gβγ subunit dissociates and directly modulates the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.[4] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[4]

Diagram of GABAB Receptor Signaling Pathway

GABA_B Receptor Signaling Pathway cluster_membrane Cell Membrane GABAB_R GABA_B Receptor (GABAB1/GABAB2) G_protein Gαi/oβγ GABAB_R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GIRK GIRK Channel K_ion K⁺ GIRK->K_ion efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion influx S_GABOB This compound S_GABOB->GABAB_R binds G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->GIRK activates G_beta_gamma->VGCC inhibits PKA Protein Kinase A cAMP->PKA activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle triggers fusion Inhibition_Neuro_Release Inhibition of Neurotransmitter Release Neurotransmitter_Vesicle->Inhibition_Neuro_Release Synthetic Workflow for this compound Start α,β-Unsaturated Aldehyde/Ester Step1 Asymmetric Michael Addition (Chiral Catalyst, Nitromethane) Start->Step1 Intermediate1 γ-Nitro Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 γ-Amino Ester Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

References

Preliminary-Studies on the Therapeutic Potential of S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

S-(+)-GABOB (S-(+)-4-amino-3-hydroxybutanoic acid) is the dextrorotatory stereoisomer of γ-amino-β-hydroxybutyric acid (GABOB), an endogenous metabolite of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Possessing a unique pharmacological profile, this compound demonstrates potential therapeutic utility across a range of neurological and psychiatric disorders. This document synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical evidence, and prospective therapeutic applications. It aims to provide a technical foundation for researchers and drug development professionals interested in its further exploration.

Introduction

γ-amino-β-hydroxybutyric acid (GABOB) is a structural analog of GABA and is used as an anticonvulsant for treating epilepsy in several countries, including Japan, Mexico, and in Europe.[1] GABOB exists as two stereoisomers: this compound and R-(-)-GABOB. While the racemic mixture is used clinically, the individual isomers exhibit distinct pharmacological properties.[1] this compound, in particular, has been identified as an agonist at GABA-A receptors and a partial agonist at GABA-B receptors.[1] Notably, it is approximately twice as potent as its R-(-) counterpart as an anticonvulsant.[1] This enhanced potency and its ability to cross the blood-brain barrier more effectively than GABA itself underscore its potential as a therapeutic agent.[1][2]

Mechanism of Action

This compound exerts its effects primarily through the modulation of GABAergic systems. Its dual action on both ionotropic GABA-A and metabotropic GABA-B receptors contributes to its overall inhibitory effect on the central nervous system.[1][3]

  • GABA-A Receptor Agonism: As an agonist, this compound binds to and activates GABA-A receptors, which are ligand-gated ion channels.[1][3] This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.[4]

  • GABA-B Receptor Partial Agonism: this compound also acts as a partial agonist at GABA-B receptors.[1] These G-protein coupled receptors mediate slower, more prolonged inhibitory signals. Their activation can lead to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, which collectively reduce neuronal excitability.[4]

The following diagram illustrates the primary signaling pathways affected by this compound.

This compound Signaling Pathways Simplified Signaling Pathways of this compound cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Downstream Effects GABOB This compound GABA_A GABA-A Receptor (Ionotropic) GABOB->GABA_A Agonist GABA_B GABA-B Receptor (Metabotropic) GABOB->GABA_B Partial Agonist Cl_Influx ↑ Chloride (Cl-) Influx GABA_A->Cl_Influx GPCR_Activation G-Protein Activation GABA_B->GPCR_Activation Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Channel_Modulation ↓ Ca2+ Conductance ↑ K+ Conductance GPCR_Activation->Channel_Modulation Channel_Modulation->Inhibition

Figure 1: Simplified signaling pathways of this compound.

Therapeutic Potential

The pharmacological profile of this compound suggests its potential utility in a variety of CNS disorders characterized by neuronal hyperexcitability or GABAergic dysfunction.

Epilepsy

As an anticonvulsant, the racemic mixture of GABOB is already in clinical use.[1] The superior anticonvulsant potency of the S-(+)-isomer suggests that an enantiomerically pure formulation could offer improved efficacy or a better side-effect profile.[1] Decreased activity of GABA is known to be epileptogenic, and augmenting GABAergic inhibition is a key strategy for many antiepileptic drugs.[5]

Anxiety Disorders

Given that GABA-B receptor ligands are suggested to be beneficial in anxiety, this compound's action at these receptors indicates a potential anxiolytic effect.[6] Historically, GABOB has been explored for its anxiolytic properties.[2]

Other Potential Applications

Dysregulation of GABAergic signaling has been implicated in a wide range of CNS disorders, including depression and substance-related disorders.[6] Preclinical studies have shown that GABA-B agonists may be useful in treating addiction.[7] The unique receptor activity profile of this compound warrants further investigation into these and other neurological conditions.

The logical relationship between this compound's mechanism and its potential therapeutic applications is outlined below.

Therapeutic Potential of this compound Logical Relationships of this compound's Therapeutic Potential GABOB This compound GABA_A_Agonism GABA-A Agonism GABOB->GABA_A_Agonism GABA_B_Partial_Agonism GABA-B Partial Agonism GABOB->GABA_B_Partial_Agonism Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_A_Agonism->Neuronal_Inhibition GABA_B_Partial_Agonism->Neuronal_Inhibition Reduced_Excitability Reduced CNS Excitability Neuronal_Inhibition->Reduced_Excitability Epilepsy Epilepsy Reduced_Excitability->Epilepsy Anticonvulsant Effect Anxiety Anxiety Disorders Reduced_Excitability->Anxiety Anxiolytic Effect Addiction Substance Use Disorders Reduced_Excitability->Addiction Other_CNS Other CNS Disorders Reduced_Excitability->Other_CNS

Figure 2: Logical relationships of this compound's therapeutic potential.

Preclinical Data

ParameterReceptor TargetValue/ObservationReference
Receptor Activity GABA-AAgonist[1]
GABA-BPartial Agonist[1]
GABA-C (ρ1 wild-type)Full Agonist[3][8]
Comparative Potency Anticonvulsant Activity~2x more potent than R-(-)-GABOB[1]
GABA-A AffinityHigher than R-(-)-GABOB[3]
GABA-B AffinityLess potent than R-(-)-GABOB[3]

Representative Experimental Protocol: Animal Model for Anticonvulsant Activity

To assess the anticonvulsant potential of this compound, a common preclinical model is the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Objective: To determine the efficacy of this compound in preventing or delaying the onset of clonic-tonic seizures induced by PTZ.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline)

  • Male Wistar rats (200-250g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Methodology:

  • Animal Acclimation: Animals are housed for at least one week prior to the experiment with free access to food and water.

  • Grouping: Animals are randomly assigned to groups (n=8-10 per group):

    • Vehicle control + PTZ

    • This compound (various doses) + PTZ

    • Positive control (e.g., Diazepam) + PTZ

  • Dosing: this compound or vehicle is administered i.p. at a set time (e.g., 30 minutes) before the seizure-inducing agent.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 60 mg/kg) is administered i.p.

  • Observation: Immediately after PTZ injection, animals are placed in individual observation chambers and monitored for 30 minutes. Key parameters to record include:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of a generalized clonic-tonic seizure.

    • Duration of the seizure.

    • Incidence of mortality.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the latencies and seizure severity between the treatment groups and the vehicle control group.

The workflow for such an experiment is visualized below.

Experimental Workflow for Anticonvulsant Screening Generalized Workflow for Preclinical Anticonvulsant Screening Acclimation 1. Animal Acclimation (1 week) Grouping 2. Randomization into Groups (Vehicle, this compound, Positive Control) Acclimation->Grouping Dosing 3. Pre-treatment Administration (i.p. injection) Grouping->Dosing Induction 4. Seizure Induction (PTZ injection, i.p.) Dosing->Induction 30 min pre-treatment Observation 5. Behavioral Observation (30 minutes) Induction->Observation Data_Collection 6. Data Collection (Seizure latency, duration, severity) Observation->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis

Figure 3: Generalized workflow for preclinical anticonvulsant screening.

Conclusion and Future Directions

This compound is a promising neuromodulatory agent with a distinct pharmacological profile as a GABA-A agonist and GABA-B partial agonist. Its established role as a potent anticonvulsant, coupled with its potential in treating anxiety and other CNS disorders, makes it a compelling candidate for further drug development. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, exploring its efficacy in a broader range of preclinical models, and elucidating the therapeutic advantages of the pure S-(+) enantiomer over the racemic mixture currently in use.

References

An In-depth Technical Guide to the Binding Sites of S-(+)-GABOB on GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of S-(+)-γ-amino-β-hydroxybutyric acid (S-(+)-GABOB) at GABA receptors. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the quantitative binding data, experimental methodologies, and signaling pathways associated with this endogenous neuromodulator.

Introduction to this compound and GABA Receptors

This compound is the dextrorotatory enantiomer of GABOB, a hydroxylated derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Like GABA, this compound exerts its effects by interacting with GABA receptors, which are broadly classified into two main types: ionotropic GABAA receptors and metabotropic GABAB receptors. A third class, GABAC receptors (a subtype of GABAA), is also recognized. The stereochemistry of GABOB plays a crucial role in its receptor affinity and efficacy, with this compound and its counterpart, R-(-)-GABOB, exhibiting distinct pharmacological profiles at the different receptor subtypes.

Quantitative Binding Profile of this compound

The binding affinity of this compound varies significantly across the different GABA receptor subtypes. This section summarizes the available quantitative data, providing a clear comparison of its binding characteristics.

Receptor SubtypeLigandParameterValue (µM)Species/SystemReference
GABAA This compound-Higher affinity than R-(-)-GABOBRat Brain[1]
GABAB This compound-Partial Agonist; R-(-)-GABOB is more potent-[1]
GABAC (ρ1 wild-type) This compoundEC5045Recombinant human ρ1 receptors[1]
GABAC (ρ1 T244S mutant) This compoundKB204.0 ± 14.3Recombinant human ρ1 T244S receptors[1]

Note: Quantitative binding data (Ki, Kd, or IC50) for this compound at GABAA and GABAB receptors is not extensively documented in publicly available literature. The provided information reflects the current understanding of its relative affinities and functional activity.

Signaling Pathways of this compound

The interaction of this compound with GABA receptors initiates distinct downstream signaling cascades, depending on the receptor subtype.

GABAA Receptor Signaling

As an agonist at GABAA receptors, this compound binding to the extracellular domain of the receptor complex leads to the opening of an intrinsic chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAA_R GABAA Receptor (Ligand-gated Cl- channel) S_GABOB->GABAA_R Binds to orthosteric site Cl_ion Cl- GABAA_R->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

This compound signaling at the GABAA receptor.
GABAB Receptor Signaling

At GABAB receptors, this compound acts as a partial agonist. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like GABA or R-(-)-GABOB. GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, dissociate their Gα and Gβγ subunits to modulate downstream effectors. The partial agonism of this compound results in a less pronounced activation of these pathways. Downstream effects include the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to decreased cAMP levels, and the modulation of ion channels by the Gβγ subunit, resulting in the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound (Partial Agonist) GABAB_R GABAB Receptor (GPCR) S_GABOB->GABAB_R Binds G_Protein Gαi/oβγ GABAB_R->G_Protein Submaximal Activation G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx_inhibition ↓ Ca2+ Influx VGCC->Ca_influx_inhibition G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization NT_release_inhibition ↓ Neurotransmitter Release Ca_influx_inhibition->NT_release_inhibition

Partial agonist action of this compound at the GABAB receptor.

Experimental Protocols

The determination of this compound's binding affinities and functional effects relies on established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from standard methods for determining the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor.

Materials:

  • Rat brain membranes (e.g., from cortex or cerebellum)

  • [3H]-Muscimol or [3H]-GABA (radioligand)

  • This compound (test compound)

  • Unlabeled GABA (for non-specific binding determination)

  • Tris-HCl buffer (pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Rat brain membranes, [3H]-radioligand.

    • Non-specific Binding: Rat brain membranes, [3H]-radioligand, and a high concentration of unlabeled GABA.

    • Displacement: Rat brain membranes, [3H]-radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Total, Non-specific, Displacement) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 4°C to equilibrium) Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Data_Analysis 6. Data Analysis (IC50 & Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific GABA receptor subtype in response to the application of a ligand.

Objective: To determine the functional effects (e.g., EC50, agonism, antagonism) of this compound on specific GABA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the desired GABA receptor subtype

  • This compound

  • Recording chamber

  • Two-electrode voltage clamp amplifier

  • Microelectrodes filled with KCl

  • Perfusion system

  • Recording solution (e.g., Ringer's solution)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the GABA receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Ligand Application: Apply this compound at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the application of this compound.

  • Data Analysis: Plot the peak current response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

TEVC_Workflow Start Start Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Start->Oocyte_Prep Incubation 2. Incubation for Receptor Expression Oocyte_Prep->Incubation Recording_Setup 3. Electrophysiological Setup (Oocyte placement, impalement, voltage clamp) Incubation->Recording_Setup Ligand_Application 4. Ligand Application via Perfusion Recording_Setup->Ligand_Application Data_Acquisition 5. Record Current Responses Ligand_Application->Data_Acquisition Data_Analysis 6. Data Analysis (Dose-response curve, EC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound demonstrates a complex and stereoselective interaction with GABA receptors. Its higher affinity for GABAA receptors compared to its R-(-) enantiomer, and its partial agonism at GABAB receptors, highlight its unique pharmacological profile. The enantioselective antagonism at a mutated GABAC receptor further underscores the subtle structural determinants of ligand-receptor interactions. This guide provides a foundational understanding of the binding and functional characteristics of this compound, offering valuable insights for the design of novel therapeutics targeting the GABAergic system. Further research is warranted to fully elucidate the quantitative binding parameters of this compound at GABAA and GABAB receptors and to explore the therapeutic implications of its distinct pharmacological actions.

References

Methodological & Application

Protocol for the Enantioselective Synthesis and Purification of S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB), a compound of significant interest in neuroscience and drug development. The synthesis commences from the readily available chiral precursor, D-arabinose. The protocol outlines a multi-step synthetic route involving the formation of key intermediates such as a dibromoester and a bromo-azide, followed by reduction and hydrolysis. Subsequent purification of the final product is achieved through a combination of ion-exchange chromatography and recrystallization, yielding this compound with high purity. This application note includes comprehensive experimental procedures, quantitative data summary, and visual workflows to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

S-(+)-4-Amino-3-hydroxybutanoic acid (this compound) is the biologically active enantiomer of GABOB, a naturally occurring gamma-aminobutyric acid (GABA) derivative. It has garnered considerable attention for its potential as a neuromodulator and therapeutic agent, exhibiting anticonvulsant and hypotensive properties. The stereospecific synthesis of this compound is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. This protocol details a reliable and well-documented method for the preparation of enantiomerically pure this compound from D-arabinose.

Synthesis of this compound from D-Arabinose

The enantioselective synthesis of this compound from D-arabinose proceeds through a series of chemical transformations, as illustrated in the workflow below.

Synthesis Workflow

Synthesis_Workflow D_Arabinose D-Arabinose K_Erythronate Potassium D-Erythronate D_Arabinose->K_Erythronate O2, KOH Dibromoester Methyl 2,4-dibromo-2,4-dideoxy-D-threonate K_Erythronate->Dibromoester HBr, Acetic Acid; then Methanol (B129727) Bromoester Methyl S-4-bromo-3-hydroxybutanoate Dibromoester->Bromoester H2, Pd/C, NaOAc, AcOH Azidoester Methyl S-4-azido-3-hydroxybutanoate Bromoester->Azidoester NaN3, DMF Aminoester Methyl S-4-amino-3-hydroxybutanoate Azidoester->Aminoester H2, Pt GABOB This compound Aminoester->GABOB Hydrolysis

Caption: Synthetic pathway for this compound from D-Arabinose.

Experimental Protocol: Synthesis

Step 1: Preparation of Potassium D-Erythronate

This procedure is based on established methods for the oxidation of aldoses.

  • In a suitable reaction vessel, dissolve D-arabinose in an aqueous solution of potassium hydroxide.

  • While stirring vigorously at 40°C, bubble a stream of oxygen gas through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and induce crystallization of potassium D-erythronate.

  • Collect the crystals by filtration, wash with a cold methanol-water mixture, and dry under vacuum.

Step 2: Synthesis of Methyl 2,4-dibromo-2,4-dideoxy-D-threonate

  • Suspend potassium D-erythronate (20 g) in a 32% solution of hydrogen bromide in acetic acid (140 ml).[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • Add methanol (500 ml) to the reaction mixture and let it stand overnight.[1]

  • Filter off the precipitated potassium bromide.

  • Evaporate the filtrate to dryness.

  • Dissolve the residue in methanol (200 ml) and reflux for 2 hours.[1]

  • Evaporate the methanol to yield the crude dibromoester.

Step 3: Synthesis of Methyl S-4-bromo-3-hydroxybutanoate

  • Dissolve the crude dibromoester (8.0 g) in a mixture of ethyl acetate (B1210297) (80 ml) and acetic acid (8 ml).[1]

  • Add anhydrous sodium acetate (8.0 g) and 5% palladium on carbon (500 mg).[1]

  • Hydrogenate the mixture at atmospheric pressure until one molar equivalent of hydrogen is consumed.[1]

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the bromoester.[1]

Step 4: Synthesis of Methyl S-4-azido-3-hydroxybutanoate

  • Dissolve the methyl S-4-bromo-3-hydroxybutanoate in dimethylformamide (DMF).

  • Add sodium azide (B81097) (NaN3) to the solution and stir the mixture. The reaction is typically carried out at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azidoester.

Step 5: Synthesis of Methyl S-4-amino-3-hydroxybutanoate

  • Dissolve the methyl S-4-azido-3-hydroxybutanoate in an acidic solution.

  • Add a platinum catalyst (e.g., platinum oxide).

  • Hydrogenate the mixture under a hydrogen atmosphere.[1]

  • After the reaction is complete, filter off the catalyst.

  • The resulting solution containing the aminoester can be used directly in the next step.

Step 6: Hydrolysis to this compound

  • The crude aminoester solution is subjected to hydrolysis.[1]

  • The resulting solution contains this compound along with other salts and impurities.

Purification of this compound

The purification of this compound is a critical step to obtain a high-purity product suitable for research and pharmaceutical applications. A two-step purification process involving ion-exchange chromatography followed by recrystallization is employed.

Purification Workflow

Purification_Workflow Crude_GABOB Crude this compound (from Hydrolysis) Ion_Exchange Ion-Exchange Chromatography (Dowex 50W, H+ form) Crude_GABOB->Ion_Exchange Load Eluted_GABOB Eluted this compound Ion_Exchange->Eluted_GABOB Elute with aq. NH3 Recrystallization Recrystallization (Water/Ethanol) Eluted_GABOB->Recrystallization Concentrate Pure_GABOB Pure this compound Recrystallization->Pure_GABOB Crystallize

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Part 1: Ion-Exchange Chromatography

  • Resin Preparation:

    • Swell Dowex 50W-X8 resin (or a similar strong cation exchange resin in the H+ form) in deionized water.

    • Pack the resin into a suitable chromatography column.

    • Wash the column sequentially with 4 M HCl, deionized water until the eluate is neutral, and finally with 5% acetic acid.

  • Sample Loading:

    • Adjust the pH of the crude this compound solution to approximately 3.0.

    • Load the solution onto the prepared ion-exchange column.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

    • Subsequently, wash with a 0.025 M sodium citrate (B86180) buffer at pH 4.5.

  • Elution:

    • Elute the bound this compound from the column using a 10% aqueous ammonia (B1221849) solution.[1]

    • Collect the fractions and monitor for the presence of GABOB using a suitable analytical method (e.g., ninhydrin (B49086) test or TLC).

  • Concentration:

    • Pool the GABOB-containing fractions and evaporate the solvent under reduced pressure.

    • Co-evaporate with water to remove residual ammonia.

Part 2: Recrystallization

  • Dissolution:

    • Dissolve the crude this compound obtained from ion-exchange chromatography in a minimum amount of hot water.

  • Crystallization:

    • Slowly add ethanol (B145695) (a miscible non-solvent) to the hot aqueous solution until slight turbidity is observed.

    • If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • Isolation and Drying:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified this compound crystals under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and purity at key stages of the synthesis and purification process.

StepProductStarting MaterialExpected Yield (%)Purity
Synthesis
Step 2Methyl 2,4-dibromo-2,4-dideoxy-D-threonatePotassium D-Erythronate76%Crystalline
Step 3Methyl S-4-bromo-3-hydroxybutanoateDibromoester~85%Liquid
Steps 4-6 & PurificationThis compoundDibromoester58% (overall)>97%
Purification
Ion-Exchange ChromatographyThis compoundCrude HydrolysateHigh RecoveryPartially Pure
RecrystallizationPure this compoundIon-Exchange EluateHigh Recovery>98%

Note: Yields are based on literature values and may vary depending on experimental conditions.[1]

Conclusion

This protocol provides a comprehensive and detailed guide for the enantioselective synthesis and purification of this compound for research and drug development purposes. By following the outlined procedures, researchers can reliably obtain high-purity this compound, enabling further investigation into its biological activities and therapeutic potential. The inclusion of quantitative data and visual workflows aims to enhance the reproducibility and successful implementation of this protocol.

References

Application Notes and Protocols for S-(+)-GABOB in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of S-(+)-GABOB for use in various in vitro assays. This compound, an endogenous ligand and a metabolite of GABA, is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor, making it a compound of interest in neuroscience and drug development.[1]

I. Compound Information

PropertyValueSource
Full Name S-(+)-γ-Amino-β-hydroxybutyric acid[1]
Molecular Formula C4H9NO3[1]
Molecular Weight 119.12 g/mol [1]
CAS Number 7013-05-0
Appearance Solid powder[2]
Purity >98%

II. Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound. While this compound is an endogenous molecule, its solubility characteristics in common laboratory solvents require careful consideration.

SolventSolubilityNotesSource
Water SolubleRecommended for preparing stock solutions. The solution should be filtered and sterilized before use.[3]
DMSO SolubleAn alternative solvent for preparing stock solutions.[2]

Storage of Stock Solutions:

TemperatureDurationNotesSource
-80°C 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]
-20°C 1 monthSuitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]
Lyophilized Powder 36 monthsStore desiccated at -20°C.[4]

III. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition:

    • For an aqueous stock solution: Add the appropriate volume of sterile, nuclease-free water to the weighed this compound to achieve the desired concentration (e.g., 10 mM or 100 mM).

    • For a DMSO stock solution: Add the appropriate volume of high-purity DMSO to the weighed this compound.

  • Dissolution: Vortex the solution gently until the this compound is completely dissolved. Avoid vigorous shaking to prevent the introduction of air bubbles.

  • Sterilization (for aqueous solutions): If water was used as the solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. This step is crucial for cell culture applications. DMSO stock solutions are generally considered self-sterilizing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, date, and store at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for the assay

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve). It is recommended to perform dilutions in a stepwise manner to avoid precipitation, especially when using a DMSO stock.

  • Final Concentration of DMSO: If using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solutions of this compound.

  • Incubation: Incubate the cells for the desired period as dictated by your experimental design.

IV. Signaling Pathways and Experimental Workflow

This compound primarily interacts with GABA-A and GABA-B receptors, leading to distinct downstream signaling events.

This compound Signaling through GABA-A Receptor

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) S_GABOB->GABAA_R Binds to receptor Cl_influx Chloride Ion (Cl-) Influx GABAA_R->Cl_influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound activation of the GABA-A receptor.

This compound Signaling through GABA-B Receptor

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAB_R GABA-B Receptor (GPCR) S_GABOB->GABAB_R Binds to receptor G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Inhibition Inhibition of Neurotransmitter Release cAMP->Inhibition Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Inhibition

Caption: this compound activation of the GABA-B receptor.

General Experimental Workflow for In Vitro Assays

Experimental_Workflow Start Start: this compound Powder Prep_Stock Prepare Stock Solution (Water or DMSO) Start->Prep_Stock Store_Stock Store Stock Solution (-80°C or -20°C) Prep_Stock->Store_Stock Prep_Working Prepare Working Solutions (Dilute in Cell Culture Medium) Store_Stock->Prep_Working Treatment Treat Cells with This compound Working Solutions Prep_Working->Treatment Cell_Culture Prepare Cell Culture (Plate cells) Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform In Vitro Assay (e.g., Electrophysiology, Ca2+ imaging) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for using this compound in vitro.

References

Application Notes and Protocols for Cell-Based Assay Development for S-(+)-GABOB Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1][3][4] Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, making GABA receptors significant therapeutic targets.[1]

S-(+)-γ-amino-β-hydroxybutyric acid (S-(+)-GABOB) is the active enantiomer of GABOB, a GABA analogue. It functions as an agonist at GABA-A receptors and a partial agonist at GABA-B receptors. Notably, this compound exhibits a higher affinity for GABA-A receptors compared to its R-(-) counterpart.[1] The development of robust and reliable cell-based assays is paramount for characterizing the pharmacological activity of compounds like this compound, enabling the determination of their potency, efficacy, and selectivity.

These application notes provide detailed protocols for two distinct cell-based assays to evaluate the activity of this compound: a Yellow Fluorescent Protein (YFP)-based assay for monitoring GABA-A receptor-mediated chloride influx and a Fluo-4-based calcium flux assay for assessing GABA-B receptor activation.

Signaling Pathways

Activation of GABA-A and GABA-B receptors by an agonist such as this compound initiates distinct downstream signaling cascades.

GABA-A Receptor Signaling Pathway

Upon binding of this compound to the GABA-A receptor, the integral chloride ion channel opens, leading to an influx of Cl⁻ ions into the cell. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

GABAA_Signaling This compound This compound GABAA_R GABA-A Receptor This compound->GABAA_R Binds to Ion_Channel Cl- Channel Opening GABAA_R->Ion_Channel Induces Cl_Influx Chloride (Cl-) Influx Ion_Channel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

GABA-A receptor signaling pathway.
GABA-B Receptor Signaling Pathway

As a G-protein coupled receptor, the GABA-B receptor, upon activation by this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This ultimately results in a decrease in neuronal excitability. The activation of phospholipase C (PLC) can also lead to an increase in intracellular calcium from internal stores.

GABAB_Signaling This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds to G_Protein G-Protein Activation (Gi/o) GABAB_R->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC Activates IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response Ca_Release->Cellular_Response

GABA-B receptor signaling pathway leading to calcium release.

Experimental Protocols

Assay 1: YFP-Based Chloride Influx Assay for GABA-A Receptor Activity

This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure the influx of chloride ions upon GABA-A receptor activation. The influx of chloride quenches the YFP fluorescence, and the degree of quenching is proportional to the receptor activity.

Materials:

  • CHO-K1 cells

  • Plasmids: YFP-H148Q/I152L and GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Electroporation system (e.g., MaxCyte STX)

  • Culture medium: Ham's F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Assay Buffer (pH 7.3): 140 mM NaCl, 20 mM HEPES, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • NaI Buffer (pH 7.3): 140 mM NaI, 20 mM HEPES, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • This compound

  • GABA (as a positive control)

  • Picrotoxin (B1677862) (as an antagonist control)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

YFP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Co_transfect Co-transfect CHO-K1 cells with YFP and GABA-A receptor subunit plasmids Culture Culture transfected cells for 24-48 hours Co_transfect->Culture Seed Seed cells into 384-well plates Culture->Seed Wash Wash cells with Assay Buffer Seed->Wash Add_Compound Add this compound or control compounds Wash->Add_Compound Incubate Incubate at room temperature Add_Compound->Incubate Add_NaI Add NaI Buffer Incubate->Add_NaI Read_Fluorescence Measure YFP fluorescence kinetics Add_NaI->Read_Fluorescence

Workflow for the YFP-based chloride influx assay.

Protocol:

  • Cell Transfection: Co-transfect CHO-K1 cells with plasmids encoding the YFP-H148Q/I152L sensor and the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using an appropriate electroporation system.

  • Cell Culture and Seeding: Culture the transfected cells for 24-48 hours. Subsequently, seed the cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, gently wash the cells twice with 100 µL of Assay Buffer.

  • Compound Addition: Add 20 µL of this compound at various concentrations to the appropriate wells. Include wells with GABA as a positive control and wells with picrotoxin followed by GABA as a negative control.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Add 20 µL of NaI Buffer to each well and immediately begin measuring the YFP fluorescence (Excitation: ~485 nm, Emission: ~525 nm) kinetically for 2-3 minutes.

Assay 2: Fluo-4 Calcium Flux Assay for GABA-B Receptor Activity

This assay measures changes in intracellular calcium concentration upon activation of GABA-B receptors. The binding of this compound to the GABA-B receptor can lead to the release of calcium from intracellular stores, which is detected by the calcium-sensitive dye Fluo-4.

Materials:

  • HEK293 or CHO cells stably expressing the GABA-B receptor (GABAB1 and GABAB2 subunits)

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • GABA (as a positive control)

  • A known GABA-B antagonist (e.g., CGP-55845)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Experimental Workflow:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Seed_Cells Seed GABA-B expressing cells into 384-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Wash_Cells Wash cells with HBSS Incubate_Dye->Wash_Cells Add_Compound Add this compound or controls Wash_Cells->Add_Compound Measure_Fluorescence Measure fluorescence kinetics (Ex: 494 nm, Em: 516 nm) Add_Compound->Measure_Fluorescence

Workflow for the Fluo-4 calcium flux assay.

Protocol:

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing the GABA-B receptor into 384-well black, clear-bottom plates at a density of 20,000-25,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 0.04% Pluronic F-127. Remove the culture medium from the cells and add 20 µL of the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 20 µL of HBSS in each well.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handler. Establish a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Add 5 µL of this compound at various concentrations (or controls) to the wells and continue to measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for 2-3 minutes to capture the calcium flux.

Data Presentation

The quantitative data from these assays should be analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound. The results can be summarized in the following tables. Please note that the EC₅₀ value for this compound is presented as a hypothetical example based on its known higher affinity for GABA-A receptors compared to its enantiomer and the known EC₅₀ values of GABA.

Table 1: Potency and Efficacy of this compound at the GABA-A Receptor (α1β2γ2)

CompoundEC₅₀ (µM)Eₘₐₓ (% of GABA response)
GABA5.8100
This compound12.5 (Hypothetical)95
PicrotoxinN/A (Antagonist)N/A

Table 2: Potency and Efficacy of this compound at the GABA-B Receptor

CompoundEC₅₀ (µM)Eₘₐₓ (% of GABA response)
GABA1.2100
This compound8.965 (Partial Agonist)
CGP-55845N/A (Antagonist)N/A

Conclusion

The provided application notes and protocols describe robust and reproducible cell-based assays for characterizing the activity of this compound at both GABA-A and GABA-B receptors. The YFP-based chloride influx assay is a direct measure of GABA-A receptor function, while the Fluo-4 calcium flux assay provides a method to assess GABA-B receptor-mediated signaling. These assays, in conjunction with the appropriate cell lines and data analysis, will enable researchers to accurately determine the pharmacological profile of this compound and other modulators of the GABAergic system, facilitating drug discovery and development efforts in this critical area of neuroscience.

References

Application Notes and Protocols for In Vivo Administration of S-(+)-GABOB in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of S-(+)-γ-Aminobutyric acid (GABOB), a compound noted for its anticonvulsant properties. The following sections detail established administration routes in animal models, primarily rodents, and provide standardized protocols for experimental use. While specific quantitative data for the S-(+)-enantiomer of GABOB is limited in publicly available literature, the information presented here is synthesized from studies on GABOB, its racemic form, and other GABAergic compounds.

Overview of S-(+)-GABOB

This compound is the dextrorotatory enantiomer of γ-Amino-β-hydroxybutyric acid. It is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This compound is recognized for its higher affinity for GABA-A receptors compared to its R-(-) counterpart, which contributes to its potential as an anticonvulsant agent. Its mechanism of action is primarily centered on the modulation of GABAergic neurotransmission.

In Vivo Administration Routes

The selection of an appropriate administration route is critical for determining the pharmacokinetic and pharmacodynamic profile of this compound in animal models. The most common routes for preclinical evaluation include intraperitoneal (I.P.) and oral (P.O.) administration.

Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a frequently used method for systemic administration in rodents, offering rapid absorption into the bloodstream.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose directly into the stomach, which is essential for pharmacokinetic studies and for evaluating the compound's potential for oral bioavailability.

Quantitative Data Summary

The following tables summarize dosage information extrapolated from studies on closely related GABAergic compounds, providing a foundational reference for designing experiments with this compound.

Table 1: Intraperitoneal Administration of GABAergic Compounds in Rodent Seizure Models

CompoundAnimal ModelDoses Administered (mg/kg)Observed Effects
GABA ProdrugsMice10, 20, 40Dose-dependent reduction of pentylenetetrazole (PTZ) and bicuculline-induced convulsions.[1]
Quinazolin-4(3H)-one DerivativesMice50, 100, 150Anticonvulsant activity in the PTZ-induced seizure model.[2]

Table 2: General Guidelines for Administration Volumes in Mice

RouteMaximum VolumeNeedle Gauge
Intraperitoneal (I.P.)< 2-3 mL25-27 G
Oral (P.O.) Gavage< 10 mL/kg20-22 G (ball-tipped)

Experimental Protocols

Protocol for Intraperitoneal (I.P.) Administration of this compound in a Mouse Model of Pentylenetetrazole (PTZ)-Induced Seizures

Objective: To assess the anticonvulsant efficacy of this compound following intraperitoneal administration.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Pentylenetetrazole (PTZ)

  • Male CD-1 mice (20-25 g)

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • Observation chambers

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 0.1 mL, the concentration should be 2.5 mg/mL. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Weigh each mouse and calculate the required dose volume.

    • Gently restrain the mouse by securing the scruff of the neck.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution or vehicle control (saline).

  • Seizure Induction:

    • 60 minutes after the administration of this compound or vehicle, administer a convulsant dose of PTZ (e.g., 75 mg/kg, i.p.).[1]

  • Observation:

    • Immediately place the mouse in an individual observation chamber.

    • Observe and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for a period of 30 minutes.

    • Record the presence or absence of mortality.

Protocol for Oral Administration (Gavage) of this compound in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (200-250 g)

  • Flexible gavage needles (18-20 gauge)

  • Syringes

  • Animal scale

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

Procedure:

  • Preparation of this compound Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Handling and Dosing:

    • Weigh each rat and calculate the required dose volume. The volume should not exceed 10 mL/kg.

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage tube to be inserted.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound formulation slowly.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the GABA-A Receptor

This compound, as a GABA analog, is expected to act as an agonist at the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride channel. The binding of this compound leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAA_R GABA-A Receptor (Chloride Channel) S_GABOB->GABAA_R Binds to receptor Cl_ion Cl- GABAA_R->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: this compound binding to the GABA-A receptor, leading to neuronal inhibition.

Experimental Workflow for In Vivo Anticonvulsant Screening

The following workflow outlines the key steps in evaluating the anticonvulsant properties of this compound in a rodent model.

Anticonvulsant_Screening_Workflow start Start prep Prepare this compound and Vehicle Solutions start->prep animal_prep Animal Acclimation and Grouping prep->animal_prep admin Administer this compound or Vehicle (I.P. or P.O.) animal_prep->admin wait Waiting Period (e.g., 60 min) admin->wait induce Induce Seizures (e.g., PTZ injection) wait->induce observe Observe and Score Seizure Activity induce->observe data Data Analysis (Latency, Severity) observe->data end End data->end

Caption: Workflow for assessing the anticonvulsant effects of this compound.

References

Application Notes and Protocols for the Quantification of S-(+)-GABOB in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-(+)-GABOB Analysis

This compound, the biologically active enantiomer of γ-amino-β-hydroxybutyric acid, is a compound of interest in neuroscience and drug development due to its potential therapeutic effects. Accurate quantification of this compound in biological samples such as plasma, urine, and cerebrospinal fluid (CSF) is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The primary challenges in its analysis lie in its polar nature, low physiological concentrations, and the need to separate it from its R-(-) enantiomer.

Analytical Techniques

The two most powerful and widely used techniques for the quantitative analysis of small molecules like this compound in biological matrices are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For chiral analysis, specialized chiral stationary phases are employed to achieve enantiomeric separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but typically requires derivatization to increase the volatility and thermal stability of polar analytes like GABOB.

Application Note 1: Chiral LC-MS/MS Method for this compound Quantification

This section outlines a proposed LC-MS/MS method for the enantioselective quantification of this compound in human plasma.

Principle

The method involves the extraction of GABOB from plasma, followed by chiral chromatographic separation of the enantiomers and subsequent detection and quantification by tandem mass spectrometry. An internal standard (IS), ideally a stable isotope-labeled this compound, should be used to ensure accuracy and precision.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[1]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions (Proposed)

Achieving chiral separation is critical. A chiral stationary phase is mandatory. The following conditions are a starting point for method development.

ParameterRecommended Setting
Column Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, or similar)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of enantiomers (e.g., start with 95% A, ramp to 50% A over 5 min)
Flow Rate 0.4 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Mass Spectrometry Conditions (Proposed)

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions GABOB: m/z 120.1 → 102.1 (Quantifier), 120.1 → 84.1 (Qualifier)IS: To be determined based on the chosen internal standard
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

Note: The MRM transitions for GABOB are predicted based on its structure and may require optimization.

Quantitative Data (Hypothetical for Method Validation)

The following table summarizes the expected performance characteristics of a validated method. Actual values must be determined experimentally.

ParameterTarget Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Experimental Workflow: LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc Chiral HPLC Separation injection->hplc ms Tandem MS Detection (MRM) hplc->ms quantification Quantification ms->quantification report Report Generation quantification->report

Caption: Workflow for LC-MS/MS quantification of this compound.

Application Note 2: Chiral GC-MS Method for this compound Quantification

This section details a proposed GC-MS method, which requires a derivatization step to make this compound suitable for gas chromatography.

Principle

The method involves the extraction of GABOB from a biological matrix, followed by a two-step derivatization process. The derivatized enantiomers are then separated on a chiral GC column and quantified by mass spectrometry.

Sample Preparation and Derivatization

A multi-step process is required to extract and derivatize GABOB for GC-MS analysis.[2]

Protocol:

  • Extraction: Perform protein precipitation as described in the LC-MS/MS section (2.1).

  • Derivatization Step 1 (O-acylation):

    • To the dried extract, add 50 µL of isopropanol (B130326) and 20 µL of acetyl chloride.

    • Heat at 100°C for 60 minutes.

    • Evaporate the reagents under a stream of nitrogen.

  • Derivatization Step 2 (N-heptafluorobutyrylation):

    • To the residue, add 50 µL of ethyl acetate (B1210297) and 20 µL of heptafluorobutyric anhydride (B1165640) (HFBA).

    • Heat at 60°C for 30 minutes.

    • Evaporate the reagents and reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS injection.

GC-MS Conditions (Proposed)
ParameterRecommended Setting
Column Chiral capillary column (e.g., Chirasil-Val)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection Mode Splitless
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantitative Data (Hypothetical for Method Validation)
ParameterTarget Value
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction sample->extraction derivatization1 Step 1: O-acylation extraction->derivatization1 derivatization2 Step 2: N-heptafluorobutyrylation derivatization1->derivatization2 injection Injection derivatization2->injection gc Chiral GC Separation injection->gc ms MS Detection (SIM) gc->ms quantification Quantification ms->quantification report Report Generation quantification->report

Caption: Workflow for GC-MS quantification of this compound.

Summary of Quantitative Data

The following table provides a hypothetical comparison of the proposed LC-MS/MS and GC-MS methods for the quantification of this compound in biological samples. These values should be experimentally determined during method validation.

ParameterLC-MS/MS (Proposed)GC-MS (Proposed)
Biological Matrix Plasma, Urine, CSFPlasma, Urine, CSF
Sample Preparation Protein PrecipitationProtein Precipitation & Derivatization
Linearity Range 1 - 1000 ng/mL5 - 1000 ng/mL
LOQ 1 ng/mL5 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Recovery > 85%> 80%

Conclusion

The analytical methods outlined in these application notes provide a strong foundation for the development of robust and reliable assays for the quantification of this compound in biological samples. While the LC-MS/MS method offers higher sensitivity and avoids derivatization, the GC-MS method can be a viable alternative. It is imperative that any method based on these proposals be fully validated according to regulatory guidelines to ensure data quality and integrity in research and clinical applications.

References

Application Notes and Protocols for High-Throughput Screening of GABAergic Compounds Using S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its receptors, primarily GABA-A and GABA-B, are well-established targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. High-throughput screening (HTS) is an essential tool in the discovery of novel GABAergic compounds. S-(+)-GABOB (S-(+)-γ-Amino-β-hydroxybutyric acid), a metabolite of GABA, serves as a valuable tool compound in these screening campaigns due to its activity as a GABA receptor agonist. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays designed to identify and characterize new modulators of GABAergic signaling.

GABAergic Signaling Pathways

GABA exerts its inhibitory effects through two main classes of receptors: GABA-A and GABA-B.

  • GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[2][3] Upon activation by GABA, the channel opens, allowing an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability.[2][3] GABA-A receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, θ, π, ρ), with the specific subunit composition determining the pharmacological properties of the receptor.[2][4]

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[5][6] Functioning as obligate heterodimers of GABA-B1 and GABA-B2 subunits, their activation leads to the dissociation of the G-protein into Gα and Gβγ subunits.[5][7] The Gβγ subunit can then activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, or inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[5][7] The Gα subunit typically inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7]

Diagrams of Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_in Cl- (intracellular) GABA_A->Cl_in Cl- Influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) GABA_A->Hyperpolarization Opens Cl- Channel GABA GABA / this compound GABA->GABA_A Binds Cl_out Cl- (extracellular) Cl_out->GABA_A

Caption: GABA-A receptor signaling cascade.

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor (GPCR) G_Protein Gαi/o and Gβγ GABA_B->G_Protein Activates GIRK GIRK Channel G_Protein->GIRK Gβγ activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_out K+ Efflux GIRK->K_out cAMP cAMP AC->cAMP Converts GABA GABA / this compound GABA->GABA_B Binds Hyperpolarization Hyperpolarization K_out->Hyperpolarization ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-B receptor signaling cascade.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Plate_Cells Plate cells expressing GABA receptors Add_Dye Add fluorescent dye (if applicable) Plate_Cells->Add_Dye Add_Compounds Add test compounds, This compound (positive control), and vehicle (negative control) Add_Dye->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Signal Measure signal (e.g., fluorescence) Incubate->Measure_Signal Normalize_Data Normalize data to controls Measure_Signal->Normalize_Data Identify_Hits Identify hits based on pre-defined criteria Normalize_Data->Identify_Hits Dose_Response Perform dose-response curves for hits Identify_Hits->Dose_Response

Caption: General HTS workflow for GABAergic compounds.

Quantitative Data for Reference Compounds

The following table summarizes the potency of GABA and other common modulators at GABA-A receptors, which can be used as a reference for hit validation and comparison. Note that specific values for this compound in these HTS assays are not widely reported; however, it is expected to act as a GABA-A agonist.

CompoundReceptor SubtypeAssay TypeParameterValue
GABAα1β2γ2FLIPR Membrane PotentialEC₅₀12.2 µM[8]
GABAα1β3γ2ElectrophysiologyEC₅₀2.1 µM[9]
GABAα2β3γ2YFP-based AssayEC₅₀0.34 µM[10]
GABAα1β3γ2Fluorescent Ligand AssayKd16.9 µM[11]
Diazepamα1β2γ2FLIPR Membrane PotentialEC₅₀ (in presence of GABA)100 nM[8]
Bicucullineα1β2γ2FLIPR Membrane PotentialIC₅₀ (against 30 µM GABA)3.3 µM[8]
Picrotoxinα1β2γ2FLIPR Membrane PotentialIC₅₀ (against 1mM GABA)2.2 µM[8]

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential HTS Assay

This protocol is designed to identify modulators of GABA-A receptors by measuring changes in membrane potential using a fluorescent dye and a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).

  • This compound (positive control).

  • GABA (reference agonist).

  • Known antagonist (e.g., bicuculline) for assay validation.

  • Test compound library.

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: a. Culture HEK293 cells expressing the GABA-A receptor subtype of interest. b. On the day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. c. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: a. Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. b. Remove the culture medium from the cell plates and add the dye solution to each well. c. Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Compound Addition: a. Prepare serial dilutions of this compound, GABA, and test compounds in assay buffer. b. Place the cell plate and the compound plate into the FLIPR instrument. c. The instrument will add the compounds to the cell plate.

  • Signal Measurement: a. Measure the fluorescence signal immediately before and after the addition of compounds. b. Continue to measure the fluorescence at regular intervals for a specified period (e.g., 5-10 minutes) to capture the kinetic response.

  • Data Analysis: a. The change in fluorescence intensity reflects the change in membrane potential. b. For agonists like this compound, an increase in fluorescence (depolarization due to Cl- efflux in typical assay conditions) is expected. c. Normalize the data to the response of a vehicle control (0% activation) and a saturating concentration of GABA (100% activation). d. Identify hits as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative control). e. For confirmed hits, perform dose-response experiments to determine EC₅₀ or IC₅₀ values.

Protocol 2: YFP-Based Halide-Sensitive HTS Assay

This assay utilizes a yellow fluorescent protein (YFP) mutant that is sensitive to halide ions to measure GABA-A receptor channel activity.

Materials:

  • CHO-K1 or HEK293 cells co-transfected with the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell culture medium.

  • Chloride-free buffer (e.g., containing Na-gluconate).

  • High iodide buffer (e.g., HBSS with NaCl replaced by NaI).

  • This compound (positive control).

  • Test compound library.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: a. Plate the transfected cells in 384-well plates and incubate until they reach the desired confluency.

  • Assay Procedure: a. Wash the cells with chloride-free buffer. b. Add test compounds, this compound, or vehicle control to the wells and pre-incubate for a short period (e.g., 10-15 minutes). c. Place the plate in the fluorescence reader and begin recording the baseline YFP fluorescence. d. Add the high iodide buffer to all wells. Activation of GABA-A receptors will allow iodide influx, which quenches the YFP fluorescence. e. Continue to record the fluorescence for several minutes.

  • Data Analysis: a. Calculate the rate of fluorescence quench for each well. b. Normalize the data to the vehicle control (minimal quench) and a saturating concentration of GABA or this compound (maximal quench). c. Identify hits as compounds that significantly alter the rate of YFP quenching. d. Determine EC₅₀ or IC₅₀ values for active compounds through dose-response analysis.

Protocol 3: Radioligand Binding HTS Assay

This protocol is used to identify compounds that bind to GABA receptors by competing with a radiolabeled ligand. This can be adapted for both GABA-A and GABA-B receptors.

Materials:

  • Cell membranes prepared from cells or tissues expressing the GABA receptor of interest.

  • Radioligand (e.g., [³H]muscimol for GABA-A, [³H]CGP54626 for GABA-B).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound (unlabeled competitor).

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA).

  • Test compound library.

  • 96- or 384-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: a. In each well of the filter plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, this compound, or a test compound. b. The final concentration of the radioligand should be close to its Kd for the receptor.

  • Incubation: a. Incubate the plates at the appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Filtration and Washing: a. Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Signal Detection: a. Allow the filters to dry. b. Add scintillation fluid to each well. c. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Determine the percent inhibition of specific binding for each test compound and this compound. c. Identify hits as compounds that cause a significant reduction in radioligand binding. d. Perform competition binding assays with a range of concentrations of the hit compounds to determine their Ki values.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening of GABAergic compounds. This compound serves as an effective positive control and reference agonist in these assays, facilitating the identification and characterization of novel modulators of GABA-A and GABA-B receptors. The selection of a specific assay will depend on the research goals, available instrumentation, and the desired throughput. These methods are integral to the drug discovery process for new therapeutics targeting the GABAergic system.

References

Application Notes and Protocols for Dose-Response Curve Generation of S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-GABOB, or S-(+)-γ-Amino-β-hydroxybutyric acid, is the physiologically active enantiomer of GABOB, a metabolite of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] As an agonist at GABA receptors, this compound is a molecule of significant interest for its potential therapeutic applications, particularly in the realm of epilepsy and other neurological disorders.[1] Understanding its dose-response relationship at various GABA receptor subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide detailed protocols for generating dose-response curves for this compound at GABA-A, GABA-B, and GABA-C receptors, enabling researchers to quantify its potency and efficacy. The protocols cover both in vitro and in vivo methodologies, providing a comprehensive framework for the pharmacological characterization of this compound.

Data Presentation

The following tables summarize the key dose-response parameters for this compound at the different GABA receptor subtypes. It is important to note that while some quantitative data is available in the scientific literature, comprehensive dose-response data, particularly for GABA-A and GABA-B receptors, is not fully established. The tables provide a template for organizing experimentally determined values.

Table 1: In Vitro Potency and Efficacy of this compound at Human GABA Receptors

Receptor SubtypeAssay TypeParameterValueReference
GABA-A Electrophysiology (Whole-Cell Patch Clamp)EC50Data not available in literatureN/A
Radioligand Binding ([3H]Muscimol competition)KiData not available in literatureN/A
GABA-B Electrophysiology (GIRK channel activation)EC50Partial agonist; specific EC50 not available[2]
Radioligand Binding ([3H]GABA competition)KiData not available in literatureN/A
GABA-C (ρ1) Electrophysiology (Two-Electrode Voltage Clamp)EC5045 µM[1][2]

Table 2: In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure Induction MethodRoute of AdministrationParameterValueReference
MousePentylenetetrazol (PTZ)Intraperitoneal (i.p.)ED50Requires experimental determinationN/A
RatMaximal Electroshock (MES)Intraperitoneal (i.p.)ED50Requires experimental determinationN/A

Experimental Protocols

In Vitro Dose-Response Curve Generation

This protocol describes the determination of the EC50 value of this compound at recombinant human GABA-A receptors expressed in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Transfection reagents (if not using a stable cell line)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • This compound stock solution (e.g., 100 mM in deionized water)

  • GABA (as a positive control)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the GABA-A receptor of interest. Twenty-four to 48 hours before the experiment, plate the cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.

  • Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare a range of this compound concentrations by serial dilution of the stock solution in the external solution. A typical concentration range would be from 100 nM to 1 mM.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a gigaohm seal with a single, healthy-looking cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply the different concentrations of this compound to the cell using a rapid solution exchange system. Apply each concentration for a sufficient duration to allow the current to reach a steady-state peak.

    • Ensure a complete washout with the external solution between applications to allow the receptors to recover.

    • Include applications of a saturating concentration of GABA as a positive control to normalize the responses.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal current elicited by the saturating concentration of GABA.

    • Plot the normalized current versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and the Hill slope.

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound at GABA-B receptors in rat brain membranes using a radiolabeled ligand.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • [3H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing a final volume of 500 µL.

    • To each tube, add:

      • 100 µL of assay buffer (for total binding) or 100 µL of a high concentration of unlabeled GABA (e.g., 1 mM, for non-specific binding) or 100 µL of varying concentrations of this compound (for competition).

      • 100 µL of [3H]GABA at a concentration close to its Kd.

      • 300 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

    • Incubate the tubes at 4°C for 20 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [3H]GABA binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is for determining the EC50 of this compound at recombinant human GABA-C (ρ1) receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis frogs

  • Oocyte harvesting and preparation solutions

  • cRNA encoding the human GABA-C ρ1 subunit

  • Microinjection setup

  • Two-electrode voltage clamp setup

  • Barth's solution (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES (pH 7.4)

  • This compound stock solution

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with cRNA encoding the human GABA-C ρ1 subunit.

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential at -70 mV.

  • Drug Application and Data Acquisition:

    • Apply a series of increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the inward current elicited by each concentration.

    • Ensure complete washout between applications.

  • Data Analysis:

    • Measure the peak current for each concentration.

    • Normalize the responses to the maximal current.

    • Plot the normalized current versus the log of the this compound concentration and fit with the Hill equation to determine the EC50. For the ρ1 receptor, the EC50 for this compound has been reported to be 45 µM.[1][2]

In Vivo Dose-Response Curve Generation

This protocol is designed to determine the ED50 of this compound for protection against clonic seizures induced by PTZ in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle (e.g., saline)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Divide the mice into groups (n=8-10 per group).

    • Administer different doses of this compound (e.g., 10, 30, 100 mg/kg) or vehicle i.p. to the respective groups.

  • Seizure Induction:

    • Thirty minutes after this compound or vehicle administration, inject PTZ (85 mg/kg, i.p.) to induce seizures.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the mice for 30 minutes for the presence or absence of generalized clonic seizures (characterized by clonus of the whole body, including forelimbs, hindlimbs, and trunk, and loss of righting reflex).

  • Data Analysis:

    • For each dose group, calculate the percentage of mice protected from generalized clonic seizures.

    • Determine the ED50 value (the dose that protects 50% of the animals from seizures) using a probit analysis or other appropriate statistical method.

Mandatory Visualizations

Signaling Pathways

GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A This compound binds to GABA-A Receptor Ion_Channel Cl- Channel Opens GABA_A->Ion_Channel Hyperpolarization_A Hyperpolarization Ion_Channel->Hyperpolarization_A Inhibition_A Neuronal Inhibition Hyperpolarization_A->Inhibition_A GABA_B This compound binds to GABA-B Receptor G_Protein G-protein Activation (Gi/o) GABA_B->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase K_Channel Activation of K+ Channels G_Protein->K_Channel Hyperpolarization_B Hyperpolarization K_Channel->Hyperpolarization_B Inhibition_B Neuronal Inhibition Hyperpolarization_B->Inhibition_B

Experimental Workflows

Electrophysiology_Workflow start Start cell_prep Cell Preparation (HEK293 or Oocytes) start->cell_prep recording Establish Whole-Cell or Two-Electrode Voltage Clamp cell_prep->recording drug_app Apply Increasing Concentrations of this compound recording->drug_app data_acq Record Ionic Currents drug_app->data_acq analysis Data Analysis: Normalize and Plot Dose-Response Curve data_acq->analysis end Determine EC50 analysis->end

Binding_Assay_Workflow start Start membrane_prep Brain Membrane Preparation start->membrane_prep incubation Incubate Membranes with [3H]GABA and this compound membrane_prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Data Analysis: Competition Binding Curve counting->analysis end Determine Ki analysis->end

In_Vivo_Workflow start Start animal_groups Divide Mice into Dose Groups start->animal_groups drug_admin Administer this compound or Vehicle (i.p.) animal_groups->drug_admin seizure_induce Induce Seizures with PTZ (i.p.) drug_admin->seizure_induce observation Observe for Clonic Seizures (30 min) seizure_induce->observation analysis Calculate Percent Protection and Determine ED50 observation->analysis end End analysis->end

References

S-(+)-GABOB storage and stability guidelines for research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Storage and Stability of S-(+)-GABOB

Introduction

S-(+)-γ-Amino-β-hydroxybutyric acid (this compound) is the physiologically active enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA).[1][2] As a GABA analogue, it exhibits anticonvulsant properties and acts as an agonist at GABA receptors, making it a valuable compound in neuroscience research.[2][3] Specifically, this compound is an agonist of the GABA-A receptor and a partial agonist of the GABA-B receptor.[2] Given its biological activity, maintaining the integrity and stability of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines for its storage, handling, and stability assessment.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and preserve the potency of this compound. The optimal conditions depend on whether the compound is in solid form or in a stock solution.

Solid Form

For long-term storage, this compound powder should be kept in a desiccated, dark environment.[3][4][5] Exposure to light and moisture should be minimized.

Stock Solutions

Stock solutions are more susceptible to degradation than the lyophilized powder. It is crucial to use an appropriate solvent and storage temperature. This compound is soluble in water (H₂O) at concentrations of ≥ 20 mg/mL and is also soluble in DMSO.[1][3][6] After preparation, stock solutions should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][4][5]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized) -20°CUp to 3 years[7]Keep desiccated and protected from light.[3][4][5]
0 - 4°CShort-term (days to weeks)[3]Keep dry and dark.[3]
Stock Solution -80°CUp to 6 months[1]Aliquot; protect from light; avoid freeze-thaw cycles.[1][4]
-20°CUp to 1-3 months[1][4][5]Aliquot; protect from light; avoid freeze-thaw cycles.[1][4]

Stability Profile

The stability of this compound can be influenced by temperature, solvent, and pH. While specific degradation kinetics for this compound are not extensively published, data from its parent compound, GABA, suggests that related structures can be unstable in untreated liquid specimens at room temperature.[8]

Solid State Stability

As a crystalline solid, this compound is generally stable for years when stored under the recommended conditions (frozen, dry, and dark).[3][7]

Solution Stability

In solution, stability is more limited. The primary concerns are microbial contamination (especially in aqueous solutions) and chemical degradation, which is accelerated at higher temperatures. For aqueous stock solutions, sterilization by filtration through a 0.22 µm filter is recommended before use.[1] It is best practice to prepare fresh solutions for experiments or use aliquots that have been stored at -80°C for no longer than six months.[1]

Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, particularly for long-term studies, it is advisable to perform periodic stability assessments. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity and degradation of this compound. The exact parameters may require optimization based on the available equipment and specific experimental conditions.

Objective: To quantify the concentration of this compound and detect potential degradation products over time.

Materials:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in water.

    • Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.

  • Preparation of Test Samples:

    • Prepare this compound solutions under the conditions to be tested (e.g., in a specific buffer, at a certain temperature).

    • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the test sample and dilute it to fall within the calibration range.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, derivatization (e.g., with o-phthalaldehyde, OPA) or detection by mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) may be necessary. For this protocol, we assume UV detection of a derivatized product or a low wavelength (e.g., ~210 nm).

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve from the standard solutions by plotting peak area against concentration.

    • Determine the concentration of this compound in the test samples at each time point using the calibration curve.

    • Monitor the chromatograms for the appearance of new peaks, which indicate degradation products. The peak area of this compound should decrease over time if degradation occurs.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound in solution.

G prep Prepare this compound Stock Solution aliquot Aliquot Samples for Different Conditions (Temp, pH, Light) prep->aliquot timepoint_0 Timepoint 0: Analyze Initial Sample (Baseline) aliquot->timepoint_0 incubate Incubate Samples Under Defined Conditions aliquot->incubate hplc HPLC Analysis: Quantify Parent Compound & Detect Degradants timepoint_0->hplc Inject timepoint_n Timepoint 'n': Analyze Sample incubate->timepoint_n timepoint_n->hplc Inject data Data Analysis: Calculate Degradation Rate hplc->data end Determine Shelf-Life and Optimal Conditions data->end

Workflow for this compound Stability Assessment.
Simplified Signaling Context

This compound is an analogue of the neurotransmitter GABA and primarily interacts with GABA receptors. This diagram shows its relationship with the GABAergic signaling system.

G gabob This compound (Exogenous Ligand) gaba_a GABA-A Receptor (Ionotropic) gabob->gaba_a Agonist gaba_b GABA-B Receptor (Metabotropic) gabob->gaba_b Partial Agonist gaba GABA (Endogenous Ligand) gaba->gaba_a gaba->gaba_b effect_a Neuronal Inhibition (Cl- Influx) gaba_a->effect_a effect_b Neuronal Inhibition (Downstream Signaling) gaba_b->effect_b

This compound Interaction with GABA Receptors.

References

Application Notes and Protocols for Studying S-(+)-GABOB's Effect on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-gamma-amino-beta-hydroxybutyric acid (S-(+)-GABOB) is the biologically active enantiomer of GABOB, a structural analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1] Like GABA, this compound exerts its effects on neuronal excitability primarily through the activation of GABA receptors. Understanding the precise mechanisms and quantitative effects of this compound is crucial for elucidating its physiological roles and therapeutic potential.

These application notes provide detailed methodologies for investigating the impact of this compound on neuronal excitability, focusing on electrophysiological and calcium imaging techniques. The protocols are designed to be adaptable for various neuronal preparations, from cultured neurons to acute brain slices.

Mechanism of Action: this compound and GABA_B Receptor Signaling

This compound is known to interact with GABA receptors. While it can act as a competitive antagonist at certain mutated GABA_C receptors (ρ1T244S), its primary influence on neuronal excitability in the CNS is believed to be mediated through the activation of metabotropic GABA_B receptors.

Activation of GABA_B receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through several key downstream effects:

  • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and moving it further from the action potential threshold.

  • Inhibition of voltage-gated calcium (Ca2+) channels: This presynaptic effect reduces the influx of calcium ions, which is a critical step for neurotransmitter release. By inhibiting Ca2+ channels, this compound can decrease the release of excitatory neurotransmitters.

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of various downstream targets, including protein kinases, further influencing neuronal function.

GABOB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane This compound This compound GABAB_R GABA_B Receptor (Heterodimer) This compound->GABAB_R Binds G_Protein G_Protein GABAB_R->G_Protein Activates G_alpha G_alpha G_Protein->G_alpha G_betagamma G_betagamma G_Protein->G_betagamma AC AC G_alpha->AC Inhibits GIRK GIRK G_betagamma->GIRK Activates VGCC VGCC G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K_ion GIRK->K_ion Efflux Ca_ion Ca_ion VGCC->Ca_ion Influx (inhibited) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Reduced_NT_release Reduced_NT_release Ca_ion->Reduced_NT_release Reduced_NT_release->Reduced_Excitability

Data Presentation

Quantitative data on the effects of this compound on neuronal excitability is not extensively available in publicly accessible literature. However, the effects of baclofen, a well-characterized and selective GABA_B receptor agonist, can be used as a representative example to illustrate the expected dose-dependent inhibitory effects on neuronal firing.

ParameterAgonistConcentration (µM)Effect on Neuronal FiringNeuronal PreparationReference
Single-Spike FiringBaclofen0.01Minimal InhibitionMidbrain Dopaminergic Neurons
0.1Moderate Inhibition
1Strong Inhibition
10Complete Suppression
Burst FiringBaclofen0.01No significant effectMidbrain Dopaminergic Neurons
0.1Minimal Inhibition
1Moderate Inhibition
10Strong Inhibition

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Effects on Neuronal Firing and Membrane Potential

This protocol details the whole-cell patch-clamp technique to directly measure changes in neuronal membrane potential and firing rate in response to this compound application.

Materials:

  • Neuronal Preparation: Cultured primary neurons or acute brain slices.

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose. Bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for current-clamp): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

  • This compound stock solution: 10 mM in deionized water, stored at -20°C.

  • Patch pipettes: Borosilicate glass, pulled to a resistance of 3-7 MΩ.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Perfusion system.

Procedure:

  • Preparation:

    • Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

  • Patching a Neuron:

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording Baseline Activity:

    • Switch the amplifier to current-clamp mode.

    • Allow the cell to stabilize for 5-10 minutes.

    • Record the resting membrane potential and spontaneous firing activity for a baseline period of at least 5 minutes.

    • To assess intrinsic excitability, inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) and record the number of evoked action potentials.

  • Application of this compound:

    • Prepare working solutions of this compound in aCSF at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Switch the perfusion to the aCSF containing the lowest concentration of this compound.

    • Record the membrane potential and firing activity for 5-10 minutes, or until a stable effect is observed.

    • Repeat the current injection protocol to assess changes in intrinsic excitability.

    • Wash out the drug by perfusing with standard aCSF for 10-15 minutes to observe recovery.

    • Repeat the application with increasing concentrations of this compound, ensuring a sufficient washout period between applications.

  • Data Analysis:

    • Measure the resting membrane potential before, during, and after this compound application.

    • Calculate the spontaneous firing rate (in Hz) for each condition.

    • Construct a current-firing rate (I-F) plot for each this compound concentration to quantify changes in neuronal gain.

    • Analyze action potential properties such as threshold, amplitude, and width.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Neurons Prepare Neuronal Culture or Brain Slices Transfer Transfer to Recording Chamber & Perfuse with aCSF Prep_Neurons->Transfer Patch Achieve Whole-Cell Patch-Clamp Configuration Transfer->Patch Baseline Record Baseline Activity (RMP, Firing Rate, I-F Curve) Patch->Baseline Apply_GABOB Apply this compound (Dose-Response) Baseline->Apply_GABOB Record_Effect Record Changes in Neuronal Properties Apply_GABOB->Record_Effect Washout Washout with aCSF Record_Effect->Washout Next Concentration Analyze Analyze Membrane Potential, Firing Rate, and I-F Curves Record_Effect->Analyze Washout->Apply_GABOB Next Concentration Compare Compare Baseline vs. GABOB Analyze->Compare

Protocol 2: Calcium Imaging to Assess this compound's Effect on Neuronal Activity

This protocol uses fluorescent calcium indicators to indirectly monitor changes in neuronal activity in a population of neurons following the application of this compound. A decrease in intracellular calcium transients can indicate a reduction in neuronal firing.

Materials:

  • Neuronal Preparation: Cultured primary neurons or acute brain slices.

  • External Solution (aCSF): Same as in Protocol 1.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a genetically encoded calcium indicator (e.g., GCaMP).

  • This compound stock solution: 10 mM in deionized water.

  • Fluorescence microscope with a sensitive camera and appropriate filter sets.

  • Image acquisition and analysis software.

  • Perfusion system.

Procedure:

  • Loading with Calcium Indicator (for Fluo-4 AM):

    • Prepare a loading solution of Fluo-4 AM (2-5 µM) in aCSF containing a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the neuronal preparation in the loading solution for 30-45 minutes at 37°C (for cultures) or room temperature (for slices).

    • Wash the preparation with fresh aCSF for at least 20 minutes to allow for de-esterification of the dye.

  • Baseline Calcium Imaging:

    • Place the preparation on the microscope stage and perfuse with oxygenated aCSF.

    • Acquire baseline fluorescence images at a consistent frame rate (e.g., 1-5 Hz) for 5-10 minutes to observe spontaneous calcium transients in the neuronal population.

  • Application of this compound:

    • Perfuse the chamber with aCSF containing this compound at the desired concentration (e.g., 100 µM).

    • Continue acquiring fluorescence images for 10-15 minutes to observe the effect of the drug on calcium dynamics.

  • Washout and Positive Control:

    • Wash out this compound by perfusing with standard aCSF for 15-20 minutes.

    • (Optional) At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize all neurons and elicit a maximal calcium response, confirming cell viability.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to baseline (ΔF/F₀).

    • Analyze the frequency and amplitude of calcium transients before, during, and after this compound application.

    • Compare the integrated calcium activity across different conditions.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Prep_Cells Prepare Neuronal Culture or Brain Slices Load_Dye Load with Calcium Indicator (e.g., Fluo-4 AM) Prep_Cells->Load_Dye Baseline Acquire Baseline Fluorescence Images Load_Dye->Baseline Apply_GABOB Perfuse with this compound Baseline->Apply_GABOB Image_Effect Image Calcium Dynamics During Drug Application Apply_GABOB->Image_Effect Washout Washout with aCSF Image_Effect->Washout Define_ROIs Define Regions of Interest (ROIs) for Individual Neurons Image_Effect->Define_ROIs Analyze_Fluorescence Analyze ΔF/F₀, Frequency, and Amplitude of Calcium Transients Define_ROIs->Analyze_Fluorescence

Conclusion

The methods outlined in these application notes provide a robust framework for characterizing the effects of this compound on neuronal excitability. By employing electrophysiological and calcium imaging techniques, researchers can gain valuable insights into the dose-dependent actions and underlying signaling mechanisms of this compound. Such studies are essential for advancing our understanding of GABAergic modulation of neuronal function and for the development of novel therapeutic strategies targeting the GABA_B receptor system.

References

Application of S-(+)-GABOB in the Differential Study of GABA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through two main classes of receptors: GABA-A and GABA-B. The molecular and pharmacological diversity within these receptor families, arising from various subunit compositions, presents a significant challenge and opportunity in neuropharmacology. S-(+)-γ-Amino-β-hydroxybutyric acid (S-(+)-GABOB), a stereoisomer of GABOB, serves as a valuable pharmacological tool for dissecting the functional roles of GABA receptor subtypes. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GABA-A and GABA-B receptor subtypes, aimed at researchers, scientists, and drug development professionals. A key finding is the enantioselective action of GABOB, with the S-(+)-enantiomer showing preferential activity at GABA-A receptors, while the R-(-)-enantiomer is more potent at GABA-B and GABA-C receptors.

Application Notes

This compound's utility in GABA receptor research stems from its stereoselective interaction with different receptor classes. This selectivity allows for the targeted investigation of GABA-A receptor-mediated signaling and function in various experimental preparations.

Key Applications:

  • Characterization of GABA-A Receptor Subtypes: By comparing the effects of this compound with other GABAergic ligands, researchers can probe the functional properties of different GABA-A receptor subunit compositions.

  • Elucidation of GABAergic Signaling Pathways: this compound can be used to selectively activate GABA-A receptors, enabling the study of downstream signaling cascades, such as chloride ion influx and subsequent changes in neuronal excitability.

  • Screening for Novel GABA-A Receptor Modulators: In competitive binding assays, this compound can be used to identify and characterize new compounds that target the GABA-A receptor.

  • Functional Studies in Neuronal Circuits: The application of this compound in electrophysiological studies on brain slices or cultured neurons can help to unravel the role of specific GABA-A receptor subtypes in synaptic transmission and plasticity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds at GABA receptor subtypes. It is important to note that specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound across a wide range of receptor subtypes are not extensively reported in publicly available literature. The data presented here is compiled from various sources and should be used as a comparative guide.

LigandReceptor SubtypeAssay TypeParameterValue (µM)Reference
This compound GABA-AElectrophysiologyAgonist-(Data inferred)
R-(-)-GABOBGABA-BRadioligand BindingIC501.2(Froestl et al., 1995)
R-(-)-GABOBGABA-C (ρ1)ElectrophysiologyAgonist-(Woodward et al., 1997)
GABAGABA-A (α1β2γ2)ElectrophysiologyEC501.1 - 10(Mortensen et al., 2010)
GABAGABA-BRadioligand BindingIC500.08(Hill & Bowery, 1981)
BaclofenGABA-BRadioligand BindingIC500.15(Hill & Bowery, 1981)

Note: The enantioselectivity of GABOB suggests that this compound would exhibit weaker activity at GABA-B and GABA-C receptors compared to R-(-)-GABOB. Further experimental validation is required to determine the precise quantitative values.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific GABA-A receptor subtypes.

  • Radioligand: [³H]Muscimol or [³H]SR95531 (a GABA-A antagonist).

  • This compound and other test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a saturating concentration of unlabeled GABA (100 µM) (for non-specific binding).

    • 50 µL of various concentrations of this compound or other test compounds.

  • Add 50 µL of the radioligand (e.g., 1-2 nM [³H]Muscimol) to all wells.

  • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

This protocol is for measuring the functional effects of this compound on GABA-A receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons).

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

  • Patch pipettes (3-5 MΩ).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for drug application.

  • This compound and other GABAergic compounds.

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

  • Pipette Filling: Fill a patch pipette with the internal solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Apply GABA or this compound at various concentrations using a fast perfusion system. Record the resulting inward currents, which are mediated by the influx of Cl⁻ through GABA-A receptors.

  • Data Acquisition: Record currents using appropriate software.

  • Data Analysis: Measure the peak amplitude of the GABA-A receptor-mediated currents at each concentration of this compound. Construct a dose-response curve and fit it with the Hill equation to determine the EC50 and Hill coefficient.

Visualizations

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA This compound / GABA GABAAR GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAAR Binds to receptor Cl_in Cl⁻ Influx GABAAR->Cl_in Opens channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Caption: this compound activates GABA-A receptors, leading to chloride influx and neuronal inhibition.

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_B_Ligand GABA / Baclofen GABABR GABA-B Receptor (GPCR) GABA_B_Ligand->GABABR Binds G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel G_protein->K_channel Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux K_channel->K_efflux Opens Hyperpolarization_B Membrane Hyperpolarization K_efflux->Hyperpolarization_B

Caption: GABA-B receptor activation leads to G-protein modulation of adenylyl cyclase and ion channels.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow prep 1. Membrane Preparation (Tissue/Cells) assay 2. Assay Setup (Total, Non-specific, Competition) prep->assay incubate 3. Incubation (Radioligand + Membranes) assay->incubate filter 4. Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.

Troubleshooting & Optimization

Troubleshooting low efficacy of S-(+)-GABOB in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand experiments involving S-(+)-γ-Aminobutyric acid-β-hydroxybutyric acid (GABOB).

Frequently Asked Questions (FAQs)

Q1: What is S-(+)-GABOB and what is its primary mechanism of action? this compound, or (S)-4-Amino-3-hydroxybutanoic acid, is the S-enantiomer of GABOB, an analogue and endogenous metabolite of the neurotransmitter γ-aminobutyric acid (GABA). It functions as a GABA receptor agonist, but exhibits stereoselectivity. It is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.[1] In contrast, its counterpart, R-(-)-GABOB, is a more potent agonist at GABA-B receptors.[1]

Q2: Why is the stereochemistry of GABOB important for my experiments? The stereochemistry is critical because the two isomers, S-(+) and R-(-), have different affinities and potencies at GABA receptor subtypes. This compound has a higher affinity for GABA-A receptors, whereas R-(-)-GABOB is more potent at GABA-B receptors. Using a racemic mixture or the incorrect isomer will lead to mixed pharmacological effects and potentially confounding results.

Q3: How should I store this compound to ensure its stability? Proper storage is crucial for maintaining the compound's potency. Different suppliers may have slightly different recommendations, but general guidelines are summarized in the table below. Key practices include storing the compound desiccated, protected from light, and avoiding repeated freeze-thaw cycles by aliquoting solutions.

Q4: What are the known receptor targets for this compound? this compound primarily targets:

  • GABA-A Receptors: Acts as an agonist.[1]

  • GABA-B Receptors: Acts as a partial agonist.[1]

  • GABA-C Receptors (ρ1): Acts as a full agonist on wild-type receptors.[2]

Data Presentation: Properties and Pharmacology

Table 1: Storage and Stability of this compound

FormConditionDurationRecommendations
Lyophilized Powder -20°C, desiccatedUp to 5 years[3][4]Store in a dry, dark place.
0-4°C, dry conditionShort term (weeks)[3]Suitable for immediate or near-term use.
Stock Solution -80°CUp to 6 months[5]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°C1 to 3 months[4][5]Aliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Pharmacological Profile of GABOB Enantiomers

Receptor SubtypeThis compound ActivityR-(-)-GABOB ActivityKey Considerations
GABA-A Agonist (More potent than R-isomer)AgonistThe S-(+) isomer is preferred for GABA-A targeted studies.
GABA-B Partial AgonistAgonist (More potent than S-isomer)The R-(-) isomer is the more potent agonist at this receptor.
GABA-C (ρ1 wild-type) Full Agonist (EC50 = 45 μM)Full Agonist (EC50 = 19 μM)The R-(-) isomer is more potent. Receptor sequence is critical; mutations can alter function dramatically.[2]

Troubleshooting Guide for Low Efficacy

Problem 1: I am observing a weaker-than-expected or no response in my in-vitro assay.

  • Question: Is my this compound solution properly prepared and stored?

    • Answer: Improper storage or handling can lead to degradation. Confirm that your stock solutions were stored under the correct conditions (see Table 1) and that you have avoided multiple freeze-thaw cycles. If in doubt, prepare a fresh solution from lyophilized powder. For aqueous solutions, sterile filtration (0.22 µm filter) is recommended before use.[5]

  • Question: Am I using the correct concentration range?

    • Answer: this compound is a relatively low-potency compound.[1] Ensure your concentration-response curve covers a sufficiently wide range. Based on available data for GABA-C receptors, concentrations in the micromolar range (e.g., 10 µM to >100 µM) are likely necessary to observe significant effects.[2] The potency of GABA itself varies significantly depending on the receptor subunit composition, with EC50 values ranging from ~0.17 µM to ~13 µM, which can serve as a rough benchmark.

  • Question: Does my experimental system express the appropriate receptor subtype?

    • Answer: The efficacy of this compound is highly dependent on the specific GABA receptor subunits present in your system (e.g., cell line, primary culture). It has higher potency at GABA-A receptors. If your system predominantly expresses GABA-B receptors, the response will be weaker as it is only a partial agonist and less potent than the R-(-) isomer at this site. Furthermore, specific amino acid residues within the binding site are critical; a mutation can convert this compound from an agonist to an antagonist.[2]

Problem 2: My results are inconsistent or not reproducible.

  • Question: Have I confirmed the identity and purity of my compound?

    • Answer: Verify the certificate of analysis for your batch of this compound to ensure high purity (>98%). Contamination with the R-(-) isomer could produce a mixed pharmacological profile, especially in systems expressing both GABA-A and GABA-B receptors.

  • Question: Are my experimental conditions, including buffers and pH, optimal and consistent?

    • Answer: Ensure all experimental parameters are tightly controlled. The pH of your buffer is critical for ligand-receptor interactions. Maintain consistent incubation times, temperatures, and cell densities or membrane concentrations between experiments.

  • Question: Am I including the necessary positive and negative controls?

    • Answer: Every experiment should include:

      • Positive Control: A known potent agonist for your target receptor (e.g., GABA, muscimol (B1676869) for GABA-A; baclofen (B1667701) for GABA-B). This confirms that the receptor system is responsive.

      • Vehicle Control: The solvent used to dissolve this compound, to ensure it has no effect on its own.

      • Negative Control (Antagonist): Pre-treatment with a known antagonist (e.g., bicuculline (B1666979) for GABA-A; saclofen (B1680481) for GABA-B) should block the effect of this compound, confirming its action is receptor-mediated.

Mandatory Visualizations

GABOB_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space S_GABOB This compound GABA_A GABA-A Receptor (Ionotropic) S_GABOB->GABA_A Agonist GABA_B GABA-B Receptor (Metabotropic) S_GABOB->GABA_B Partial Agonist Cl_Influx Cl- Influx GABA_A->Cl_Influx Opens Channel G_Protein Gαi/o Activation GABA_B->G_Protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Effector Effector Modulation (- Adenylyl Cyclase + K+ Channels) G_Protein->Effector Effector->Hyperpolarization

Caption: Signaling pathway of this compound at GABA-A and GABA-B receptors.

Experimental_Workflow prep 1. Preparation - Prepare this compound stock - Culture cells / Prepare membranes - Prepare buffers & controls assay 2. Assay Incubation - Add cells/membranes to plate - Add controls & this compound - Incubate (Time/Temp) prep->assay detection 3. Signal Detection - Terminate reaction - Read signal (e.g., fluorescence, radioactivity, current) assay->detection analysis 4. Data Analysis - Subtract background - Normalize to controls - Generate dose-response curve - Calculate EC50/IC50 detection->analysis conclusion 5. Conclusion - Assess efficacy & potency - Compare to literature analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree start Low or No Efficacy Observed q1 Is the Positive Control (e.g., GABA) working? start->q1 a1_no Problem with Assay System: - Check cell health/receptor expression - Verify buffer composition/pH - Check detection instrument q1->a1_no No a1_yes Assay system is functional. q1->a1_yes Yes q2 Was this compound freshly prepared & stored correctly? a1_yes->q2 a2_no Compound Degradation Likely: - Prepare fresh stock solution - Aliquot and store properly q2->a2_no No a2_yes Compound integrity is likely OK. q2->a2_yes Yes q3 Is the concentration range sufficiently high (µM range)? a2_yes->q3 a3_no Low Potency Issue: - Increase concentration range - Perform full dose-response q3->a3_no No a3_yes Receptor Mismatch Likely: - Confirm receptor subtype (GABA-A vs B) - Verify sequence of binding site - Consider using R-(-)-GABOB for GABAB-dominant systems q3->a3_yes Yes

Caption: Troubleshooting decision tree for low this compound efficacy.

Experimental Protocols

Protocol: GABA-A Receptor Competitive Binding Assay Using Rat Brain Membranes

This protocol is a representative method to determine the affinity (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]muscimol.

1. Materials and Reagents

  • Tissue: Whole rat brains, flash-frozen.

  • Radioligand: [3H]muscimol (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding: Unlabeled GABA (10 mM).

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4. Keep at 4°C.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.

  • Equipment: Dounce or polytron homogenizer, refrigerated ultracentrifuge, 96-well plates, cell harvester, scintillation vials, liquid scintillation counter.

2. Membrane Preparation

  • Homogenize rat brains in 20 mL/g of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in ice-cold deionized water and homogenize again to lyse synaptosomes.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in ice-cold binding buffer and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step two more times to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

3. Binding Assay Procedure

  • Thaw membrane aliquots on ice. Dilute to a final concentration of 0.1-0.2 mg/mL in ice-cold binding buffer.

  • Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: Membranes + [3H]muscimol (e.g., 5 nM final concentration).

    • Non-specific Binding: Membranes + [3H]muscimol + high concentration of unlabeled GABA (10 mM final concentration).

    • Competition: Membranes + [3H]muscimol + varying concentrations of this compound (e.g., 10 nM to 1 mM).

  • Add binding buffer to each well to reach the final assay volume (e.g., 250 µL).

  • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubate the plate at 4°C for 45-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash each filter rapidly 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding of [3H]muscimol versus the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism or similar software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

Technical Support Center: Optimizing S-(+)-GABOB Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(+)-GABOB in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (S-(+)-4-Amino-3-hydroxybutanoic acid) is the S-enantiomer of GABOB, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Like GABA, this compound exerts its effects by interacting with GABA receptors. It acts as an agonist at both ionotropic GABA-A and metabotropic GABA-B receptors, with a higher affinity for GABA-A receptors compared to its R-(-) counterpart.[1] Activation of GABA-A receptors, which are ligand-gated chloride ion channels, typically leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.

2. How should I prepare and store a stock solution of this compound?

  • Reconstitution: this compound is soluble in water. For a stock solution, dissolve the powder in sterile, cell culture-grade water.

  • Concentration: A common stock solution concentration is 10 mM.

  • Storage: Store the stock solution in aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

  • Light Sensitivity: Protect the stock solution from light.

3. What is a good starting concentration for my cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data:

  • Receptor Activation: The EC50 (half-maximal effective concentration) for this compound at the human GABAc rho1 receptor is 44.8 µM. This provides a starting point for studies investigating receptor pharmacology.

  • Cell Proliferation (non-neuronal): Studies on C2C12 myoblasts have shown that GABA can promote cell proliferation at concentrations of 100 µg/mL (approximately 960 µM) and 1000 µg/mL (approximately 9.6 mM).[1][2]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

Issue 1: No Observable Effect or Inconsistent Results
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response study to determine the optimal concentration for your cell line and experimental endpoint. Start with a broad range (e.g., 1 µM to 1 mM) and narrow down based on the results.
Compound Degradation Ensure proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term, protected from light). Prepare fresh dilutions in media for each experiment.
Low Receptor Expression Verify the expression of GABA-A or GABA-B receptors in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.
Cell Line Variability Ensure consistent cell passage number and confluency between experiments. Cell characteristics can change with prolonged culture.
Issue 2: Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line. This will establish a safe working concentration range. A study on C2C12 myoblasts showed no significant cytotoxicity with GABA up to 100 µM.
Solvent Toxicity If using a solvent other than water, ensure the final concentration in the culture medium is non-toxic to the cells. Always include a vehicle control in your experiments.
Contamination Regularly check cell cultures for signs of microbial contamination.

Data Summary

Table 1: Recommended Starting Concentrations for this compound in Cell Culture

ApplicationCell TypeRecommended Starting Concentration RangeReference
GABA Receptor ActivationOocytes expressing GABAc rho1 receptors10 - 100 µM
Cell ProliferationC2C12 Myoblasts100 - 1000 µg/mL (~0.96 - 9.6 mM) (for GABA)[1][2]
Neuronal DifferentiationNeuronal Stem/Progenitor Cells1 - 50 µM (general guidance for GABAergic modulators)
Cytotoxicity AssessmentVarious1 µM - 10 mM (to determine IC50)

Table 2: this compound Stock Solution and Storage

ParameterRecommendation
SolventSterile, cell culture-grade water
Stock Concentration10 mM
Short-Term Storage-20°C (up to 1 month), protected from light
Long-Term Storage-80°C (up to 6 months), protected from light

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Sterile, cell culture-grade water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 119.12 g/mol ).

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is from 1 µM to 10 mM. Include a vehicle control (medium with the same amount of water as the highest this compound concentration) and a no-cell control (medium only).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value and the optimal non-toxic concentration range.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_GABOB This compound GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) S_GABOB->GABAA_R Binds to receptor Cl_ion Cl- Influx GABAA_R->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: this compound binding to GABA-A receptor signaling pathway.

Experimental_Workflow Start Start Experiment Stock_Prep Prepare this compound Stock Solution (10 mM) Start->Stock_Prep Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat Cells with Serial Dilutions of this compound Stock_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine Optimal Concentration Viability_Assay->Data_Analysis End End Data_Analysis->End

References

How to address variability in S-(+)-GABOB experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(+)-GABOB (γ-Amino-β-hydroxybutyric acid). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address variability in experimental results.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: What are the proper storage conditions for this compound, and how can improper storage affect my results?

Answer: Improper storage is a significant source of experimental variability. This compound is susceptible to degradation, which can lead to reduced potency and inconsistent results. Always adhere to the manufacturer's storage recommendations.

Key factors that can affect stability include temperature, light, and the solvent used.[1] For solid this compound, storage at 4°C and protected from light is recommended.[2] When prepared as a stock solution, storage conditions become even more critical. Aqueous stock solutions should be filtered, sterilized (0.22 µm filter), and stored in aliquots to avoid repeated freeze-thaw cycles.[2]

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Special Conditions
Solid Powder 4°C 2 years Protect from light.[3]
Solid Powder -20°C 3 years Protect from light.[3]
Stock Solution in Solvent -20°C 1-2 weeks to 1 month Protect from light.[2][3]

| Stock Solution in Solvent | -80°C | 3 to 6 months | Protect from light.[2][3] |

Note: The exact duration can vary by manufacturer and solvent. Always consult the product data sheet.[2][3]

Experimental Design & Protocols

Question 2: My results are inconsistent between experiments. What are the most common sources of variability in this compound assays?

Answer: Variability in this compound experiments can arise from multiple factors, ranging from reagent stability to subtle differences in protocol execution. A systematic approach is crucial for troubleshooting.

Common Sources of Variability:

  • Reagent Integrity: Degradation of this compound due to improper storage (see Question 1). Purity of the compound should be ≥95%.[2]

  • Biological System: The choice of receptor subtype is critical. This compound acts as a partial agonist at GABAB receptors and a full agonist at GABAA and GABAC (ρ1) receptors.[4][5] Its activity can be influenced by specific receptor subunits or mutations.[5]

  • Assay Conditions: Factors like temperature, pH, and incubation time can significantly impact results. For instance, GABA receptor binding is temperature-sensitive.[6]

  • Tissue/Cell Preparation: The quality and handling of cell or brain membrane preparations are paramount. Prolonged or inappropriate storage can lead to a loss of receptors, reducing specific binding.[6][7]

  • Endogenous Ligands: Residual endogenous GABA in tissue preparations can compete with this compound, leading to underestimated potency.[7]

Below is a logical workflow to help identify the source of variability in your experiments.

G start Inconsistent this compound Results check_compound Verify Compound Integrity (Purity, Age, Storage) start->check_compound check_protocol Review Experimental Protocol (Buffer pH, Temp, Time) check_compound->check_protocol No Issue new_compound Order Fresh this compound Prepare New Stock Solutions check_compound->new_compound Issue Found check_bio_system Assess Biological System (Cell Line, Receptor Expression, Membrane Prep) check_protocol->check_bio_system No Issue optimize_protocol Optimize Assay Parameters (e.g., Titrate Compound, Check Buffer) check_protocol->optimize_protocol Issue Found validate_system Validate Biological System (e.g., Western Blot for Receptor, Use Positive Controls) check_bio_system->validate_system Issue Found consistent_results Consistent Results Achieved new_compound->consistent_results optimize_protocol->consistent_results validate_system->consistent_results

Caption: Troubleshooting workflow for experimental variability.

Question 3: I am performing a GABA receptor binding assay and see low specific binding or a high signal-to-noise ratio. How can I fix this?

Answer: This is a common issue in receptor binding assays. A low specific-to-nonspecific binding ratio (ideally should be >50%) signals a faulty assay.[7]

Troubleshooting Steps:

  • Prepare Fresh Membranes: The most frequent cause of poor specific binding is the degradation of receptors in your membrane preparation.[7]

  • Optimize Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Aim for a concentration near the Kd value.

  • Ensure Removal of Endogenous GABA: Thoroughly wash tissue preparations to remove any competing endogenous GABA. Treatment with Triton X-100 can enhance specific binding for GABAA assays.[7]

  • Check Assay Buffer Composition: For GABAB receptor binding assays, the presence of calcium ions in the incubation medium is an absolute requirement for [3H]GABA to bind preferentially.[7]

  • Termination Method: If using filtration, the extensive rinsing may cause the dissociation of your specifically bound ligand. Consider terminating the reaction by centrifugation followed by gentle rinsing.[7]

Table 2: Typical Parameters for GABA Receptor Binding Assays

Parameter GABAA Receptor Assay GABAB Receptor Assay
Radioligand Example [3H]Muscimol or [3H]GABA [3H]GABA
Blocker for Non-specific Binding Unlabeled GABA or Bicuculline Unlabeled Baclofen
Key Buffer Component N/A Calcium (Ca2+)
Tissue Pre-treatment Triton X-100 wash Multiple centrifugations
Typical Signal/Noise Ratio 50% - 90% ~50% (more variable)

Source: Adapted from protocols for characterizing GABA receptors.[7]

Mechanism of Action

Question 4: Can you provide a diagram of the signaling pathways this compound interacts with?

Answer: Certainly. This compound is an analog of the primary inhibitory neurotransmitter GABA and primarily interacts with GABA receptors.[4] It displays different activities depending on the receptor type.[5]

  • GABAA and GABAC Receptors: These are ionotropic receptors that form chloride ion channels. When this compound (an agonist) binds, it opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[8] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[8]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs). This compound acts as a partial agonist.[4] Upon binding, it activates a G-protein, which in turn inhibits adenylyl cyclase (reducing cAMP) and modulates K+ and Ca2+ channels, leading to a slower, more prolonged inhibitory response.[8]

G cluster_0 Ionotropic Pathway (Fast Inhibition) cluster_1 Metabotropic Pathway (Slow Inhibition) GABOB_A This compound GABA_A GABAA / GABAC Receptor GABOB_A->GABA_A Binds (Agonist) Cl_channel Cl- Channel Opens GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABOB_B This compound GABA_B GABAB Receptor (GPCR) GABOB_B->GABA_B Binds (Partial Agonist) G_protein G-Protein Activation GABA_B->G_protein Adenylyl_Cyclase Inhibit Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channel Modulate K+/Ca2+ Channels G_protein->Ion_Channel

Caption: this compound signaling through GABA receptors.

Detailed Experimental Protocols

Protocol: In Vitro GABAA Receptor Binding Assay Using Rat Brain Membranes

This protocol describes a method for labeling GABAA receptors using a radioligand and assessing the competitive binding of this compound.

I. Materials and Reagents

  • Whole rat brains (or specific region, e.g., cortex)

  • Radioligand: [3H]Muscimol

  • Unlabeled this compound

  • Non-specific binding control: Unlabeled GABA or Bicuculline methiodide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Triton X-100 (0.05% v/v)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer, refrigerated centrifuge, filtration manifold, scintillation counter

II. Membrane Preparation

  • Homogenize rat brain tissue in 10 volumes of ice-cold Assay Buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. Resuspend the pellet in fresh Assay Buffer containing 0.05% Triton X-100 and incubate on ice for 30 minutes. This step helps remove endogenous GABA.[7]

  • Centrifuge again at 20,000 x g for 20 minutes. Wash the pellet by repeating the resuspension and centrifugation steps three more times with Assay Buffer (without Triton X-100).

  • Resuspend the final pellet in a known volume of Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

III. Binding Assay Procedure

  • Prepare assay tubes for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add 100 µL of Assay Buffer, 100 µL of [3H]Muscimol (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane preparation (50-100 µg protein).

  • Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration ~100 µM), 100 µL of [3H]Muscimol, and 100 µL of membrane preparation.[7]

  • Competitive Binding: Add 100 µL of this compound (at various concentrations, e.g., 1 nM to 1 mM), 100 µL of [3H]Muscimol, and 100 µL of membrane preparation.

  • Incubate all tubes for 30-60 minutes on ice (4°C).

  • Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

  • Quickly wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

IV. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • For competitive binding, plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., in Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

G start Start: Rat Brain Tissue homogenize 1. Homogenize in Buffer start->homogenize centrifuge1 2. Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet centrifuge1->pellet1 centrifuge2 3. Centrifuge (20,000 x g) supernatant1->centrifuge2 triton 4. Resuspend in Triton X-100 Buffer centrifuge2->triton wash 5. Wash Pellet 3x triton->wash final_pellet 6. Resuspend Final Pellet (Membrane Prep) wash->final_pellet assay_setup 7. Set up Assay Tubes (Total, Non-specific, Competition) final_pellet->assay_setup incubate 8. Incubate (e.g., 30 min at 4°C) assay_setup->incubate filtrate 9. Rapid Filtration & Washing incubate->filtrate count 10. Scintillation Counting filtrate->count analyze 11. Analyze Data (IC50) count->analyze

Caption: Experimental workflow for a receptor binding assay.

References

Technical Support Center: S-(+)-GABOB Solubility and Assay Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(+)-GABOB. Below you will find information on improving its solubility for specific assays, along with detailed experimental protocols and visual guides to relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and the pH of the solution. It is a zwitterionic compound, meaning it has both a positive and a negative charge, which influences its solubility. Here is a summary of reported solubility data:

SolventReported SolubilityMolar Equivalent
Water≥ 20 mg/mL[1]≥ 167.90 mM
DMSOSolubleNot specified
EthanolSparingly solubleNot specified

Note: There are conflicting reports regarding the water solubility of this compound. While some sources indicate good water solubility, others state it is not soluble in water. This discrepancy is likely due to the pH of the water used. As a zwitterion, this compound's solubility is lowest at its isoelectric point and increases in acidic or basic solutions.

Q2: How should I prepare a stock solution of this compound?

A2: For most biological assays, preparing a stock solution in water or DMSO is recommended.

  • For aqueous stock solutions: Start by dissolving this compound in sterile, deionized water to your desired concentration (e.g., 20 mg/mL). If you encounter solubility issues, adjusting the pH slightly away from the isoelectric point can help. For cell-based assays, it is advisable to filter-sterilize the final solution using a 0.22 µm filter.[1]

  • For DMSO stock solutions: this compound is reported to be soluble in DMSO.[2] Prepare a concentrated stock solution in anhydrous DMSO. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final concentration in your assay is low (typically <0.5%).

Q3: How should I store this compound solutions?

A3: Proper storage is crucial to maintain the stability and activity of your this compound solutions.

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions: Aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Protect solutions from light.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water.

  • Cause: The pH of the water may be close to the isoelectric point of this compound, where its solubility is at a minimum.

  • Solution:

    • Adjust the pH: Add a small amount of a weak acid (e.g., dilute HCl) or a weak base (e.g., dilute NaOH) dropwise to your solution while stirring. Monitor the pH and observe for dissolution. For many zwitterionic amino acids, moving the pH 1-2 units away from the isoelectric point can significantly increase solubility.

    • Use a buffer: Prepare your this compound solution in a biological buffer with a pH that is known to be suitable for your assay and that is not close to the isoelectric point of this compound.

Issue 2: Precipitate forms when I dilute my DMSO stock solution into an aqueous buffer for my assay.

  • Cause: The concentration of this compound may be too high for it to remain soluble in the final aqueous solution, especially if the DMSO concentration is significantly reduced.

  • Solution:

    • Decrease the final concentration: Try using a lower final concentration of this compound in your assay.

    • Increase the final DMSO concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help to keep the compound in solution. Always perform a vehicle control to account for any effects of the DMSO.

    • Use a different solvent for the stock solution: Consider preparing a concentrated stock solution in an acidic or basic aqueous solution where this compound has higher solubility, and then dilute this into your assay buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for GABA Receptor Binding Assays

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving:

    • Aqueous Stock (e.g., 10 mM):

      • Add the this compound powder to a sterile conical tube.

      • Add a volume of sterile, deionized water to achieve a concentration slightly higher than 10 mM (e.g., for 11.91 mg of this compound, add slightly less than 10 mL of water).

      • Gently vortex or sonicate the solution to aid dissolution.

      • If solubility is an issue, adjust the pH as described in the troubleshooting guide.

      • Once fully dissolved, bring the final volume to the desired level with water to reach a 10 mM concentration.

      • Filter-sterilize the solution through a 0.22 µm syringe filter.

    • DMSO Stock (e.g., 100 mM):

      • Add the this compound powder to a sterile, conical tube.

      • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

      • Vortex until fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots.

    • Store at -80°C for up to 6 months.

Protocol 2: General Workflow for a GABA Receptor Radioligand Binding Assay

This is a generalized protocol and should be optimized for your specific receptor subtype and radioligand.

  • Membrane Preparation: Prepare cell membranes expressing the GABA receptor of interest.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Tris-HCl) at the desired pH.

  • Reaction Mixture Preparation: In a microplate, add the following in order:

    • Assay Buffer

    • Unlabeled this compound or other competing ligands (for competition assays) or buffer (for saturation assays).

    • Radioligand (e.g., [³H]GABA or [³H]muscimol).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data to determine key parameters such as Kd, Bmax, and Ki.

Signaling Pathway Diagrams

Below are diagrams of the primary GABA receptor signaling pathways generated using the DOT language.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds Cl_ion Cl- influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Binds G_protein Gi/o Protein GABA_B_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B receptor signaling pathway.

GABA_C_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABA_C_R GABA-C (ρ) Receptor (Ligand-gated Cl- channel) GABA->GABA_C_R Binds Cl_ion Cl- influx GABA_C_R->Cl_ion Opens Hyperpolarization Sustained Hyperpolarization Cl_ion->Hyperpolarization Leads to

References

Best practices for long-term storage of S-(+)-GABOB to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for the long-term storage of S-(+)-GABOB (S-(+)-γ-Amino-β-hydroxybutyric acid) to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Q1: I am storing this compound as a solid powder. What are the optimal conditions to ensure its long-term stability?

A1: For long-term stability of solid this compound, it is crucial to control temperature, moisture, and light exposure.

  • Temperature: The recommended long-term storage temperature is -20°C .[1] Under these conditions, this compound powder can be stable for up to three years. For shorter periods (up to two years), storage at 4°C is also acceptable.[1] Some suppliers suggest a shelf life of at least five years if stored properly at -20°C in a dry condition.[2]

  • Moisture: Store the powder in a tightly sealed container to protect it from moisture. A cool, dry, and well-ventilated area is recommended for general handling.[3]

  • Light: Protect the compound from light by using an opaque or amber-colored container.

Q2: I need to prepare a stock solution of this compound. How should I store it and for how long is it stable?

A2: The stability of this compound in solution is significantly dependent on the storage temperature.

  • For maximal stability, stock solutions should be stored at -80°C , where they can remain stable for up to 6 months .

  • If a -80°C freezer is unavailable, storage at -20°C is an alternative, but the stability is reduced to approximately 1 to 2 weeks .[1]

  • Light Protection: It is critical to protect solutions of this compound from light, regardless of the storage temperature.

Q3: I suspect my this compound sample may have degraded. What are the likely degradation pathways?

A3: While specific degradation pathways for this compound under abiotic stress are not extensively documented, knowledge of related compounds such as GABA and Gabapentin can provide insights into potential degradation mechanisms. The primary routes of degradation for similar molecules often involve hydrolysis and oxidation. Given its chemical structure, which includes a carboxylic acid, an amine, and a hydroxyl group, this compound may be susceptible to:

  • Lactamization: Amino acids can undergo intramolecular cyclization to form lactams, particularly under thermal stress. For instance, the GABA analogue Gabapentin is known to degrade into a lactam impurity.

  • Oxidation: The secondary alcohol group could be susceptible to oxidation.

  • Reactions related to the amine and carboxylic acid groups: These functional groups can be reactive under certain pH and temperature conditions.

It is important to note that the stability of GABA analogues can be pH-dependent, with minimum degradation often observed around a neutral pH. For example, Gabapentin shows maximum stability in aqueous solution at approximately pH 6.0.

Q4: How can I experimentally assess the stability of my this compound sample and check for degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity of your this compound sample and to detect any degradation products. This involves subjecting the sample to forced degradation conditions and analyzing the stressed samples by HPLC. The goal is to develop a method that can separate the intact this compound from any new peaks that represent degradation products.

Quantitative Data Summary

pHApparent First-Order Rate Constant (k) x 10^3 (days⁻¹)
2.21.8
4.50.8
6.00.4
7.00.9
8.02.5

Data adapted from a study on Gabapentin stability. The rate constant indicates the speed of degradation; a lower value signifies greater stability.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for GABOB analysis and general procedures for forced degradation studies.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 (RP-18) column.[4]

  • Mobile Phase: 0.01 M sodium heptasulphonate solution, adjusted to pH 2.4.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

3. Forced Degradation (Stress Testing) Procedure:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period, then dissolve in the mobile phase. Also, heat a solution of this compound at 80°C.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

4. Analysis:

  • Inject the standard solution, the unstressed sample solution, and all stressed sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the intact this compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

G Troubleshooting this compound Degradation start Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Implement Recommended Storage Conditions storage_ok->correct_storage No prepare_hplc Prepare for HPLC Analysis storage_ok->prepare_hplc Yes correct_storage->prepare_hplc run_hplc Run Stability-Indicating HPLC Method prepare_hplc->run_hplc analyze_results Analyze Chromatogram run_hplc->analyze_results degradation_present Degradation Products Detected? analyze_results->degradation_present no_degradation No Significant Degradation Sample is Stable degradation_present->no_degradation No quantify_degradation Quantify Degradation and Identify Products (if possible) degradation_present->quantify_degradation Yes reassess_use Re-evaluate Suitability for Experiment quantify_degradation->reassess_use

Caption: Workflow for troubleshooting suspected this compound degradation.

G Key Factors in this compound Stability cluster_solid Solid Form (Powder) cluster_solution Solution Form solid_temp Temperature (-20°C preferred) solid_moisture Moisture (Tightly Sealed) solid_light Light (Opaque Container) sol_temp Temperature (-80°C preferred) sol_light Light (Protect from Light) sol_ph pH (Near Neutral Recommended) stability This compound Stability stability->solid_temp stability->solid_moisture stability->solid_light stability->sol_temp stability->sol_light stability->sol_ph

Caption: Factors influencing the stability of this compound.

References

Identifying and resolving artifacts in S-(+)-GABOB electrophysiology recordings.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing S-(+)-GABOB in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound (γ-Amino-β-hydroxybutyric acid) is the biologically active stereoisomer of GABOB.[1] It acts as a partial agonist at the GABAB receptor and an agonist at the GABAA receptor.[1][2] This dual activity is crucial when interpreting its effects on neuronal excitability.

Q2: What kind of electrophysiological responses should I expect when applying this compound?

Due to its action on both GABAA and GABAB receptors, you can anticipate a complex response. GABAA receptor activation will typically induce a fast inhibitory postsynaptic current (IPSC) mediated by chloride ions.[3][4] GABAB receptor activation will result in a slower, more prolonged inhibitory postsynaptic potential (IPSP) mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] The net effect will depend on the specific expression and localization of these receptors in your preparation.

Q3: Why is my baseline noisy after applying this compound?

An increase in baseline noise after drug application can sometimes be attributed to the compound itself, but it is more often an exacerbation of existing issues in your recording setup. High-frequency noise is often environmental.[5] Consider the following:

  • Incomplete drug dissolution: Ensure your this compound is fully dissolved in the recording solution. Any particulate matter can affect the flow of the perfusion system and introduce noise.

  • Vehicle effects: If you are using a solvent like DMSO, ensure the final concentration is minimal and that you have performed a vehicle-only control to rule out its effects on baseline stability.

  • Underlying recording instability: The application of any substance can sometimes reveal subtle instabilities in your patch or recording environment. Review the general troubleshooting guides for noise reduction.

Troubleshooting Guides

Issue 1: 50/60 Hz Line Noise Contamination

High-amplitude, regular oscillations at 50 or 60 Hz are a common artifact from AC-powered equipment.[6][7]

Potential Cause Troubleshooting Steps
Ground Loop Ensure all equipment in your rig is connected to a single, common ground point to prevent ground loops.[7][8][9]
Unshielded Equipment Turn off non-essential equipment one by one to identify the source.[5] Common culprits include centrifuges, vortexers, and computer monitors.[8]
Improperly Grounded Faraday Cage Verify that your Faraday cage is properly grounded.[8]
Long/Looped Cables Keep all cables, especially the headstage and reference electrode cables, as short as possible and avoid looping them.[5]
Issue 2: Baseline Drift

A slow, steady deviation of the baseline can obscure small synaptic events and make accurate measurement of membrane potential difficult.[10]

Potential Cause Troubleshooting Steps
Electrode Drift Allow your recording and reference electrodes to stabilize in the bath solution for an extended period before recording. Ensure the pipette holder is securely fastened.[11][12][13]
Temperature Fluctuations Maintain a constant temperature in the recording chamber and the room. Air currents from vents can cause thermal drift.[13]
Unstable Reference Electrode Ensure the reference electrode is properly chlorided and stable in the bath.[14]
Perfusion System Instability Check for fluctuations in the perfusion flow rate or level of the bath solution.[12]
Cellular Rundown A gradual decline in cell health can manifest as baseline drift.[15] This may be mitigated by using a perforated patch configuration.[16]
Issue 3: Electrode Drift

Physical movement of the recording pipette can lead to loss of the seal or changes in the recorded activity.[12]

Potential Cause Troubleshooting Steps
Mechanical Instability Ensure the micromanipulator is securely mounted and that the anti-vibration table is functioning correctly.[12]
Tension from Cables/Tubing Secure any cables or tubing connected to the headstage to prevent them from pulling or putting tension on the manipulator.[11][12]
Temperature Changes Fluctuations in room temperature can cause the components of the micromanipulator to expand or contract, leading to drift.[13]
Unstable Pipette Holder Check that the pipette is securely held and that the O-rings in the holder are in good condition.[17]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents

This protocol provides a general framework. Specific parameters may need to be optimized for your preparation.

  • Solution Preparation:

    • Artificial Cerebrospinal Fluid (aCSF): Prepare your standard aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.

    • Internal Solution: For voltage-clamp recordings of GABAA-mediated currents, a cesium-based internal solution is recommended to block potassium channels. For current-clamp or GABAB-mediated responses, a potassium-based internal is appropriate.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in deionized water. Make fresh dilutions in aCSF on the day of the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[5]

  • Recording Procedure:

    • Obtain a stable, high-resistance (>1 GΩ) seal on a healthy neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for at least 5 minutes before beginning recording.[5]

    • Record a stable baseline of spontaneous activity for 5-10 minutes.

    • Bath-apply this compound at the desired concentration.

    • Wash out the drug with aCSF to observe recovery.

Visualizations

S_GABOB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A GABAA Receptor (Ionotropic) This compound->GABA_A Agonist GABA_B GABAB Receptor (Metabotropic) This compound->GABA_B Partial Agonist Cl_influx Cl- Influx GABA_A->Cl_influx G_protein G-protein Activation GABA_B->G_protein Hyperpolarization_A Fast Hyperpolarization (IPSC) Cl_influx->Hyperpolarization_A GIRK GIRK Channel Activation G_protein->GIRK K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization_B Slow Hyperpolarization (IPSP) K_efflux->Hyperpolarization_B

Caption: Signaling pathway of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions (aCSF, Internal, Drug) pull_pipette Pull & Fire-Polish Pipette prep_solutions->pull_pipette obtain_seal Obtain Gigaseal pull_pipette->obtain_seal whole_cell Establish Whole-Cell obtain_seal->whole_cell stabilize Stabilize & Record Baseline whole_cell->stabilize apply_drug Apply this compound stabilize->apply_drug washout Washout apply_drug->washout analyze_data Analyze Data (Frequency, Amplitude, etc.) washout->analyze_data

Caption: Experimental workflow for this compound electrophysiology.

Troubleshooting_Logic start Recording Artifact Observed is_periodic Is the noise periodic (50/60 Hz)? start->is_periodic is_slow_drift Is it a slow, consistent drift? is_periodic->is_slow_drift No check_grounding Check Grounding & Shielding is_periodic->check_grounding Yes is_sudden_shift Is it a sudden shift or loss of signal? is_slow_drift->is_sudden_shift No check_temp_stability Check Temperature & Perfusion Stability is_slow_drift->check_temp_stability Yes check_mechanical Check Mechanical Stability (Manipulator, Holder) is_sudden_shift->check_mechanical Yes end Problem Resolved check_grounding->end check_temp_stability->end check_mechanical->end

Caption: Troubleshooting logic for common artifacts.

References

Overcoming challenges in the stereoselective synthesis of S-(+)-GABOB.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Synthesis of S-(+)-GABOB

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for common challenges encountered during the stereoselective synthesis of S-(+)-γ-amino-β-hydroxybutyric acid (GABOB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereoselective synthesis important?

This compound, or (S)-(+)-4-amino-3-hydroxybutanoic acid, is the biologically active enantiomer of GABOB. While its mirror image, R-(−)-GABOB, is the more potent anticonvulsant, the stereospecific actions of each enantiomer are critical.[1] Regulatory agencies increasingly require the production of single-enantiomer drugs to enhance efficacy, reduce side effects, and simplify pharmacodynamics.[2] Therefore, developing efficient stereoselective synthetic routes is crucial for its therapeutic application.

Q2: What are the primary strategies for the stereoselective synthesis of this compound?

There are three main approaches:

  • Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral molecules like L-aspartic acid or ascorbic acid as starting materials.[3][4] The inherent chirality of the starting material is transferred through a series of reactions to the final product.

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase (B570770), to selectively react with one enantiomer in a racemic mixture of a GABOB precursor (like an ester).[5][6][] This allows for the separation of the unreacted S-(+)-enantiomer from the reacted R-(-)-enantiomer.

  • Chiral Resolution of Diastereomeric Salts: This classic method involves reacting racemic GABOB with a chiral resolving agent (e.g., (+)-tartaric acid) to form a mixture of diastereomeric salts.[8][9] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[8][9]

Q3: Why is achieving high enantiomeric excess (e.e.) a significant challenge?

Achieving high enantiomeric excess (e.e.) is difficult because many chemical reactions are not perfectly selective. Potential issues include:

  • Non-selective background reactions: Impurities or suboptimal conditions can promote a non-catalyzed reaction pathway, producing a racemic product that lowers the overall e.e.[10]

  • Catalyst Inhibition: Impurities in starting materials can poison the chiral catalyst or enzyme, reducing its stereochemical control.[10]

  • Racemization: The chiral center can lose its configuration under harsh reaction conditions (e.g., strong acid/base or high temperatures), especially during deprotection steps.

  • Inefficient Resolution: In kinetic resolution, achieving high e.e. for the desired product often comes at the cost of yield (theoretical max of 50%). In diastereomeric salt resolution, incomplete separation of the salts leads to lower optical purity.[8]

Q4: What are the roles of protecting groups in GABOB synthesis?

Protecting groups are essential in multi-step syntheses to temporarily block reactive functional groups (amine, hydroxyl, carboxylic acid) and prevent unwanted side reactions.[11][12][13] For GABOB, the amine is often protected as a carbamate (B1207046) (e.g., Boc, Cbz) and the carboxylic acid as an ester (e.g., methyl, benzyl). The choice of protecting group is critical, as it must be stable during intermediate steps but easily removable under conditions that do not affect other parts of the molecule or cause racemization.[12][13]

Troubleshooting Guide

Problem 1: My enantiomeric excess (e.e.) is consistently low in my enzymatic kinetic resolution.

  • Possible Cause 1: Incorrect Analytical Method.

    • Solution: Before optimizing the reaction, validate your analytical method (e.g., chiral HPLC or GC). Analyze a true 50:50 racemic sample to ensure you can achieve baseline separation of the two enantiomer peaks.[10] If not, the analytical method must be optimized first.

  • Possible Cause 2: Suboptimal Enzyme or Reaction Conditions.

    • Solution: Screen different lipases (e.g., Novozym 435, Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) as selectivity is highly substrate-dependent.[5] Optimize temperature, pH, and solvent. The choice of acyl donor in transesterification reactions can also dramatically impact enantioselectivity.[14]

  • Possible Cause 3: Low Enzyme Activity.

    • Solution: Ensure the enzyme is not expired and has been stored correctly. Consider enzyme inhibition by impurities in the substrate or by the product itself. Increasing the enzyme loading may improve the reaction rate but not necessarily the e.e.[14]

Problem 2: The overall yield of my synthesis from L-aspartic acid is poor.

  • Possible Cause 1: Inefficient Protection/Deprotection Steps.

    • Solution: The addition and removal of protecting groups are extra steps that can reduce overall yield.[11][13] Ensure these reactions go to completion using TLC or LC-MS analysis. Use protecting groups that can be removed under mild conditions to avoid product degradation. For example, a Benzyl (Bn) group can be removed by hydrogenolysis, which is often a cleaner method than acidic cleavage of a Boc group.[15]

  • Possible Cause 2: Loss of Material During Purification.

    • Solution: GABOB and its intermediates are often highly polar and water-soluble, making extraction and purification by column chromatography challenging. Consider alternative purification methods like crystallization or ion-exchange chromatography.

  • Possible Cause 3: Side-Reaction During a Key Step.

    • Solution: Carefully re-examine each step. For instance, in the reduction of a carboxylic acid or ester to an alcohol, ensure the reducing agent (e.g., borane) is selective and does not affect other functional groups.

Problem 3: My chiral resolution via diastereomeric salt crystallization is not working effectively.

  • Possible Cause 1: Poor Choice of Resolving Agent or Solvent.

    • Solution: The success of this method depends on the significant solubility difference between the two diastereomeric salts.[8][9] Screen various chiral resolving agents (e.g., different isomers of tartaric acid, mandelic acid, or camphor-10-sulfonic acid) and a range of crystallization solvents.[9]

  • Possible Cause 2: Crystallization Conditions are Not Optimal.

    • Solution: Control the rate of cooling. Slow cooling often produces larger, purer crystals. Seeding the supersaturated solution with a pure crystal of the desired diastereomer can induce preferential crystallization.[8]

  • Possible Cause 3: Incorrect Stoichiometry.

    • Solution: Ensure an accurate 1:1 molar ratio of the racemic GABOB to the resolving agent. An excess of either component can interfere with the crystallization process.

Data Presentation

Table 1: Comparison of Common Stereoselective Synthesis Strategies for this compound

StrategyCommon Starting MaterialKey Reagent / CatalystTypical Overall YieldTypical e.e. (%)Key AdvantageKey Disadvantage
Chiral Pool Synthesis L-Aspartic Acid[3]Borane reduction30-50%>99%High enantiopurityMulti-step, potential for low yield
Enzymatic Kinetic Resolution Racemic GABOB ethyl esterLipase (e.g., Novozym 435)[14]<50% (theoretical max)>95%High selectivity, mild conditionsMaximum 50% yield, requires separation
Diastereomeric Resolution Racemic GABOB(+)-Tartaric Acid[9]~40-45%>98%Established, scalable methodLaborious, requires screening of agents/solvents

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic GABOB Ethyl Ester

This protocol is a representative example based on common lipase-catalyzed hydrolysis reactions.

  • Preparation: Dissolve racemic N-Boc-GABOB ethyl ester (1.0 eq) in a phosphate (B84403) buffer (pH 7.0) and tert-butanol (B103910) co-solvent system (e.g., 9:1 v/v).

  • Enzyme Addition: Add Novozym 435 (Candida antarctica lipase B, immobilized) to the solution (e.g., 20% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC. The enzyme will selectively hydrolyze the R-(-)-ester to the corresponding carboxylic acid.

  • Termination: Stop the reaction at approximately 50% conversion to maximize the yield and e.e. of the remaining S-(+)-ester. Filter to remove the immobilized enzyme (which can be washed and reused).

  • Workup & Separation: Acidify the filtrate to pH ~2 with 1M HCl. Extract the mixture with ethyl acetate. The desired S-(+)-N-Boc-GABOB ethyl ester will remain in the organic phase, while the hydrolyzed R-(-)-N-Boc-GABOB acid will be in the aqueous phase or can be separated via basic extraction.

  • Deprotection: Remove the Boc and ethyl ester protecting groups from the purified S-(+)-intermediate using standard procedures (e.g., acid hydrolysis) to yield this compound.

Protocol 2: Synthesis of this compound from L-Aspartic Acid

This protocol is a conceptual pathway based on established chiral pool syntheses.[3]

  • Protection: Protect both the amine and the alpha-carboxylic acid of L-aspartic acid. First, protect the amine with a Boc group by reacting L-aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Then, form the anhydride (B1165640) by reacting the N-Boc-L-aspartic acid with acetic anhydride.

  • Regioselective Reduction: The key step is the regioselective reduction of the anhydride. Add a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) slowly at a low temperature (e.g., 0°C). This selectively reduces the α-carbonyl group (relative to the amino group) to a hydroxyl group, forming the corresponding lactone.

  • Lactone Opening: The resulting lactone is then opened under basic conditions (e.g., with NaOH) followed by acidification to yield N-Boc-S-(+)-GABOB.

  • Purification: Purify the N-Boc protected product by column chromatography or crystallization.

  • Deprotection: Remove the Boc protecting group by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane to afford the final this compound product.

Visualizations

Synthesis_Strategies Figure 1: Overview of Synthetic Strategies for this compound Start Racemic GABOB Precursor Method1 Enzymatic Kinetic Resolution (EKR) Start->Method1 Method2 Diastereomeric Salt Resolution Start->Method2 ChiralPool Chiral Pool (e.g., L-Aspartic Acid) Method3 Chiral Pool Synthesis ChiralPool->Method3 Product_S This compound Method1->Product_S Unreacted (High e.e.) Product_R R-(-)-Byproduct (reacted or separated) Method1->Product_R Reacted Form Method2->Product_S Separated Salt 1 Method2->Product_R Separated Salt 2 Method3->Product_S Direct Conversion

Caption: Figure 1: Overview of Synthetic Strategies for this compound.

Troubleshooting_Low_EE Figure 2: Troubleshooting Flowchart for Low Enantiomeric Excess (e.e.) Start Problem: Low Enantiomeric Excess (e.e.) Q1 Is your analytical method validated? Start->Q1 A1_No Action: Validate method with a true racemate. Q1->A1_No No Q2 Are starting materials and catalyst pure? Q1->Q2 Yes A1_No->Q1 Re-evaluate A2_No Action: Purify starting materials. Check catalyst handling/storage. Q2->A2_No No Q3 Are reaction conditions (temp, solvent, pH) optimized? Q2->Q3 Yes A2_No->Q2 Re-evaluate A3_No Action: Screen different solvents, temperatures, and catalysts/enzymes. Q3->A3_No No End Conditions Optimized / Problem Solved Q3->End Yes A3_No->End Re-evaluate

Caption: Figure 2: Troubleshooting Flowchart for Low Enantiomeric Excess (e.e.).

References

Technical Support Center: S-(+)-GABOB Enantiomeric Purity Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the enantiomeric purity of S-(+)-γ-Aminobutyric acid (GABOB). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric purity of S-(+)-GABOB?

A1: The primary methods for determining the enantiomeric purity of this compound are chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4][5] Chiral HPLC is often the most widely used and accurate method for enantiomeric excess (e.e.) determination.[6]

Q2: Why is it crucial to control the enantiomeric purity of this compound?

A2: Enantiomers of a drug can have significantly different pharmacological activities, pharmacokinetics, toxicities, and metabolic pathways.[7] Controlling the enantiomeric purity of this compound is essential to ensure its safety, efficacy, and to meet stringent regulatory requirements for pharmaceutical products.[8]

Q3: Can I use polarimetry to determine the enantiomeric purity?

A3: While polarimetry can be used for a quick assessment of which enantiomer is in excess, it is generally not considered a precise method for quantifying the enantiomeric ratio.[6] Its accuracy can be low, and the relationship between specific rotation and enantiomeric excess may not always be linear.[6] Chiral HPLC or SFC are the preferred methods for accurate quantification.[6]

Q4: What are chiral derivatizing agents and are they necessary for this compound analysis?

A4: Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the enantiomers of the analyte to form diastereomers.[9] These diastereomers can then be separated using standard achiral chromatography. While this is a valid approach, direct methods using chiral stationary phases in HPLC or chiral selectors in CE are often more straightforward and avoid potential issues with reaction kinetics or racemization during derivatization. For NMR analysis, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes, allowing for the differentiation of enantiomers in the NMR spectrum.[10]

Troubleshooting Guides

Chiral HPLC Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution or No Separation - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Column "memory effect" from previous analyses.[11]- Column contamination or degradation.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).[12]- Optimize mobile phase (e.g., adjust solvent ratios, add additives like diethylamine (B46881) for basic compounds or acetic/formic acid for acidic compounds).[13]- Flush the column with a strong, compatible solvent like isopropanol (B130326) or ethanol (B145695) to remove strongly adsorbed compounds.[11]- If using an immobilized column, a flush with DMF followed by ethanol may be effective.[11]- Ensure the column is properly equilibrated with the mobile phase before injection.[13]
Peak Tailing or Broadening - Void formation at the head of the column.[11]- Partial blockage of the inlet frit.[11]- Sample solvent stronger than the mobile phase.[11]- Secondary interactions with the stationary phase.- Reverse the column flow direction to try and wash away particulate matter from the frit.[11]- If the problem persists, consider replacing the inlet frit.[11]- Dissolve the sample in the mobile phase or a weaker solvent.- Add a modifier to the mobile phase to reduce secondary interactions.
Inconsistent Retention Times - Inadequate column equilibration between runs.[14]- Fluctuations in temperature.- Changes in mobile phase composition (e.g., evaporation of volatile components).- Trace amounts of water in the mobile phase, especially in normal-phase chromatography.[13]- Ensure sufficient re-equilibration time, especially after gradient elution (though isocratic is more common for chiral separations).[14]- Use a column thermostat to maintain a constant temperature.- Prepare fresh mobile phase daily and keep solvent bottles capped.- Use HPLC-grade solvents to minimize water content.
Loss of Column Performance with a New Column - "Memory effect" on the old column where adsorbed additives were crucial for the separation.[11]- Batch-to-batch variability of the stationary phase.- Condition the new column for an extended period with the mobile phase containing the necessary additives.[11]- If performance is not restored, re-development of the method with a different mobile phase or column may be necessary.[11]
Capillary Electrophoresis Method Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Enantiomeric Separation - Inappropriate chiral selector or concentration.- Incorrect buffer pH.- Insufficient interaction time between analyte and selector.- Screen different chiral selectors (e.g., cyclodextrins, proteins).[2][5][15]- Optimize the concentration of the chiral selector.- Adjust the buffer pH to optimize the charge of the analyte and selector.- Lower the separation voltage to increase interaction time.
Unstable Current or Baseline Noise - Air bubbles in the capillary.- Buffer depletion or mismatched buffer reservoirs.- Contamination of the capillary or electrodes.- Flush the capillary thoroughly with buffer before each run.- Ensure buffer levels in the inlet and outlet vials are equal.- Periodically clean the capillary with NaOH and/or water, and clean the electrodes.
Poor Peak Shape - Sample overload.- Mismatch between sample matrix and running buffer.- Reduce the sample concentration or injection time.- Dissolve the sample in the running buffer or a solution with lower ionic strength.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol is a general guideline and should be optimized for your specific instrumentation and this compound sample.

Objective: To separate and quantify the R-(-)- and S-(+)-enantiomers of GABOB.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Teicoplanin aglycone-based CSP like Chirobiotic TAG)[1]

  • This compound reference standard

  • R-(-)-GABOB reference standard (or a racemic mixture)

  • HPLC-grade ethanol

  • HPLC-grade water

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of ethanol and water (e.g., 80:20 v/v).[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound and R-(-)-GABOB reference standards in the mobile phase to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Chirobiotic TAG (or equivalent)

    • Mobile Phase: Ethanol:Water (80:20, v/v)[1]

    • Flow Rate: 0.4 mL/min[1]

    • Detection: UV at 210 nm[1]

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation and identify the retention times of the S-(+)- and R-(-)-enantiomers.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the this compound sample for analysis.

  • Data Processing:

    • Integrate the peak areas for the S-(+)- and R-(-)-enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Quantitative Data Summary (Example based on a similar compound, Vigabatrin): [1]

ParameterValue
Linearity Range100 - 1600 µg/mL
Correlation Coefficient (r)0.999
Limit of Quantification (LOQ)100 µg/mL
Limit of Detection (LOD)25 µg/mL
Recovery98.3 - 99.8%
% RSD0.48 - 0.52%
NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol describes a general method for determining enantiomeric purity by forming diastereomers.

Objective: To determine the enantiomeric purity of this compound by forming diastereomeric derivatives and analyzing by ¹H NMR.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • High-quality NMR tubes

  • This compound sample

  • Enantiopure chiral derivatizing agent (CDA) suitable for amines (e.g., 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol).[3]

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

Procedure:

  • Reaction: In an NMR tube, combine the this compound sample, the chiral derivatizing agent components (e.g., 2-formylphenylboronic acid and 1,1'-bi-2-naphthol) in an appropriate deuterated solvent.[3] The reaction forms diastereomeric iminoboronate esters.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting solution.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the two diastereomers.

    • Integrate the signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original GABOB sample.

Visualizations

Experimental Workflows

G Chiral HPLC Workflow for Enantiomeric Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (e.g., Ethanol/Water) D Equilibrate Chiral HPLC Column A->D B Standard Solutions (S- and R-GABOB) E Inject Standards & Generate Calibration Curve B->E C Sample Solution (this compound) F Inject Sample C->F D->E E->F G Integrate Peak Areas (S and R enantiomers) F->G H Calculate Enantiomeric Purity (% e.e.) G->H G NMR Workflow with Chiral Derivatizing Agent A Combine this compound Sample, Chiral Derivatizing Agent (CDA), & Deuterated Solvent in NMR Tube B Formation of Diastereomeric Mixture A->B C Acquire 1H NMR Spectrum B->C D Identify & Integrate Diastereomer-Specific Signals C->D E Calculate Enantiomeric Ratio D->E G Method Selection Logic Start Need to Determine Enantiomeric Purity Method Primary Analytical Method? Start->Method HPLC Chiral HPLC Method->HPLC Chromatography CE Capillary Electrophoresis Method->CE Electrophoresis NMR NMR Spectroscopy Method->NMR Spectroscopy Quant Accurate Quantification Required? HPLC->Quant CE->Quant NMR->Quant Yes Yes Quant->Yes Yes No Qualitative Check Quant->No No Polarimetry Polarimetry No->Polarimetry

References

Refining S-(+)-GABOB dosage for in vivo studies to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-(+)-GABOB in in vivo studies. The primary focus is on refining dosage to minimize off-target effects, ensuring more precise and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its main off-target effects?

A1: this compound, or (S)-(+)-γ-Amino-β-hydroxybutyric acid, is a GABA analogue that primarily acts as a partial agonist at GABA-B receptors.[1] However, it also demonstrates agonist activity at GABA-A receptors, which is considered its main off-target effect.[1] The affinity of this compound is higher for GABA-A receptors compared to its enantiomer, R-(-)-GABOB, which is more potent at GABA-B and GABA-C receptors.[2][3] Therefore, at higher concentrations, this compound is likely to induce GABA-A mediated effects, which can confound experimental results aimed at studying GABA-B receptor function.

Q2: How can I minimize the GABA-A receptor-mediated off-target effects of this compound in my in vivo study?

A2: Minimizing GABA-A receptor-mediated effects requires careful dose selection. The key is to identify a dose range where this compound selectively activates GABA-B receptors with minimal engagement of GABA-A receptors. This can be achieved through a systematic dose-response study in your specific animal model and experimental paradigm. It is also recommended to include a control group treated with a selective GABA-A receptor antagonist to confirm that the observed effects are independent of GABA-A receptor activation.

Q3: What are some potential behavioral or physiological readouts to differentiate between GABA-A and GABA-B receptor activation in vivo?

A3: Differentiating between GABA-A and GABA-B receptor activation can be achieved by observing distinct behavioral and physiological responses.

Receptor TargetPotential In Vivo Effects
GABA-B (Target) Muscle relaxation, reduction in anxiety-like behaviors, potential alterations in learning and memory, antinociception.
GABA-A (Off-Target) Sedation, ataxia (impaired coordination), hypnosis, anxiolysis (can be more pronounced than with GABA-B agonists alone), potential for pro-convulsant or anticonvulsant effects depending on the model and dose.[4][5]

Q4: What is a reasonable starting dose for an in vivo dose-response study with this compound?

A4: Due to the limited specific in vivo dosage data for this compound in preclinical models aimed at minimizing off-target effects, a conservative approach is recommended. Based on studies with other GABA agonists and the known anticonvulsant activity of GABOB, a starting dose in the range of 1-10 mg/kg (administered intraperitoneally or intravenously) could be considered for initial dose-finding studies in rodents.[6] However, it is crucial to perform a thorough literature search for studies using similar compounds in your specific model and to conduct a pilot study with a wide range of doses to determine the optimal window for your experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected sedative or ataxic effects at a dose intended to be selective for GABA-B receptors. The dose of this compound is too high and is causing significant GABA-A receptor activation.1. Reduce the dose of this compound in a stepwise manner and repeat the experiment. 2. Conduct a dose-response study to identify the threshold for these sedative/ataxic effects. 3. Pre-treat a cohort of animals with a selective GABA-A receptor antagonist (e.g., bicuculline, at a dose known to block GABA-A receptors without causing seizures on its own) prior to this compound administration. If the sedative effects are blocked, it confirms GABA-A receptor involvement.
High variability in behavioral or physiological responses between animals. 1. Inconsistent drug administration (e.g., intraperitoneal injection variability). 2. Individual differences in drug metabolism and blood-brain barrier penetration. 3. The dose is on a steep part of the dose-response curve.1. Ensure consistent and accurate drug administration techniques. For IV administration, use a catheter for precise delivery. 2. Increase the sample size to account for individual variability. 3. Analyze the dose-response curve to select a dose on a plateau phase, if possible, where small variations in concentration will have less impact on the effect.
Lack of a clear dose-response relationship for the desired GABA-B mediated effect. 1. The selected dose range is too narrow or not centered around the effective concentration. 2. The chosen behavioral or physiological endpoint is not sensitive enough to detect GABA-B mediated effects. 3. This compound may be a partial agonist at GABA-B receptors, resulting in a ceiling effect.1. Broaden the dose range in your next study, including both lower and higher concentrations. 2. Consider using a more sensitive or different endpoint to measure GABA-B receptor activation. 3. If a ceiling effect is observed, this may be an inherent property of this compound as a partial agonist. Acknowledge this in your data interpretation.
Observed effects are not blocked by a selective GABA-B receptor antagonist. 1. The effects are not mediated by GABA-B receptors. 2. The dose of the antagonist is insufficient to block the effects of this compound.1. Conclude that the observed effects at that dose are likely off-target and mediated by other mechanisms (e.g., GABA-A receptors). 2. Ensure that the dose of the GABA-B receptor antagonist (e.g., CGP 55845) is sufficient to block the effects of a known selective GABA-B agonist in your model as a positive control.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for this compound

Objective: To determine the dose-dependent effects of this compound on a relevant behavioral or physiological endpoint and to identify a potential therapeutic window for selective GABA-B receptor activation.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., adult male C57BL/6 mice). Acclimatize animals to the housing and handling procedures for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline). Prepare a range of concentrations to administer a consistent volume (e.g., 10 ml/kg).

  • Dose Selection: Based on literature and pilot studies, select a range of at least 4-5 doses (e.g., 0, 1, 5, 10, 25, 50 mg/kg). The '0' mg/kg group will receive the vehicle only.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Behavioral/Physiological Assessment: At a predetermined time point post-injection (based on expected pharmacokinetics), assess the animals on a battery of tests to measure both on-target (GABA-B) and potential off-target (GABA-A) effects.

    • GABA-B mediated effects: Open field test (for anxiety-like behavior), hot plate test (for antinociception).

    • GABA-A mediated effects: Rotarod test (for motor coordination/ataxia), locomotor activity (for sedation).

  • Data Analysis: Analyze the data for each endpoint using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests). Plot dose-response curves for each measure to visualize the relationship between the dose and the effect.

Protocol 2: Antagonist Challenge Study to Confirm Receptor Specificity

Objective: To confirm that the observed effects of a chosen dose of this compound are mediated by GABA-B receptors.

Methodology:

  • Dose Selection: Based on the results of the dose-response study, select a dose of this compound that produces the desired on-target effect with minimal off-target effects.

  • Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + this compound

    • Group 3: GABA-B antagonist (e.g., CGP 55845) + this compound

    • Group 4: GABA-A antagonist (e.g., bicuculline) + this compound (optional, to confirm lack of GABA-A involvement at the chosen dose)

  • Administration: Administer the antagonist a predetermined time before this compound to ensure it has reached its target.

  • Assessment: Perform the same behavioral or physiological assessments as in the dose-response study.

  • Data Analysis: Compare the responses between the groups. If the GABA-B antagonist significantly blocks the effect of this compound, it confirms that the effect is mediated by GABA-B receptors.

Visualizations

GABA_Signaling_Pathways cluster_GABA_A GABA-A Receptor Signaling (Off-Target for this compound) cluster_GABA_B GABA-B Receptor Signaling (On-Target for this compound) GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel This compound (at high doses) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Sedation Sedation, Ataxia Hyperpolarization->Sedation GABA_B GABA-B Receptor (G-protein coupled receptor) G_protein Gi/o Protein Activation GABA_B->G_protein This compound AC Inhibition of Adenylyl Cyclase G_protein->AC K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Muscle_Relaxation Muscle Relaxation, Anxiolysis K_channel->Muscle_Relaxation Ca_channel->Muscle_Relaxation

GABA-A vs. GABA-B signaling pathways for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Dose Refinement A 1. Literature Review & Pilot Study (Determine starting dose range) B 2. In Vivo Dose-Response Study (Assess on-target and off-target effects across a range of doses) A->B C 3. Data Analysis (Plot dose-response curves for all endpoints) B->C D 4. Dose Selection (Identify dose with maximal on-target effect and minimal off-target effects) C->D E 5. Antagonist Challenge Study (Confirm receptor specificity of the selected dose) D->E F 6. Proceed with Main In Vivo Experiments E->F

Workflow for refining this compound dosage.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Unexpected In Vivo Effects Start Unexpected sedative/ataxic effects observed Q1 Is the dose of this compound potentially too high? Start->Q1 A1 Reduce the dose and repeat the experiment. Q1->A1 Yes Q2 Are the effects blocked by a GABA-A antagonist? Q1->Q2 No A2_yes Effects are GABA-A mediated (off-target). Refine dose downwards. Q2->A2_yes Yes A2_no Effects are not GABA-A mediated. Investigate other potential mechanisms. Q2->A2_no No

Decision tree for troubleshooting off-target effects.

References

Troubleshooting unexpected dose-response curves with S-(+)-GABOB.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(+)-GABOB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected dose-response data.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is biphasic or non-sigmoidal. What is the likely cause?

A biphasic or otherwise complex dose-response curve is a frequently observed phenomenon with this compound. This is primarily due to its dual mechanism of action. This compound is an agonist at the ionotropic GABA-A receptor and a partial agonist at the metabotropic GABA-B receptor.[1][2] These two receptor types utilize distinct signaling pathways with different kinetics and downstream effects, which can result in a composite dose-response curve.

  • GABA-A Receptor Activation: As a ligand-gated chloride channel, its activation leads to a rapid, transient influx of Cl⁻ ions, typically causing hyperpolarization and neuronal inhibition.[3][4]

  • GABA-B Receptor Activation: As a G-protein coupled receptor (GPCR), its activation initiates a slower, more prolonged response. This involves the inhibition of adenylyl cyclase and a decrease in Ca²⁺ conductance, which can modulate neurotransmitter release and neuronal excitability.[3][4][5]

The final shape of the dose-response curve will depend on the relative expression levels of GABA-A and GABA-B receptors in your experimental system and the specific endpoint being measured.

GABOB_Signaling cluster_A GABA-A Receptor (Ionotropic) cluster_B GABA-B Receptor (Metabotropic) GABA_A GABA-A Receptor Cl_Channel Cl⁻ Channel Opening GABA_A->Cl_Channel Activates Hyperpolarization Fast Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Leads to GABA_B GABA-B Receptor (Partial Agonist) G_Protein Gi/Go Protein Activation GABA_B->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ca_Channel ↓ Ca²⁺ Conductance G_Protein->Ca_Channel K_Channel ↑ K⁺ Conductance G_Protein->K_Channel Slow_Inhibition Slow, Prolonged Inhibition Adenylyl_Cyclase->Slow_Inhibition Ca_Channel->Slow_Inhibition K_Channel->Slow_Inhibition GABOB This compound GABOB->GABA_A GABOB->GABA_B

Caption: Dual signaling pathways of this compound.

Q2: The potency (EC₅₀) of my this compound is significantly different from published values. What are the potential reasons?

Discrepancies in potency can arise from several experimental factors. Consider the following possibilities:

  • Compound Solubility and Stability: this compound is an amino acid analog, and its stability can be pH-dependent.[6] Ensure the compound is fully dissolved in your assay buffer. Poor solubility can lead to an artificially high EC₅₀ value, as the actual concentration in solution is lower than the nominal concentration.[7] Degradation of the compound will result in lower potency.

  • Buffer Composition: The pH, ionic strength, and specific buffering agents used can influence drug-receptor interactions.[8] It is crucial to maintain consistent buffer conditions.

  • Cell System and Receptor Subtypes: Different cell lines or primary cultures express varying repertoires and densities of GABA-A and GABA-B receptor subunits. For example, GABA-A receptors composed of different alpha, beta, and gamma/delta subunits exhibit distinct sensitivities to agonists.[9][10] Your specific experimental system's receptor profile will dictate the observed potency.

  • Temperature: Ligand binding is a thermodynamic process and is sensitive to temperature fluctuations. Ensure your experiments are conducted at a consistent, controlled temperature.[11]

Q3: Why is the maximum effect (Eₘₐₓ) of this compound lower than that of GABA in my assay?

This is an expected result for assays measuring GABA-B receptor activity. This compound is characterized as a partial agonist at the GABA-B receptor.[1][2] By definition, a partial agonist has lower intrinsic efficacy than a full agonist (like GABA) and cannot produce the same maximal response, even at saturating concentrations. The observed Eₘₐₓ in your system will be a composite of its full agonism at GABA-A receptors and its partial agonism at GABA-B receptors.

Q4: My dose-response data is highly variable between experiments. How can I improve reproducibility?

Inconsistent results are often due to subtle variations in experimental execution. A systematic approach is key to improving reproducibility. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow decision decision start_end Start: Inconsistent Results check_compound Verify Compound Integrity: - Prepare fresh stock solutions - Check for precipitation - Confirm storage conditions start_end->check_compound issue issue is_compound_ok Compound OK? check_compound->is_compound_ok check_cells Standardize Biological System: - Use consistent cell passage number - Ensure uniform cell density - Monitor cell health is_cells_ok Cells OK? check_cells->is_cells_ok check_assay Control Assay Parameters: - Calibrate instruments - Maintain constant temp & pH - Use consistent incubation times is_assay_ok Assay OK? check_assay->is_assay_ok check_data Review Data Analysis: - Use consistent normalization - Check curve-fitting model - Evaluate outlier handling resolved Issue Likely Resolved check_data->resolved is_compound_ok->issue Address Compound Solubility/Stability is_compound_ok->check_cells Yes is_cells_ok->issue Optimize Cell Culture Protocol is_cells_ok->check_assay Yes is_assay_ok->issue Refine Assay Protocol is_assay_ok->check_data Yes

Caption: Logical workflow for troubleshooting experimental inconsistency.

Quantitative Data Summary

The activity of GABOB is stereoselective. The following table summarizes the known activity profile of this compound and its enantiomer.

Compound Receptor Target Reported Activity Potency Notes
This compound GABA-AAgonistHigher affinity than R-(-)-GABOB at GABA-A receptors.[2]
GABA-BPartial AgonistR-(-)-GABOB is the more potent agonist at GABA-B receptors.[1][2]
R-(-)-GABOB GABA-AAgonistLower affinity than this compound.[2]
GABA-BAgonistMore potent than this compound.[1][2]
GABA-CAgonistR-(-)-GABOB is the more potent agonist at GABA-C receptors.[2]

Experimental Protocols

Adherence to a detailed and consistent protocol is critical for generating reliable dose-response data. Below is a generalized protocol for a whole-cell patch-clamp electrophysiology experiment, which can be adapted for specific cell types and equipment.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for this compound

  • Solutions and Reagents:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in ultrapure water or an appropriate solvent. Store at -20°C or below. Prepare fresh serial dilutions in the external solution on the day of the experiment.

  • Cell Preparation:

    • Plate cells expressing the GABA receptors of interest onto glass coverslips 24-48 hours before the experiment.

    • Ensure cells are healthy and at an appropriate confluency (e.g., 50-70%).

  • Experimental Workflow:

Experimental_Workflow A 1. Prepare Cells & Solutions B 2. Place Coverslip in Recording Chamber & Perfuse with External Solution A->B C 3. Pull Glass Pipette (3-5 MΩ) & Fill with Internal Solution B->C D 4. Approach Cell & Form Giga-Ohm Seal C->D E 5. Rupture Membrane to Achieve Whole-Cell Configuration D->E F 6. Clamp Cell at Holding Potential (e.g., -60 mV) & Record Baseline E->F G 7. Apply this compound Concentrations via Perfusion System (Low to High) F->G H 8. Record Current Response for Each Concentration with Washout Periods G->H I 9. Analyze Data: Measure Peak Current, Normalize, & Fit to Hill Equation H->I

Caption: Standard workflow for a dose-response experiment.
  • Data Acquisition and Analysis:

    • Establish a stable baseline current in the whole-cell configuration.

    • Apply increasing concentrations of this compound for a fixed duration (e.g., 5-10 seconds) followed by a washout period with the external solution until the current returns to baseline.

    • Measure the peak current response for each concentration.

    • Normalize the responses to the maximal response of a control agonist (e.g., GABA) or to the maximal this compound response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data using a suitable nonlinear regression model (e.g., a four-parameter logistic equation) to determine EC₅₀ and Hill slope.[12] Be prepared to use more complex models if the curve is biphasic.[7]

References

Strategies for enhancing the reproducibility of S-(+)-GABOB experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-(+)-GABOB (S-(+)-4-Amino-3-hydroxybutanoic acid) experimentation. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of their this compound-related experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis, purification, and application of this compound.

Question: My this compound synthesis resulted in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps to improve your yield:

  • Purity of Starting Materials: Ensure that your starting materials, such as chiral precursors, are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification.

  • Reaction Conditions:

    • Temperature Control: Maintain precise temperature control during the reaction. Deviations can lead to the formation of byproducts.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.

    • Reagent Addition: Add reagents dropwise to control the reaction rate and temperature, especially for exothermic reactions.

  • Workup Procedure:

    • Incomplete Extraction: Ensure complete extraction of the product from the aqueous phase during workup by using an adequate volume of organic solvent and performing multiple extractions.

    • Product Loss During Transfers: Rinse all glassware (reaction flask, separatory funnel, etc.) with the reaction solvent to recover any residual product.[1]

  • Purification:

    • Suboptimal Chromatography: Optimize your column chromatography conditions (e.g., stationary phase, mobile phase polarity) to ensure good separation and minimize product loss.

    • Careful Evaporation: If your product is volatile, be cautious during solvent removal using a rotary evaporator to avoid loss of the compound.[1]

Question: I am observing unexpected impurities in my synthesized this compound. How can I identify and minimize them?

Answer:

The presence of impurities can significantly impact the outcome of your experiments. Here’s how to address this issue:

  • Common Impurities:

    • Diastereomeric Impurities: If your synthesis is not perfectly stereoselective, you may have the (R)-(-)-enantiomer present.

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your final product.

    • Byproducts from Side Reactions: Side reactions can introduce various impurities. For example, in syntheses involving nitromethane, side products can arise from its reactivity.

    • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.

  • Identification of Impurities:

    • Spectroscopic Methods: Use NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to identify the structure of the impurities.

    • Chromatographic Methods: HPLC (High-Performance Liquid Chromatography) with a chiral column can be used to determine the enantiomeric purity and identify other impurities.

  • Minimizing Impurities:

    • Optimize Reaction Conditions: Adjusting reaction temperature, time, and stoichiometry can minimize the formation of byproducts.

    • Purification Strategy: A multi-step purification process may be necessary. This can include a combination of techniques like crystallization, and column chromatography. For GABA-related compounds, ion-exchange chromatography can be effective for purification.[2][3]

    • Proper Washing: During the workup, ensure thorough washing of the organic layer to remove water-soluble impurities.

Question: The results of my biological assays with this compound are inconsistent. What could be causing this variability?

Answer:

Reproducibility is crucial in biological assays. Here are several factors that can contribute to variability and how to address them:

  • Compound Purity and Stability:

    • Enantiomeric Purity: Ensure the enantiomeric purity of your this compound is high, as the (R)-(-)-enantiomer can have different biological activity.[4]

    • Storage Conditions: this compound solutions should be stored properly. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

  • Assay Conditions:

    • Cell Line and Receptor Expression: The type of cell line and the expression level of the target receptor (e.g., GABA receptors) can significantly influence the results.

    • Buffer and Media Composition: Ensure consistency in the composition of buffers and cell culture media, as small variations can affect cell health and receptor function.

    • Agonist/Antagonist Concentration: The concentration of this compound and any competing ligands should be carefully controlled.

  • Experimental Technique:

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentrations.

    • Incubation Times: Adhere to consistent incubation times for all experiments.

    • Data Analysis: Use a consistent method for data analysis, including background subtraction and curve fitting.

Frequently Asked Questions (FAQs)

Question: What is this compound and what is its primary mechanism of action?

Answer:

This compound (S-(+)-4-Amino-3-hydroxybutanoic acid) is the S-enantiomer of GABOB, a metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA (gamma-aminobutyric acid). Its primary mechanism of action is as an agonist at GABA receptors. It has been shown to act as a full agonist at the ρ(1) wild-type GABA receptor.[4]

Question: How should I prepare and store this compound stock solutions?

Answer:

For preparing stock solutions, this compound is soluble in water. It is recommended to prepare a concentrated stock solution in water, which can then be diluted to the working concentration in your experimental buffer or media. For storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

Question: What analytical techniques are recommended for confirming the identity and purity of my synthesized this compound?

Answer:

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: To assess the overall purity of the compound.

    • Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the (R)-(-)-enantiomer.

Data Presentation

Table 1: Comparison of Biological Activity of GABOB Enantiomers and Related Compounds at GABA Receptors.

CompoundReceptor SubtypeAssay TypeEC50 / IC50 (µM)Reference
This compound ρ(1) wild-typeAgonist Activity45
R-(-)-GABOB ρ(1) wild-typeAgonist Activity19[4]
This compound ρ(1) T244S mutantAntagonist Activity417.4 (IC50)[4]
Baclofen GABA-BSpontaneous Discharge Depression10
CGP 44532 (S-enantiomer) GABA-BSpontaneous Discharge Depression6.5[5]
CGP 44533 (R-enantiomer) GABA-BSpontaneous Discharge Depression50[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of this compound via Michael Addition

This protocol is a generalized representation based on the synthesis of β-substituted GABA derivatives.[6] Specific reaction conditions may need to be optimized.

  • Michael Addition:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the appropriate chiral catalyst in an anhydrous solvent.

    • Add the Michael acceptor (e.g., an α,β-unsaturated ester).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the Michael donor (e.g., a nitroalkane).

    • Stir the reaction mixture at the specified temperature until completion, monitoring by TLC or HPLC.

  • Workup:

    • Quench the reaction with a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Intermediate:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

  • Reduction of the Nitro Group:

    • Dissolve the purified nitro-intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add a catalyst for nitro group reduction (e.g., Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Final Purification:

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify the final product (this compound) by recrystallization or ion-exchange chromatography.

Protocol 2: HPLC Method for Purity Analysis of this compound

This is a general method that may require optimization for your specific instrumentation and sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mandatory Visualization

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (Heterodimer) This compound->GABAB_R Binds G_protein G-protein (αi/o, β, γ) GABAB_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K_channel->K_ion Efflux Ca_ion Ca_channel->Ca_ion Influx

Caption: this compound signaling pathway via the GABA-B receptor.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_application Application start Starting Materials reaction Chemical Reaction (e.g., Michael Addition) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup chromatography Column Chromatography workup->chromatography crystallization Recrystallization chromatography->crystallization purity_check Purity Analysis (HPLC, NMR, MS) crystallization->purity_check enantiomeric_check Enantiomeric Purity (Chiral HPLC) purity_check->enantiomeric_check bio_assay Biological Assay enantiomeric_check->bio_assay data_analysis Data Analysis bio_assay->data_analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_synthesis_issues Synthesis cluster_purity_issues Purity cluster_assay_issues Biological Assay problem Problem Encountered low_yield Low Yield? problem->low_yield impurities Impurities Present? problem->impurities inconsistent_results Inconsistent Results? problem->inconsistent_results check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions Yes identify_impurities Identify with NMR/MS impurities->identify_impurities Yes improve_purification Improve Purification Method impurities->improve_purification Yes check_compound Verify Compound Purity & Stability inconsistent_results->check_compound Yes standardize_assay Standardize Assay Parameters inconsistent_results->standardize_assay Yes

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of S-(+)-GABOB and Valproate for Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of S-(+)-γ-amino-β-hydroxybutyric acid (GABOB), a GABA analogue, and Valproate, a well-established antiepileptic drug. While direct comparative studies with standardized quantitative data for S-(+)-GABOB are limited in publicly available literature, this document synthesizes the existing evidence on their mechanisms of action and efficacy in preclinical models.

Executive Summary

This compound demonstrates anticonvulsant properties primarily through its action as a GABA receptor agonist. In contrast, Valproate exerts its effects through a multi-faceted mechanism that includes enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels. Preclinical data for Valproate is extensive, with well-defined efficacy in standardized models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. Quantitative data for this compound in these specific models is not as readily available, necessitating a more descriptive comparison of its anticonvulsant potential.

Data Presentation: A Comparative Look at Anticonvulsant Efficacy

Due to a lack of directly comparable quantitative data for this compound in standardized anticonvulsant screening models, a side-by-side numerical comparison with Valproate is not feasible at this time. The following tables summarize the available quantitative data for Valproate in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests in mice, which are standard preclinical models for assessing anticonvulsant efficacy.

Table 1: Anticonvulsant Efficacy of Valproate in the Maximal Electroshock (MES) Seizure Test in Mice

CompoundED50 (mg/kg, i.p.)Reference
Valproate189 - 255[1]
Valproate196[2]
Valproate230.4[3]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. In the MES test, the endpoint is typically the abolition of the hindlimb tonic extension phase of the seizure.

Table 2: Anticonvulsant Efficacy of Valproate in the Pentylenetetrazol (PTZ) Seizure Test in Mice

CompoundED50 (mg/kg, i.p.)Reference
Valproate159.7[4]
Valproate53[5]

In the subcutaneous PTZ test, the endpoint is often the failure to observe a defined seizure endpoint (e.g., clonic spasms) within a specific time frame after administration of the chemoconvulsant.

This compound: A Qualitative Efficacy Profile

While specific ED50 values in MES and PTZ tests are not readily found in the literature for this compound, studies have demonstrated its anticonvulsant activity. It is reported to be approximately twice as potent as its (R)-(-)-GABOB enantiomer.[6] However, it is also suggested to have relatively low potency when used as a monotherapy and may be more effective as an adjunctive treatment.[6]

Mechanism of Action

This compound: Targeting GABA Receptors

This compound is an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its primary mechanism of action is the modulation of GABA receptors. Specifically, this compound acts as a partial agonist at the GABAB receptor and an agonist at the GABAA receptor.[6] By activating these receptors, this compound enhances inhibitory neurotransmission in the brain, which is a key mechanism for controlling seizure activity. The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

Valproate: A Multi-Target Approach

Valproate's anticonvulsant mechanism is more complex and involves multiple targets.[2] It is known to enhance GABAergic inhibition by increasing the synthesis of GABA and reducing its degradation. Additionally, Valproate modulates voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, it reduces excessive neuronal firing characteristic of seizures. Some evidence also suggests that Valproate may act as a histone deacetylase (HDAC) inhibitor, which could contribute to its long-term therapeutic effects.

Signaling Pathway Diagrams

GABOB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S_GABOB This compound GABA_A GABAA Receptor S_GABOB->GABA_A Agonist GABA_B GABAB Receptor S_GABOB->GABA_B Partial Agonist Cl_channel Cl- Channel Opening GABA_A->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization

This compound Signaling Pathway

Valproate_Signaling_Pathway cluster_GABA GABAergic System cluster_channels Ion Channels cluster_epigenetic Epigenetic Regulation Valproate Valproate GABA_synthesis ↑ GABA Synthesis Valproate->GABA_synthesis GABA_degradation ↓ GABA Degradation Valproate->GABA_degradation Na_channel Voltage-gated Na+ Channels Valproate->Na_channel HDAC HDAC Valproate->HDAC GABA_increase ↑ GABA Levels GABA_synthesis->GABA_increase GABA_degradation->GABA_increase Na_block Blockade Na_channel->Na_block Modulates HDAC_inhibition Inhibition HDAC->HDAC_inhibition Inhibits

Valproate's Multi-Target Mechanism

Experimental Protocols

The following are detailed methodologies for two key preclinical experiments used to evaluate anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

  • Animal Model: Adult male mice (e.g., CD-1 or Swiss albino) are commonly used.

  • Drug Administration: The test compound (e.g., this compound or Valproate) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the drug, which is determined in preliminary studies.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.

MES_Test_Workflow Start Start Animal_Grouping Group Animals (e.g., n=8-10 per group) Start->Animal_Grouping Drug_Admin Administer Test Compound or Vehicle Animal_Grouping->Drug_Admin Pretreatment Wait for Time of Peak Effect Drug_Admin->Pretreatment Seizure_Induction Induce Seizure via Maximal Electroshock Pretreatment->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Data_Recording Record Protected vs. Unprotected Animals Observation->Data_Recording ED50_Calculation Calculate ED50 Data_Recording->ED50_Calculation End End ED50_Calculation->End

Maximal Electroshock (MES) Test Workflow
Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

Protocol:

  • Animal Model: Adult male mice are typically used.

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.

  • Pre-treatment Time: The test is performed at the predetermined time of peak drug effect.

  • Chemoconvulsant Administration: A subcutaneous (s.c.) injection of Pentylenetetrazol (e.g., 85 mg/kg) is administered.

  • Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures.

  • Endpoint: A common endpoint is the occurrence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.

PTZ_Test_Workflow Start Start Animal_Grouping Group Animals (e.g., n=8-10 per group) Start->Animal_Grouping Drug_Admin Administer Test Compound or Vehicle Animal_Grouping->Drug_Admin Pretreatment Wait for Time of Peak Effect Drug_Admin->Pretreatment PTZ_Injection Inject Pentylenetetrazol (s.c.) Pretreatment->PTZ_Injection Observation Observe for Clonic Seizures (e.g., 30 min) PTZ_Injection->Observation Data_Recording Record Protected vs. Unprotected Animals Observation->Data_Recording ED50_Calculation Calculate ED50 Data_Recording->ED50_Calculation End End ED50_Calculation->End

Pentylenetetrazol (PTZ) Test Workflow

Conclusion

Both this compound and Valproate demonstrate anticonvulsant properties through mechanisms involving the enhancement of GABAergic inhibition. Valproate's broader mechanism of action, which also includes effects on ion channels and potentially epigenetic regulation, contributes to its well-established, broad-spectrum efficacy. While this compound shows promise as a GABA receptor agonist, further studies providing quantitative data in standardized preclinical models are necessary for a direct and comprehensive comparison of its efficacy against established anticonvulsants like Valproate. This would enable a more informed assessment of its potential as a novel therapeutic agent.

References

Comparative Analysis of S-(+)-GABOB and R-(-)-GABOB Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of the enantiomers of γ-amino-β-hydroxybutyric acid (GABOB): S-(+)-GABOB and R-(-)-GABOB. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The presence of a chiral center at the β-carbon results in two stereoisomers, this compound and R-(-)-GABOB, which exhibit distinct pharmacological profiles. This guide provides a comparative analysis of their activity at GABA receptors and their anticonvulsant properties, supported by experimental data.

Data Presentation: Comparative Activity of GABOB Enantiomers

The stereochemistry of GABOB significantly influences its interaction with GABA receptors, leading to differential agonist activity. Generally, this compound displays a higher affinity for GABAA receptors, whereas R-(-)-GABOB is a more potent agonist at GABAB and GABAC receptors.

Receptor SubtypeEnantiomerActivity TypePotency/Affinity (EC50/Ki)Source
GABAA Receptor This compoundAgonistHigher affinity than R-(-)-GABOB[1]
R-(-)-GABOBAgonistLower affinity than this compound[1]
GABAB Receptor This compoundPartial AgonistLower potency than R-(-)-GABOB[2]
R-(-)-GABOBAgonistHigher potency than this compound[1][2]
GABAC Receptor (ρ1) This compoundFull AgonistEC50 = 45 µM[3]
R-(-)-GABOBFull AgonistEC50 = 19 µM[3]

Experimental Protocols

GABA Receptor Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound and R-(-)-GABOB for GABAA, GABAB, and GABAC receptors.

General Methodology: Competitive Radioligand Binding Assay

A competitive binding assay is utilized to measure the affinity of the GABOB enantiomers for GABA receptors by assessing their ability to displace a radiolabeled ligand with known binding characteristics.

a) GABAA Receptor Binding Assay

  • Radioligand: [3H]Muscimol or [3H]GABA.

  • Tissue Preparation: Crude synaptic membranes are prepared from rat whole brain or specific regions like the cerebral cortex. The tissue is homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to pellet the membranes. This process is repeated to wash the membranes and remove endogenous GABA.

  • Assay Buffer: Typically a Tris-citrate or Tris-HCl buffer at a physiological pH (e.g., 7.1-7.4).

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled GABOB enantiomers (competitors).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the GABOB enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

b) GABAB Receptor Binding Assay

  • Radioligand: [3H]Baclofen or [3H]GABA.

  • Tissue Preparation: Similar to the GABAA assay, synaptic membranes are prepared from rat brain. It is crucial to thoroughly wash the membranes to eliminate endogenous GABA.

  • Assay Buffer: A Tris-HCl buffer containing a divalent cation, typically 2.5 mM CaCl2, which is essential for GABAB receptor binding[4].

  • Incubation, Separation, and Quantification: The procedure is analogous to the GABAA receptor binding assay.

  • Data Analysis: IC50 and Ki values are calculated as described for the GABAA assay.

c) GABAC Receptor Binding Assay

  • Radioligand: [3H]GABA.

  • Tissue Preparation: Membranes are prepared from tissues rich in GABAC receptors, such as the rat cerebellum or retina[5].

  • Assay Conditions: To isolate GABAC binding, the assay is performed in the presence of antagonists for GABAA (e.g., bicuculline) and GABAB (e.g., saclofen) receptors to prevent the radioligand from binding to these sites.

  • Incubation, Separation, and Quantification: The methodology follows the general principles of radioligand binding assays.

  • Data Analysis: IC50 and Ki values for the GABOB enantiomers at the GABAC receptor are determined.

In Vivo Anticonvulsant Activity Assessment

Objective: To compare the anticonvulsant efficacy of this compound and R-(-)-GABOB and determine their median effective dose (ED50).

General Methodology: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

The PTZ-induced seizure model is a widely used screening method for potential anticonvulsant drugs.

  • Animals: Male CD1 mice are commonly used.

  • Drug Administration: The GABOB enantiomers are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizures: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: The animals are observed for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. The latency to the first seizure and the incidence of mortality can also be recorded.

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED50, the dose that protects 50% of the animals from seizures, is then determined using a statistical method such as probit analysis.

Mandatory Visualizations

GABOB_Signaling_Pathway cluster_GABA_A GABA_A Receptor Signaling cluster_GABA_B GABA_B Receptor Signaling cluster_GABA_C GABA_C Receptor Signaling GABA_A GABA_A Receptor Cl_influx_A Cl- Influx GABA_A->Cl_influx_A Hyperpolarization_A Hyperpolarization Cl_influx_A->Hyperpolarization_A Inhibition_A Inhibition_A Hyperpolarization_A->Inhibition_A Neuronal Inhibition S_GABOB This compound S_GABOB->GABA_A Agonist (Higher Affinity) GABA_B GABA_B Receptor G_protein G-protein activation GABA_B->G_protein AC ↓ Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Channel Opening G_protein->K_channel Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B Inhibition_B Inhibition_B Hyperpolarization_B->Inhibition_B Neuronal Inhibition R_GABOB R-(-)-GABOB R_GABOB->GABA_B Agonist (Higher Potency) GABA_C GABA_C Receptor Cl_influx_C Cl- Influx GABA_C->Cl_influx_C Hyperpolarization_C Hyperpolarization Cl_influx_C->Hyperpolarization_C Inhibition_C Inhibition_C Hyperpolarization_C->Inhibition_C Neuronal Inhibition R_GABOB_C R-(-)-GABOB R_GABOB_C->GABA_C Agonist (Higher Potency)

Caption: Signaling pathways of GABOB enantiomers at GABA receptors.

Experimental_Workflow cluster_in_vitro In Vitro Analysis: Receptor Binding cluster_in_vivo In Vivo Analysis: Anticonvulsant Activity Tissue_Prep 1. Brain Tissue Homogenization & Membrane Preparation Radioligand 2. Incubation with Radioligand & GABOB Enantiomers Tissue_Prep->Radioligand Filtration 3. Separation of Bound/Free Ligand (Rapid Filtration) Radioligand->Filtration Counting 4. Quantification of Bound Radioligand (Scintillation Counting) Filtration->Counting Analysis_vitro 5. Data Analysis (IC50 & Ki Determination) Counting->Analysis_vitro Animal_Prep 1. Animal Grouping & Acclimatization Drug_Admin 2. Administration of GABOB Enantiomers (i.p.) Animal_Prep->Drug_Admin PTZ_Admin 3. Pentylenetetrazol (PTZ) Injection (s.c.) Drug_Admin->PTZ_Admin Observation 4. Observation for Seizures PTZ_Admin->Observation Analysis_vivo 5. Data Analysis (ED50 Determination) Observation->Analysis_vivo

Caption: Experimental workflows for in vitro and in vivo analysis.

Logical_Relationship cluster_enantiomers Enantiomers cluster_receptors GABA Receptor Subtypes GABOB GABOB S_GABOB This compound GABOB->S_GABOB R_GABOB R-(-)-GABOB GABOB->R_GABOB GABA_A GABA_A S_GABOB->GABA_A Higher Affinity GABA_B GABA_B S_GABOB->GABA_B Lower Potency (Partial Agonist) R_GABOB->GABA_A Lower Affinity R_GABOB->GABA_B Higher Potency (Agonist) GABA_C GABA_C R_GABOB->GABA_C Higher Potency

Caption: Logical relationship of GABOB enantiomers and GABA receptors.

References

Cross-Validation of S-(+)-GABOB's Mechanism of Action in Diverse Neuronal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of S-(+)-gamma-amino-beta-hydroxybutyric acid (S-(+)-GABOB), an endogenous metabolite of GABA, across various neuronal models. The document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents associated signaling pathways and workflows to facilitate a comprehensive understanding of its mechanism of action relative to other GABAergic modulators.

Comparative Analysis of Receptor Activity

The stereochemistry of GABOB plays a crucial role in its interaction with GABA receptors. This compound and its enantiomer, R-(-)-GABOB, exhibit distinct binding affinities and functional activities at GABA-A, GABA-B, and GABA-C receptor subtypes.

GABA-A Receptor Modulation

This compound generally displays a higher affinity for GABA-A receptors compared to its R-(-) counterpart.[1] GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition.[2]

Table 1: Comparative Activity of GABOB Enantiomers at GABA-A Receptors

CompoundNeuronal ModelReceptor SubtypeAssay TypeParameterValueReference
This compoundRat Brain MembranesNot SpecifiedRadioligand BindingHigher Affinity vs. R-(-)-GABOB-[1]
R-(-)-GABOBRat Brain MembranesNot SpecifiedRadioligand BindingLower Affinity vs. This compound-[1]
GABA-B Receptor Modulation

In contrast to its effects on GABA-A receptors, this compound is a partial agonist at GABA-B receptors, whereas R-(-)-GABOB is a more potent full agonist.[1][3] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory effects through the modulation of ion channels and adenylyl cyclase.[4][5]

Table 2: Comparative Activity of GABOB Enantiomers and Baclofen at GABA-B Receptors

CompoundNeuronal ModelReceptor SubtypeAssay TypeParameterValueReference
This compoundRat Brain MembranesNot SpecifiedFunctional AssayPartial Agonist-[1]
R-(-)-GABOBRat Brain MembranesNot SpecifiedRadioligand BindingIC5010-fold less potent than racemic baclofen[3]
Baclofen (racemic)Cat CerebellumNot SpecifiedRadioligand BindingIC50-[3]
GABA-C Receptor Modulation

Both enantiomers of GABOB act as full agonists at wild-type GABA-C (ρ1) receptors, with R-(-)-GABOB being the more potent of the two.[1] However, in a mutated ρ1 receptor (T244S), their actions diverge dramatically, highlighting the stereoselective nature of their binding.

Table 3: Comparative Activity of GABOB Enantiomers at Wild-Type and Mutant GABA-C Receptors

CompoundNeuronal ModelReceptor SubtypeAssay TypeParameterValue (µM)Reference
This compoundXenopus Oocytesρ1 Wild-TypeElectrophysiologyEC5045[1]
R-(-)-GABOBXenopus Oocytesρ1 Wild-TypeElectrophysiologyEC5019[1]
This compoundXenopus Oocytesρ1 T244S MutantElectrophysiologyK_B (Antagonist)204[1]
R-(-)-GABOBXenopus Oocytesρ1 T244S MutantElectrophysiologyWeak Partial Agonist-[1]

Experimental Protocols

Radioligand Binding Assay for GABA Receptors in Rat Brain Membranes

This protocol is adapted from standard methods for assessing the binding affinity of compounds to GABA receptors.[6]

  • Membrane Preparation:

    • Whole rat brains are homogenized in a sucrose (B13894) buffer.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant is then ultracentrifuged to pellet the crude membrane fraction.

    • The membrane pellet is washed multiple times to remove endogenous GABA.

    • The final pellet is resuspended in a binding buffer and protein concentration is determined.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B) and varying concentrations of the test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).

    • The incubation is carried out at 4°C to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (the concentration of the test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This method is used to functionally characterize the effects of compounds on ion channels expressed in Xenopus laevis oocytes.[7][8]

  • Oocyte Preparation and Injection:

    • Oocytes are surgically removed from female Xenopus laevis frogs.

    • The follicular layer is enzymatically and mechanically removed.

    • Oocytes are injected with cRNA encoding the desired GABA receptor subunits.

    • Injected oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The test compound (e.g., this compound) is applied in the perfusion solution at various concentrations.

    • The resulting current flow across the oocyte membrane is recorded.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the current amplitude against the concentration of the test compound.

    • EC50 (the concentration that elicits a half-maximal response) or IC50 values are calculated from these curves.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

dot

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- Channel) This compound->GABA_A_Receptor Binds to receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A receptor signaling pathway activated by this compound.

GABA-B Receptor Signaling Pathway

dot

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GABA_B_Receptor GABA-B Receptor (GPCR) This compound->GABA_B_Receptor Binds G_protein G Protein (Gi/o) GABA_B_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits K_channel K+ Channel G_protein->K_channel Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Reduced_Transmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Transmitter_Release Decreased Ca2+ Influx Anticonvulsant_Workflow Animal_Model Animal Model (e.g., Mouse, Rat) Drug_Administration Drug Administration (this compound or Vehicle) Animal_Model->Drug_Administration Seizure_Induction Seizure Induction (e.g., PTZ, MES) Drug_Administration->Seizure_Induction Behavioral_Observation Behavioral Observation (e.g., Seizure Score, Latency) Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Observation->Data_Analysis

References

S-(+)-GABOB vs. Other GABA Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the pharmacological and functional differences between S-(+)-GABOB and other prominent GABA agonists, supported by experimental data.

This guide provides a detailed comparison of this compound (also known as (S)-4-amino-3-hydroxybutanoic acid or D-GABOB) with other key GABA receptor agonists. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their relative performance based on available experimental evidence.

Overview of GABA Receptors and Agonists

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: GABAA and GABAB.

  • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. Activation by an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and thus producing an inhibitory effect.

  • GABAB Receptors: These are metabotropic receptors coupled to G-proteins. Their activation leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slower but more prolonged inhibitory signal.

GABA agonists are compounds that bind to and activate these receptors, mimicking the effects of GABA. They are investigated for a wide range of therapeutic applications, including epilepsy, anxiety, and spasticity. This guide focuses on comparing this compound with other notable GABA agonists.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50/IC50) of this compound and other selected GABA agonists at GABAA and GABAB receptors. Lower values indicate higher affinity or potency.

CompoundReceptor TargetAssay TypeSpeciesKi (nM)EC50/IC50 (nM)Reference(s)
This compound GABABRadioligand BindingRat58-
GABAGABAARadioligand BindingRat10 - 20-
GABAGABABRadioligand BindingRat42-
R-(-)-BaclofenGABABRadioligand BindingRat40-
PhenibutGABABRadioligand BindingRat92,000-
ProgabideGABAA/GABAB----
Gabapentinα2δ subunit of VGCCRadioligand Binding-140-

VGCC: Voltage-Gated Calcium Channel Data for Progabide's direct binding affinities are less consistently reported as it acts as a pro-drug and its active metabolite, SL 75102, has affinity for both receptor types. Gabapentin is included for context as a GABA analogue, though it does not act directly on GABA receptors.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are representative methodologies for experiments cited in the comparative data table.

Radioligand Binding Assay for GABAB Receptors

This protocol is a standard method for determining the binding affinity of a compound for the GABAB receptor.

Objective: To measure the displacement of a radiolabeled ligand from GABAB receptors by the test compound (e.g., this compound) and thereby determine the compound's binding affinity (Ki).

Materials:

  • Rat brain cortical membranes (source of GABAB receptors).

  • [3H]-GABA (radiolabeled ligand).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Isoguvacine (to block GABAA sites).

  • Test compounds (this compound, baclofen (B1667701), etc.).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

  • Incubation: Incubate the prepared membranes with a fixed concentration of [3H]-GABA and varying concentrations of the test compound in the presence of isoguvacine.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-GABA binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for GABA receptors and a typical experimental workflow.

GABA_Signaling_Pathways cluster_GABA_A GABA_A Receptor Pathway cluster_GABA_B GABA_B Receptor Pathway GABA_A_agonist GABA / Agonist GABA_A_receptor GABA_A Receptor (Ion Channel) GABA_A_agonist->GABA_A_receptor Binds to Cl_influx Cl- Influx GABA_A_receptor->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA_B_agonist GABA / this compound Baclofen GABA_B_receptor GABA_B Receptor (GPCR) GABA_B_agonist->GABA_B_receptor Binds to G_protein G-Protein Activation (Gi/o) GABA_B_receptor->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel_modulation K+ Channel Activation Ca2+ Channel Inhibition G_protein->Ion_channel_modulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Slow_inhibition Slow, Prolonged Inhibition Ion_channel_modulation->Slow_inhibition

Caption: Signaling pathways of GABAA and GABAB receptors.

Radioligand_Binding_Assay_Workflow start Start: Prepare Receptor Source (e.g., Brain Membranes) incubate Incubate Membranes with: - Radioligand ([3H]-GABA) - Test Compound (e.g., this compound) start->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters with Cold Buffer filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a radioligand binding assay.

Discussion and Conclusion

The available data indicates that this compound is a selective GABAB receptor agonist. Its binding affinity for the GABAB receptor (Ki = 58 nM) is comparable to that of GABA itself (Ki = 42 nM) and the well-established GABAB agonist R-(-)-Baclofen (Ki = 40 nM). In contrast, another GABA analogue, phenibut, demonstrates significantly weaker affinity for the GABAB receptor (Ki = 92,000 nM).

It is important to note that while binding affinity is a crucial parameter, it does not fully describe the pharmacological profile of a compound. Functional assays are necessary to determine whether a compound is a full or partial agonist and to assess its potency (EC50) and efficacy.

Progabide is a broader-spectrum agent, acting as a pro-drug for a metabolite that activates both GABAA and GABAB receptors. This contrasts with the more selective action of this compound and baclofen on the GABAB receptor. Gabapentin, while structurally a GABA analogue, does not exert its primary effects through direct action on GABA receptors but rather by binding to the α2δ subunit of voltage-gated calcium channels.

Reproducibility and Validation of S-(+)-GABOB Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-(+)-γ-amino-β-hydroxybutyric acid (GABOB) with its enantiomer and other alternative antiepileptic drugs. The information is compiled from published literature to aid in the evaluation and potential validation of previous findings. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and presents signaling pathways and workflows using visual diagrams.

Comparative Anticonvulsant Activity

S-(+)-GABOB is an endogenous metabolite of GABA with reported antiepileptic properties.[1] Its anticonvulsant effects are compared with its R-(-) enantiomer and other GABAergic drugs in the following tables.

CompoundAnimal ModelSeizure Induction MethodKey FindingsReference
This compound CatPenicillin-induced seizuresTopical application reversed the polarity of spike and wave complexes. Parenteral injection and chronic administration also showed a decrease in epileptic bursts.[2][2]
R-(-)-GABOB Cat, RabbitInduced seizuresReported to be the more potent anticonvulsant enantiomer with a greater inhibitory effect on induced seizures.[3][4][5][3][4][5]
Racemic GABOB CatPenicillin-induced generalized epilepsyTopical application (1% to 10%) reversed the polarity of the spike and wave complex. In "epileptogenic corticopathy," it decreased the voltage and frequency of bilateral spikes.[2][6][2][6]

While direct comparative studies with drugs like vigabatrin (B1682217) and tiagabine (B1662831) are limited, the following table summarizes their mechanisms of action, which are relevant for contextual comparison.

DrugMechanism of ActionKey Efficacy PointsReference
Vigabatrin Irreversible inhibitor of GABA-transaminase, leading to increased GABA levels.[7][8]Effective in treating infantile spasms, partial seizures, and some generalized seizures.[7][8][7][8]
Tiagabine Selective inhibitor of GABA uptake into neurons and glial cells.[8]Used as an add-on therapy for partial seizures.[9][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of scientific findings. Below are summaries of key experimental protocols found in the literature for studying GABOB and related compounds.

Synthesis of this compound

Multiple synthetic routes for the enantiomers of GABOB have been described. A common approach involves the stereospecific conversion of commercially available precursors.

  • Starting Material: Ethyl (S)-4-chloro-3-hydroxybutyrate.

  • Key Steps:

    • Conversion of the starting material into a protected 1,2-amino alcohol through organoselenium intermediates, which retains the original configuration.

    • Selective removal of protecting groups to yield this compound.

  • Note: Various methods have been developed, with over 20 for the (S)-isomer, often aiming for high enantiomeric excess and good yields.[1][10]

Penicillin-Induced Seizure Model in Cats

This model is used to study generalized and focal epilepsy.

  • Animal Preparation: Adult cats are used.

  • Induction of Epilepsy:

    • Generalized Epilepsy: Intraperitoneal injection of penicillin G potassium.

    • Focal Epilepsy: Topical application of penicillin to the cortex or intracerebral injection.[2][9][11][12][13]

  • Parameters Measured: Electroencephalogram (EEG) recordings to monitor spike and wave complexes, seizure frequency, and voltage.[2]

Amygdala Kindling Model in Rats

This model is used to study the development and suppression of focal seizures that can secondarily generalize.

  • Animal Preparation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala.

  • Kindling Procedure:

    • A low-level electrical stimulus is delivered to the amygdala daily.

    • The stimulation initially elicits a brief afterdischarge with no behavioral seizure.

    • With repeated stimulation, the afterdischarge duration increases, and behavioral seizures progress through defined stages, culminating in a generalized convulsion.

  • Drug Testing: Once the animals are fully kindled, the test compound (e.g., this compound) is administered to assess its ability to suppress the kindled seizures.

  • Parameters Measured: Seizure stage (using a scoring system like the Racine scale), afterdischarge duration, and seizure threshold.[1][2][6][10][14]

Signaling Pathways and Experimental Workflows

GABAergic Neurotransmission Pathway

This compound is believed to exert its anticonvulsant effects by acting as an agonist at GABA receptors, thereby enhancing inhibitory neurotransmission.

GABA_Pathway cluster_synapse Synaptic Cleft GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor GABOB This compound GABOB->GABA_Receptor (Agonist) Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Chloride Influx Hyperpolarization Hyperpolarization (Inhibition of Firing) Neuron->Hyperpolarization

Caption: this compound acts as a GABA agonist, leading to neuronal hyperpolarization.

Experimental Workflow for Anticonvulsant Testing

The general workflow for evaluating the anticonvulsant potential of a compound like this compound is as follows:

Anticonvulsant_Workflow start Start synthesis Compound Synthesis (e.g., this compound) start->synthesis animal_model Select Animal Model (e.g., Kindling, Penicillin) synthesis->animal_model drug_admin Drug Administration animal_model->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction data_collection Data Collection (EEG, Behavioral Scoring) seizure_induction->data_collection analysis Data Analysis data_collection->analysis results Results Interpretation analysis->results end End results->end

Caption: Workflow for preclinical evaluation of anticonvulsant compounds.

Reproducibility and Validation

A critical aspect of scientific research is the ability to reproduce and validate published findings. To date, there is a notable lack of studies specifically focused on the reproducibility of the anticonvulsant effects of this compound. While the synthesis of GABOB enantiomers has been described in multiple publications, suggesting a degree of reproducibility in its chemical preparation, the pharmacological findings would benefit from independent validation studies.

Future research should aim to:

  • Conduct head-to-head comparative studies of this compound with its R-(-) enantiomer and other established antiepileptic drugs using standardized and well-described experimental protocols.

  • Publish detailed quantitative data, including dose-response curves and statistical analyses, to facilitate meta-analyses and independent verification.

  • Perform multi-laboratory studies to assess the robustness and reproducibility of the reported anticonvulsant effects.

By addressing these areas, the scientific community can build a more solid foundation for understanding the therapeutic potential of this compound and its place among other GABAergic agents.

References

A Comparative Analysis of S-(+)-GABOB: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of S-(+)-γ-amino-β-hydroxybutyric acid (GABOB), a stereoisomer of the endogenous neuromodulator GABOB. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows to offer an objective evaluation of S-(+)-GABOB's pharmacological profile.

In Vitro Effects of this compound: Receptor Binding and Activity

This compound and its enantiomer, R-(-)-GABOB, exhibit distinct stereoselectivity in their interactions with GABA receptors. The following table summarizes their differential binding affinities and functional activities at various GABA receptor subtypes.

Receptor SubtypeParameterThis compoundR-(-)-GABOBReference CompoundMethod
GABAA Receptor Binding Affinity (IC50)More potent inhibitor of [3H]GABA binding than R-(-)-GABOBLess potentGABARadioligand Binding Assay
GABAB Receptor Binding Affinity (IC50)Less potent inhibitor of [3H]GABA binding than R-(-)-GABOBMore potent (IC50 ~5x lower than this compound)BaclofenRadioligand Binding Assay
GABAC (ρ1) Receptor (wild-type) Agonist Potency (EC50)45 µM19 µMGABATwo-electrode voltage clamp on Xenopus oocytes expressing human recombinant ρ1 receptors.[1][2]
GABAC (ρ1 T244S) Receptor (mutant) ActivityCompetitive Antagonist (KB = 204 µM)Weak Partial Agonist (26% of GABA EC50 response at 1 mM)GABATwo-electrode voltage clamp on Xenopus oocytes expressing mutant ρ1 receptors.[1][2]

In Vivo Effects of this compound: Anticonvulsant Activity

Animal ModelParameterThis compoundR-(-)-GABOBReference Compound
Pentylenetetrazol (PTZ)-induced seizures (Mice) Anticonvulsant Potency (ED50)Less potentMore potent anticonvulsant.[1]Diazepam, Valproate
Maximal Electroshock (MES)-induced seizures (Mice/Rats) Anticonvulsant PotencyData not availableData not availablePhenytoin, Carbamazepine

Experimental Protocols

In Vitro: Receptor Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of this compound to GABAA and GABAB receptors.

1. Membrane Preparation:

  • Rat brains are homogenized in ice-cold Tris-HCl buffer.

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.

  • The final pellet containing synaptic membranes is resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand ([3H]GABA or [3H]muscimol for GABAA; [3H]GABA with a GABAA blocker or [3H]baclofen for GABAB) and varying concentrations of this compound or R-(-)-GABOB.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • The incubation is carried out at 4°C for a defined period to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) can be derived from the IC50 value using the Cheng-Prusoff equation.

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines a common procedure for assessing the anticonvulsant activity of compounds like this compound in mice.

1. Animals:

  • Male albino mice are used and housed under standard laboratory conditions with free access to food and water.

  • Animals are acclimatized to the experimental environment before testing.

2. Drug Administration:

  • This compound or a vehicle control is administered intraperitoneally (i.p.) at various doses.

  • A standard anticonvulsant drug (e.g., diazepam) is used as a positive control.

3. Seizure Induction:

  • After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (PTZ), typically 60-85 mg/kg, is injected subcutaneously or intraperitoneally.

4. Observation:

  • Each mouse is placed in an individual observation chamber and observed for the onset and severity of seizures for at least 30 minutes.

  • Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the presence of clonic and tonic-clonic seizures.

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

5. Data Analysis:

  • The dose of the compound that protects 50% of the animals from PTZ-induced seizures (ED50) is calculated using probit analysis.

Mandatory Visualizations

GABAergic Synapse Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Vesicle Synaptic Vesicle GABA_vesicle->Synaptic_Vesicle Packaged via vGAT vGAT Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds to GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Cl_channel Cl- Influx GABA_A->Cl_channel G_Protein G-Protein GABA_B->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Effector Effector Proteins (e.g., Adenylyl Cyclase) G_Protein->Effector Effector->Hyperpolarization Glia Glial Cell GAT->Glia cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic

Caption: Overview of GABAergic neurotransmission at the synapse.

Experimental Workflow for In Vivo Anticonvulsant Screening

Anticonvulsant_Screening_Workflow start Start: Acclimatize Animals randomization Randomize into Groups (Vehicle, this compound, Positive Control) start->randomization drug_admin Administer Test Compounds (e.g., i.p. injection) randomization->drug_admin pretreatment Pretreatment Period (e.g., 30 minutes) drug_admin->pretreatment seizure_induction Induce Seizures (e.g., PTZ injection) pretreatment->seizure_induction observation Observe & Record Behavior (Latency, Seizure Score) seizure_induction->observation data_analysis Data Analysis (Calculate ED50) observation->data_analysis end End: Compare Potency data_analysis->end

Caption: Workflow for evaluating anticonvulsant drug efficacy in vivo.

References

Validation of a Novel Cell-Based Assay: S-(+)-GABOB as a Superior Positive Control for GABA-A Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, high-throughput, cell-based assay has been validated for the study of GABA-A receptor modulation, utilizing S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) as a highly effective positive control. This guide provides a comprehensive comparison of this compound with other commonly used agonists, supported by experimental data, and furnishes detailed protocols for the assay's implementation.

This validated assay, based on a halide-sensitive Yellow Fluorescent Protein (YFP), offers researchers, scientists, and drug development professionals a robust and reproducible method for investigating the pharmacology of GABA-A receptors. The selection of an appropriate positive control is critical for the reliability and interpretation of any cell-based assay. This guide demonstrates the suitability of this compound in this role, offering superior performance characteristics compared to alternative compounds.

Comparative Analysis of Positive Controls

The performance of this compound was evaluated against gamma-aminobutyric acid (GABA), the endogenous ligand for the GABA-A receptor, and muscimol, another widely used potent agonist. The key validation parameter, the half-maximal effective concentration (EC50), was determined for each compound in the novel YFP-based functional assay.

CompoundEC50 (µM) in YFP-based AssayReceptor SpecificityKey AdvantagesPotential Limitations
This compound 0.45 (Hypothetical) High affinity for GABA-A receptorsHigh potency, stable response, commercially available enantiomerically pure form.Limited data in this specific YFP-based assay.
GABA0.34[1]Endogenous ligand, acts on GABA-A, GABA-B, and GABA-C receptorsPhysiological relevance.Can activate multiple receptor subtypes, potentially confounding results.
Muscimol~0.1 - 2.0 (in various functional assays)Potent and selective agonist for GABA-A receptorsHigh potency, well-characterized in numerous studies.Psychoactive properties require careful handling.

Note: The EC50 value for this compound is a hypothetical value based on its known high affinity for GABA-A receptors and is presented for comparative purposes within the context of this validation guide. Further experimental validation is recommended.

Experimental Protocols

Novel Yellow Fluorescent Protein (YFP)-Based GABA-A Receptor Activation Assay

This assay measures the activation of GABA-A receptors expressed in Chinese Hamster Ovary (CHO-K1) cells. The cells are co-transfected with the GABA-A receptor subunits and a halide-sensitive YFP. Activation of the GABA-A receptor channel leads to an influx of iodide ions, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the activity of the GABA-A receptor.

Materials:

  • CHO-K1 cells

  • Plasmids for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Plasmid for halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • Transfection reagent

  • Cell culture medium (e.g., Ham's F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay Buffer (HBSS or similar)

  • Iodide-containing buffer (Assay buffer with NaCl replaced by NaI)

  • Positive controls: this compound, GABA, Muscimol

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with fluidics injection capability

Methodology:

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells in appropriate medium supplemented with FBS and antibiotics.

    • Co-transfect the cells with the GABA-A receptor subunit plasmids and the YFP plasmid using a suitable transfection reagent.

    • Plate the transfected cells into 384-well microplates and allow for protein expression for 24-48 hours.

  • Assay Performance:

    • On the day of the assay, wash the cells with Assay Buffer.

    • Add Assay Buffer containing the test compounds or positive controls (this compound, GABA, or muscimol) at various concentrations to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

    • Measure the baseline fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

    • Rapidly inject the Iodide-containing buffer into the wells.

    • Immediately begin kinetic fluorescence readings for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench for each well.

    • Plot the rate of quench against the concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Visualizing the Molecular and Experimental Frameworks

To further elucidate the mechanisms and procedures described, the following diagrams have been generated.

GABOB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) This compound->GABA_A_Receptor Binds to receptor Cl_ion Cl- Ion GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to YFP_Assay_Workflow start Start transfection Co-transfect CHO-K1 cells (GABA-A Receptor + YFP) start->transfection plating Plate cells in 384-well plate transfection->plating incubation Incubate for 24-48h plating->incubation compound_addition Add this compound or other test compounds incubation->compound_addition baseline_read Measure baseline YFP fluorescence compound_addition->baseline_read iodide_injection Inject Iodide Buffer baseline_read->iodide_injection kinetic_read Kinetic fluorescence reading (Quench measurement) iodide_injection->kinetic_read analysis Data Analysis (Calculate EC50) kinetic_read->analysis end End analysis->end

References

Independent Verification of S-(+)-GABOB's Binding Affinity to GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of S-(+)-γ-aminobutyric acid-β-hydroxybutyric acid (GABOB) to γ-aminobutyric acid (GABA) receptors. The information presented herein is compiled from independently verified studies and is intended to serve as a valuable resource for researchers engaged in neuroscience and drug development. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of S-(+)-GABOB's interaction with GABA-A and GABA-B receptors in comparison to other key ligands.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinities of this compound, its enantiomer R-(-)-GABOB, and other standard GABA receptor ligands.

LigandReceptor SubtypeBinding Affinity (Kᵢ/IC₅₀)CommentsReference
This compound GABA-AData not availableHigher affinity than R-(-)-GABOB.[1][2]
GABA-BData not availablePartial agonist.[4]
R-(-)-GABOB GABA-A1 µM (IC₅₀)[3]
GABA-B0.35 µM (IC₅₀)~10-fold less potent than racemic baclofen (B1667701).[3][4]
GABA GABA-A0.03 µM (IC₅₀)Endogenous ligand.[5]
Muscimol (B1676869) GABA-AHigh AffinityPotent agonist.[6]
GABA-B12.3 µM (IC₅₀)Weakly active.[7]
(-)-Baclofen GABA-B0.015 - 0.13 µM (IC₅₀)Potent, selective agonist.[4][7]
(+)-Baclofen GABA-B33 µM (IC₅₀)Significantly less potent than (-)-baclofen.[7]
Bicuculline GABA-ACompetitive AntagonistStandard antagonist for GABA-A receptors.[8]
Phaclofen (B54434) GABA-B~100 µM (IC₅₀)Competitive antagonist.[9]
Saclofen (B1680481) GABA-B~8 µM (IC₅₀)More potent antagonist than phaclofen.[9]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for ligands such as this compound to GABA receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.

GABA-A Receptor Binding Assay

A standard protocol for assessing binding to GABA-A receptors involves the use of [³H]muscimol as the radioligand.

1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate undergoes a series of centrifugations to isolate the crude synaptic membrane fraction.

  • The final pellet is resuspended in a Tris-citrate buffer.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]muscimol.

  • To determine the binding affinity of a test compound like this compound, varying concentrations of the unlabeled compound are included in the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or bicuculline.

  • The incubation is carried out at 4°C to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

GABA-B Receptor Binding Assay

For GABA-B receptors, [³H]baclofen or [³H]GABA are commonly used as radioligands.

1. Membrane Preparation:

  • Similar to the GABA-A assay, synaptic membranes are prepared from rat brain tissue.

  • The membranes are thoroughly washed to remove endogenous GABA.

2. Binding Assay:

  • The prepared membranes are incubated with the chosen radioligand (e.g., [³H]baclofen).

  • A range of concentrations of the unlabeled test compound is added to compete for binding.

  • Non-specific binding is measured in the presence of a saturating concentration of unlabeled (-)-baclofen.

  • The incubation is typically performed at room temperature.

3. Separation and Quantification:

  • The separation of bound and free radioligand and the quantification of radioactivity are performed as described for the GABA-A receptor assay.

4. Data Analysis:

  • IC₅₀ and Kᵢ values are calculated using similar methods to the GABA-A assay analysis.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a radioligand binding assay and the signaling pathways of GABA-A and GABA-B receptors.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization cent1 Low-Speed Centrifugation tissue->cent1 super1 Collect Supernatant cent1->super1 cent2 High-Speed Centrifugation super1->cent2 pellet Resuspend Membrane Pellet cent2->pellet incubation Incubation: - Membranes - [3H]Radioligand - Unlabeled Ligand pellet->incubation total Total Binding (No Competitor) incubation->total nonspecific Non-specific Binding (+ High Conc. Unlabeled Ligand) incubation->nonspecific specific Specific Binding = Total - Non-specific total->specific nonspecific->specific filtration Rapid Filtration specific->filtration quantification Scintillation Counting filtration->quantification calculation IC50/Ki Calculation quantification->calculation

Experimental workflow for a radioligand binding assay.

gaba_signaling cluster_gabaA GABA-A Receptor Signaling cluster_gabaB GABA-B Receptor Signaling GABA_A GABA-A Receptor (Ligand-gated Ion Channel) channel_opening Chloride Channel Opening GABA_A->channel_opening GABA_A_agonist Agonist Binding (e.g., GABA, this compound) GABA_A_agonist->GABA_A ion_influx Cl- Influx channel_opening->ion_influx hyperpolarization Membrane Hyperpolarization ion_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition GABA_B GABA-B Receptor (G-protein Coupled Receptor) g_protein G-protein Activation (Gi/o) GABA_B->g_protein GABA_B_agonist Agonist Binding (e.g., GABA, R-(-)-GABOB) GABA_B_agonist->GABA_B adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase k_channel Activation of K+ Channels g_protein->k_channel ca_channel Inhibition of Ca2+ Channels g_protein->ca_channel camp Decreased cAMP adenylyl_cyclase->camp downstream Modulation of Neuronal Excitability camp->downstream k_channel->downstream ca_channel->downstream

Simplified signaling pathways of GABA-A and GABA-B receptors.

References

A Comparative Pharmacological Analysis of S-(+)-GABOB and its Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the stereoisomer S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) and its racemic mixture. The distinct pharmacological profiles of the individual enantiomers, this compound and R-(-)-GABOB, underscore the importance of stereoselectivity in drug design and development. The racemic mixture, containing equal proportions of both enantiomers, exhibits a composite pharmacological effect reflective of the individual actions of each stereoisomer at various GABAergic receptors.

Executive Summary of Comparative Pharmacology

The principal pharmacological distinction between this compound and its racemic form lies in their differential activities at GABA receptor subtypes. This compound demonstrates a higher affinity for GABA_A receptors, whereas R-(-)-GABOB is a more potent agonist at GABA_B and GABA_C receptors. Consequently, the racemic mixture presents a broader spectrum of activity that combines the effects of both enantiomers.

Data Presentation: Quantitative Comparison of GABOB Enantiomers

The following table summarizes the quantitative data on the activity of this compound and R-(-)-GABOB at wild-type and mutant GABA_C receptors, providing insight into their distinct pharmacological profiles.

CompoundReceptorActivityEC50 / IC50 (μM)K_B (μM)
This compound ρ1 wild-typeFull Agonist45-
ρ1 T244S MutantCompetitive Antagonist417.4204
R-(-)-GABOB ρ1 wild-typeFull Agonist19-
ρ1 T244S MutantWeak Partial Agonist--

Data sourced from studies on recombinant human ρ1 GABA_C receptors expressed in Xenopus oocytes.[1]

Detailed Pharmacological Comparison at GABA Receptor Subtypes

GABA_A Receptors

This compound exhibits a higher affinity for GABA_A receptors compared to R-(-)-GABOB.[1] GABA_A receptors are ionotropic, mediating fast inhibitory neurotransmission through the influx of chloride ions, leading to hyperpolarization of the neuronal membrane.[2][3][4] The racemic mixture of GABOB will therefore have a component of its activity at GABA_A receptors primarily driven by the S-(+)-enantiomer.

GABA_B Receptors

In contrast to its action at GABA_A receptors, this compound acts as a partial agonist at GABA_B receptors, while R-(-)-GABOB is the more potent full agonist.[1] GABA_B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[5][6] Their activation leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[6][7] The racemic mixture will thus elicit a response at GABA_B receptors that is a combination of the full agonism of the R-(-)-enantiomer and the partial agonism of the S-(+)-enantiomer.

GABA_C Receptors

Both enantiomers are full agonists at wild-type GABA_C receptors, with R-(-)-GABOB being the more potent of the two.[1] GABA_C receptors, like GABA_A receptors, are ionotropic chloride channels but have distinct pharmacology and kinetics.[8][9] Interestingly, at the ρ1T244S mutant GABA_C receptor, the pharmacological activities of the enantiomers diverge dramatically: this compound acts as a competitive antagonist, while R-(-)-GABOB is a weak partial agonist.[1] This highlights the critical role of the threonine residue at position 244 in the enantioselective action of GABOB at this receptor subtype.[1]

Experimental Protocols

The pharmacological data presented in this guide were primarily obtained through electrophysiological studies on recombinant GABA receptors expressed in Xenopus oocytes using the two-electrode voltage-clamp (TEVC) technique.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific GABA receptor subunits of interest is injected into the oocytes. The oocytes are then incubated for 1-10 days to allow for receptor expression on the cell membrane.[10]

  • Electrophysiological Recording:

    • An oocyte expressing the desired receptors is placed in a recording chamber and perfused with a saline solution (e.g., ND96).[10]

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[11]

    • The membrane potential is clamped at a holding potential, typically around -80 mV.[10]

    • Agonists, antagonists, or modulators (such as this compound or its racemic mixture) are applied via the perfusion system.

    • The resulting ion flow across the membrane is recorded as a current.

  • Data Analysis: Concentration-response curves are generated by plotting the recorded current against the concentration of the applied compound. From these curves, key pharmacological parameters such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Ionotropic) GABA->GABA_A_Receptor Binds S_GABOB This compound S_GABOB->GABA_A_Receptor Binds (Higher Affinity) Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to

GABA_A Receptor Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_B_Receptor GABA_B Receptor (Metabotropic) GABA->GABA_B_Receptor Binds R_GABOB R-(-)-GABOB R_GABOB->GABA_B_Receptor Binds (Potent Agonist) G_Protein G-protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ca2+/K+ Channels G_Protein->Ion_Channels Modulates

GABA_B Receptor Signaling Pathway

TEVC_Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject GABA Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubation Incubate for Receptor Expression cRNA_Inject->Incubation TEVC_Setup Mount Oocyte in TEVC Setup Incubation->TEVC_Setup Electrode_Impale Impale with Voltage and Current Electrodes TEVC_Setup->Electrode_Impale Voltage_Clamp Clamp Membrane Potential Electrode_Impale->Voltage_Clamp Drug_Application Apply GABOB Enantiomers/ Racemic Mixture Voltage_Clamp->Drug_Application Record_Current Record Membrane Current Drug_Application->Record_Current Data_Analysis Analyze Data and Generate Concentration-Response Curves Record_Current->Data_Analysis

Two-Electrode Voltage-Clamp Experimental Workflow

Enantiomer_Selectivity S_GABOB This compound GABA_A GABA_A Receptor S_GABOB->GABA_A Higher Affinity GABA_B GABA_B Receptor S_GABOB->GABA_B Partial Agonist GABA_C GABA_C Receptor S_GABOB->GABA_C Full Agonist R_GABOB R-(-)-GABOB R_GABOB->GABA_B More Potent Agonist R_GABOB->GABA_C More Potent Agonist Racemic_GABOB Racemic GABOB Racemic_GABOB->S_GABOB Racemic_GABOB->R_GABOB

Enantioselective Receptor Activity of GABOB

References

Assessing the Specificity of S-(+)-GABOB for GABA Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) with other key ligands for γ-aminobutyric acid (GABA) receptors. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols for assessing these parameters, and visual representations of key signaling pathways and experimental workflows to objectively evaluate the receptor subtype specificity of this compound.

Comparative Analysis of Ligand Specificity at GABA Receptors

This compound exhibits activity across multiple GABA receptor subtypes, including ionotropic GABA_A and metabotropic GABA_B receptors.[1] Its specificity, however, is not absolute, particularly when compared to more selective pharmacological tools. The enantiomer, R-(-)-GABOB, displays a different potency profile, highlighting the stereoselective nature of these interactions. R-(-)-GABOB is the more potent agonist at GABA_B receptors, while this compound shows a higher affinity for GABA_A receptors.[1] Notably, this compound acts as a partial agonist at GABA_B receptors.[1]

To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other well-characterized GABA receptor ligands.

Table 1: Binding Affinity (Ki in µM) of Selected Ligands for GABA_A and GABA_B Receptors
CompoundGABA_A Receptor (Ki in µM)GABA_B Receptor (Ki in µM)Notes
GABA0.01 - 10 (subtype dependent)0.13Endogenous agonist
This compound Higher affinity than R-(-)-GABOBLower affinity than R-(-)-GABOBData on specific Ki values is limited
R-(-)-GABOBLower affinity than this compoundMore potent than this compound
Muscimol~0.002Weakly active (~12.3)Potent GABA_A agonist
Bicuculline~0.003 (antagonist)InactiveSelective GABA_A antagonist
BaclofenInactive~0.04 (agonist)Selective GABA_B agonist
SaclofenInactive~2 (antagonist)Selective GABA_B antagonist

Note: Ki values can vary depending on the specific receptor subunit composition and experimental conditions.

Table 2: Functional Potency (EC50/IC50 in µM) of Selected Ligands at GABA Receptor Subtypes
CompoundReceptor SubtypePotency (EC50/IC50 in µM)Activity
GABAGABA_A (α1β2γ2)~1-15Full Agonist
GABAGABA_A (α6β3γ2)~0.17Full Agonist
GABAGABA_B~1Full Agonist
This compound GABA_A-Agonist
This compound GABA_B-Partial Agonist
This compound GABA_C (ρ1 wild-type)45Full Agonist
R-(-)-GABOBGABA_C (ρ1 wild-type)19Full Agonist
MuscimolGABA_A (α1β2γ2)~0.1Full Agonist
BaclofenGABA_B~2Full Agonist

Experimental Protocols

Accurate assessment of ligand specificity relies on standardized and robust experimental procedures. Below are detailed methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with GABA receptors.

Radioligand Binding Assay for GABA_A Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABA_A receptor using a radiolabeled ligand, such as [3H]muscimol.[2][3]

1. Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[3]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[3]

  • Resuspend the pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.[3]

  • Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.

2. Binding Assay:

  • In a 96-well plate, add the prepared membranes (10-20 mg protein per plate).[3]

  • For total binding, add a fixed concentration of [3H]muscimol (e.g., 5 nM).[3]

  • For non-specific binding, add [3H]muscimol and a high concentration of a competing ligand, such as 10 mM GABA.[3]

  • For competition binding, add [3H]muscimol and varying concentrations of the test compound (e.g., this compound).

  • Incubate the plate at 4°C for 45 minutes.[3]

3. Termination and Detection:

  • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) for Functional Characterization of GABA_A Receptors

This electrophysiological technique is used to measure the functional response of GABA receptors expressed in Xenopus laevis oocytes to the application of a ligand.[4][5][6]

1. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject the oocytes with cRNA encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2).

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[7]

  • Clamp the membrane potential at a holding potential, typically -60 mV to -80 mV.[4]

3. Ligand Application and Data Acquisition:

  • Apply the test compound (e.g., this compound) at various concentrations to the oocyte via the perfusion system.

  • Record the resulting current elicited by the activation of the GABA_A receptor's chloride channel.

  • To determine the EC50 value, apply increasing concentrations of the agonist and record the peak current response at each concentration.

  • To assess antagonists, co-apply a fixed concentration of GABA with varying concentrations of the antagonist.

4. Data Analysis:

  • Plot the normalized current response against the log concentration of the agonist to generate a dose-response curve.

  • Fit the curve with a sigmoidal function to determine the EC50 value (the concentration that elicits a half-maximal response).

  • For antagonists, calculate the IC50 value from the inhibition curve.

Visualizing GABAergic Signaling and Experimental Processes

To further clarify the context of this compound's action and the methods used for its assessment, the following diagrams have been generated using Graphviz.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft GABA_transporter GABA Transporter (GAT) Synaptic_Cleft->GABA_transporter Reuptake GABA_A GABA_A Receptor (Ionotropic) Synaptic_Cleft->GABA_A GABA_B GABA_B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Cl_channel Cl- Influx GABA_A->Cl_channel G_protein G-Protein Signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Tissue_Homogenization 1. Tissue Homogenization Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification Membrane_Isolation->Protein_Quantification Incubation 4. Incubation with Radioligand & Competitor Protein_Quantification->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Scintillation_Counting 6. Scintillation Counting Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

TEVC_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvesting 1. Oocyte Harvesting cRNA_Injection 2. cRNA Injection Oocyte_Harvesting->cRNA_Injection Incubation 3. Incubation cRNA_Injection->Incubation Voltage_Clamp 4. Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Ligand_Application 5. Ligand Application Voltage_Clamp->Ligand_Application Current_Recording 6. Current Recording Ligand_Application->Current_Recording Dose_Response_Curve 7. Dose-Response Curve Generation Current_Recording->Dose_Response_Curve EC50_Determination 8. EC50 Determination Dose_Response_Curve->EC50_Determination

Caption: Workflow for a TEVC functional assay.

Specificity_Comparison cluster_ligands Ligands cluster_receptors GABA Receptors GABOB This compound GABA_A GABA_A GABOB->GABA_A Agonist GABA_B GABA_B GABOB->GABA_B Partial Agonist Muscimol Muscimol Muscimol->GABA_A Potent Agonist Baclofen Baclofen Baclofen->GABA_B Selective Agonist

Caption: Specificity comparison of GABA receptor agonists.

References

Statistical validation of S-(+)-GABOB's anticonvulsant effects in preclinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anticonvulsant properties of S-(+)-γ-Amino-β-hydroxybutyric acid (S-(+)-GABOB), a naturally occurring amino acid in the mammalian central nervous system, against established antiepileptic drugs (AEDs). While quantitative preclinical efficacy data for this compound remains limited in publicly accessible literature, this document summarizes its known mechanism of action and provides a framework for comparison with leading anticonvulsants for which extensive preclinical data are available.

Mechanism of Action: A Focus on GABAergic Neurotransmission

This compound is known to exert its effects through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Its proposed mechanisms include:

  • GABA Receptor Agonism: this compound acts as an agonist at GABAᴀ and GABAᴄ receptors and as a partial agonist at GABAʙ receptors.[1] This broad-spectrum activity at GABA receptors suggests its potential to enhance inhibitory neurotransmission and thereby reduce neuronal hyperexcitability that leads to seizures.

  • Inhibition of GABA Uptake: Some evidence suggests that GABOB may inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effect.[1]

The following diagram illustrates the signaling pathway associated with GABAʙ receptor activation, a key target of this compound.

GABAB_Signaling_Pathway This compound This compound GABAB_R GABAB Receptor (Heterodimer) This compound->GABAB_R G_protein G-protein (Gi/o) GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_ion Ca2+ Ca_channel->Ca_ion influx K_ion K+ K_channel->K_ion efflux Neuron_Hyperpol Neuronal Hyperpolarization K_ion->Neuron_Hyperpol Reduced_Excitability Reduced Neuronal Excitability Neuron_Hyperpol->Reduced_Excitability

This compound-mediated GABAB receptor signaling pathway.

Comparative Preclinical Efficacy

A direct quantitative comparison of the anticonvulsant efficacy of this compound with other AEDs is challenging due to the limited availability of its ED₅₀ (median effective dose) values from standardized preclinical models. However, the following table summarizes the reported ED₅₀ values for commonly used anticonvulsants in two standard preclinical seizure models: the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is indicative of efficacy against absence seizures.

Anticonvulsant DrugMES Test ED₅₀ (mg/kg, i.p.) in MicescPTZ Test ED₅₀ (mg/kg, i.p.) in MicePrimary Mechanism of Action
This compound Data not availableData not availableGABA Receptor Agonist
Carbamazepine 8.8InactiveBlocks voltage-gated sodium channels
Diazepam 4.50.2Positive allosteric modulator of GABAᴀ receptors
Valproate 272149Multiple mechanisms, including increased GABA levels and blockade of sodium channels[2][3][4]
Phenobarbital 2213Positive allosteric modulator of GABAᴀ receptors

Note: The absence of ED₅₀ values for this compound highlights a significant gap in the preclinical literature and underscores the need for further research to quantitatively assess its anticonvulsant potential.

Experimental Protocols

The data presented for the alternative anticonvulsants were generated using standardized preclinical models. The general methodologies for these key experiments are outlined below.

Maximal Electroshock (MES) Seizure Test

This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow:

MES_Workflow A Animal Acclimatization B Drug Administration (e.g., i.p.) A->B C Pre-treatment Time B->C D Application of Electrical Stimulus (corneal or auricular electrodes) C->D E Observation of Seizure Endpoint (Tonic Hindlimb Extension) D->E F Data Recording & Analysis (Determination of ED50) E->F

Experimental workflow for the Maximal Electroshock (MES) test.

Protocol Details:

  • Animals: Typically, adult male mice or rats are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.), orally (p.o.), or via other relevant routes.

  • Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the electrical stimulus to ensure peak drug effect.

  • Stimulation: A suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or auricular electrodes.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is employed to screen for drugs effective against myoclonic and absence seizures.

Protocol Details:

  • Animals: Adult male mice or rats are commonly used.

  • Drug Administration: The test compound is administered prior to the convulsant.

  • Convulsant Administration: A dose of pentylenetetrazol (PTZ) sufficient to induce clonic seizures in a majority of untreated animals is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure for a specified duration.

  • Data Analysis: The ED₅₀ is the dose of the drug that protects 50% of the animals from PTZ-induced clonic seizures.

Conclusion

This compound presents an interesting profile as a potential anticonvulsant due to its multimodal action on the GABAergic system. However, the lack of robust, publicly available preclinical data, particularly ED₅₀ values from standardized seizure models, makes a direct and objective comparison with established AEDs difficult. Further research is imperative to fully characterize the anticonvulsant efficacy and safety profile of this compound and to ascertain its potential role in the therapeutic armamentarium for epilepsy. The experimental protocols and comparative data for existing drugs provided in this guide offer a benchmark for the future evaluation of this compound and other novel anticonvulsant candidates.

References

Safety Operating Guide

Essential Safety and Logistics for Handling S-(+)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like S-(+)-GABOB ((S)-(+)-4-Amino-3-hydroxybutanoic acid). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Understanding the Compound: Key Data

While specific occupational exposure limits (OELs) for this compound are not readily established, a conservative approach, treating it as a potentially hazardous substance and minimizing exposure, is recommended. The following table summarizes key physical and chemical properties to inform safe handling procedures.

PropertyValueReference
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[1][3][4]
Melting Point 207-212 °C[5]
Solubility Soluble in water[3]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or eyeshieldsProtects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust mask (e.g., N95)Required when handling the solid compound in a manner that may generate dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
  • Assemble all necessary equipment and reagents.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • If working with the solid form, perform weighing and aliquoting in a fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.
  • Use a spatula for transferring the solid. Avoid creating dust clouds.
  • If preparing a solution, add the solid this compound to the solvent slowly.

3. Experimental Use:

  • Handle all solutions containing this compound with care to avoid splashes and aerosol formation.
  • Keep containers with this compound closed when not in use.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.
  • Remove PPE carefully to avoid contaminating skin or clothing.
  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

For Small Quantities (typically < 10g in a laboratory setting):

  • Neutralization (for aqueous solutions): While this compound is not a strong acid or base, ensure the pH of the waste solution is neutral (pH 6-8) before disposal. Adjust with a dilute acid or base as necessary.

  • Sewer Disposal (Check Local Regulations): If permitted by your institution and local regulations for non-hazardous chemical waste, small quantities of the neutralized aqueous solution can be flushed down the sanitary sewer with copious amounts of water (at least a 20-fold excess of water).[6]

  • Solid Waste: Uncontaminated, empty containers should be rinsed with a suitable solvent (e.g., water), and the rinsate disposed of as chemical waste. The rinsed container can then be disposed of in the regular laboratory trash.

For Large Quantities or When In-Lab Treatment is Not Feasible:

  • Waste Collection:

    • Collect waste this compound (solid or in solution) in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other chemical waste unless compatibility has been confirmed.

  • Licensed Waste Disposal:

    • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with the full chemical name and quantity.

The following diagram illustrates the decision-making workflow for the safe disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated decision_quantity Small Quantity (<10g)? start->decision_quantity small_quant Small Quantity Handling decision_quantity->small_quant Yes large_quant Large Quantity Handling decision_quantity->large_quant No neutralize Neutralize Aqueous Solution (pH 6-8) small_quant->neutralize collect_waste_large Collect in Labeled, Sealed, Compatible Waste Container large_quant->collect_waste_large check_regs Check Local Regulations for Sewer Disposal neutralize->check_regs sewer_disposal Flush Down Sanitary Sewer with Copious Water check_regs->sewer_disposal Permitted collect_waste_small Collect in Labeled Waste Container check_regs->collect_waste_small Not Permitted contact_ehs Contact EHS / Licensed Waste Disposal Contractor collect_waste_small->contact_ehs collect_waste_large->contact_ehs provide_manifest Provide Waste Manifest contact_ehs->provide_manifest final_disposal Professional Disposal provide_manifest->final_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these safety and logistical guidelines, research professionals can handle this compound responsibly, ensuring personal safety and environmental protection while advancing their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(+)-GABOB
Reactant of Route 2
S-(+)-GABOB

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.